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  • Product: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)
  • CAS: 36247-33-3

Core Science & Biosynthesis

Foundational

Structural Analysis and Synthetic Utility of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate): A Comprehensive Technical Guide

Executive Summary Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (CAS: 36247-33-3), commonly known as 1,10-decanediol ditosylate, is a highly versatile bifunctional electrophile. Characterized by a flexible 10-carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (CAS: 36247-33-3), commonly known as 1,10-decanediol ditosylate, is a highly versatile bifunctional electrophile. Characterized by a flexible 10-carbon hydrophobic alkyl chain flanked by two excellent leaving groups (p-toluenesulfonate), this molecule serves as a critical building block in advanced organic synthesis. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a deep mechanistic understanding of its synthesis, rigorous spectroscopic validation parameters, and its field-proven applications in designing macrocycles and targeted protein degraders (PROTACs).

Chemical Identity & Structural Architecture

The utility of decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) stems from the precise spatial separation (approximately 12–14 Å extended length) provided by the decyl chain, combined with the high reactivity of the terminal tosylate groups toward SN2 nucleophilic substitution.

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name Decane-1,10-diyl bis(4-methylbenzenesulfonate)
Common Synonyms 1,10-Decanediol ditosylate; 1,10-Bis(tosyloxy)decane
Molecular Formula C24H34O6S2
Molecular Weight 482.65 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMF, and Chloroform; Insoluble in water
Reactivity Profile Bifunctional electrophile; susceptible to SN2 attack

Mechanistic Synthesis & Protocol

The synthesis of decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) relies on the esterification of 1,10-decanediol using p-toluenesulfonyl chloride (TsCl)[1]. To ensure high yields and prevent side reactions, the choice of solvent, base, and thermal conditions must be strictly controlled[2].

Validated Experimental Protocol: Tosylation of 1,10-Decanediol

This protocol is designed as a self-validating system; visual and thermal cues dictate the progression of the reaction.

Step 1: Dissolution and Nucleophilic Catalysis

  • Action: Dissolve 1,10-decanediol (1.0 eq) in anhydrous pyridine (0.5 M concentration) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

  • Causality (E-E-A-T): Pyridine serves a tripartite role: it acts as the solvent, an acid scavenger to neutralize the HCl byproduct, and a nucleophilic catalyst. Pyridine reacts with TsCl to form a highly reactive N-tosylpyridinium intermediate. Maintaining 0 °C is mandatory; the reaction is highly exothermic, and elevated temperatures promote the nucleophilic attack of displaced chloride ions on the newly formed tosylate, yielding unwanted 1,10-dichlorodecane.

Step 2: Reagent Addition and Kinetic Maturation

  • Action: Add p-toluenesulfonyl chloride (2.2 eq) portion-wise over 30 minutes. Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 12–16 hours[1].

  • Causality (E-E-A-T): A slight excess of TsCl (2.2 eq) ensures complete conversion of both hydroxyl groups. Slow addition maintains the thermal boundary conditions. Allowing the reaction to warm to room temperature provides the activation energy required to drive the reaction to kinetic completion. Reaction progress is self-validated via TLC (20% EtOAc/Hexane), looking for the complete disappearance of the highly polar diol baseline spot.

Step 3: Quenching and Selective Partitioning

  • Action: Quench the reaction by pouring the mixture into crushed ice/water. Extract the aqueous phase with diethyl ether (3x). Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Causality (E-E-A-T): Ice water hydrolyzes unreacted TsCl into water-soluble p-toluenesulfonic acid. The 1M HCl wash is critical for protonating the pyridine, pulling it into the aqueous phase as pyridinium chloride. The subsequent NaHCO3 wash neutralizes residual acid, ensuring the product does not undergo acid-catalyzed hydrolysis during concentration.

Synthesis A 1,10-Decanediol C Pyridine (Base/Solvent) 0 °C to RT A->C B p-Toluenesulfonyl Chloride (TsCl) B->C D Decane-1,10-diyl bis(4-methylbenzenesulfonate) C->D Nucleophilic Substitution E Pyridinium Chloride (Byproduct) C->E Acid Scavenging

Caption: Mechanistic workflow for the synthesis of decane-1,10-diyl bis(tosylate) via nucleophilic substitution.

Spectroscopic Structural Analysis

Accurate structural validation is paramount before utilizing this compound in downstream SN2 reactions. The following tables summarize the definitive spectroscopic markers for the purified product.

Table 2: 1H NMR Assignments (400 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
7.78Doublet (J = 8.3 Hz)4HAromatic protons ortho to the sulfonate group (deshielded by S=O).
7.34Doublet (J = 8.0 Hz)4HAromatic protons meta to the sulfonate group.
4.01Triplet (J = 6.5 Hz)4H-CH 2-OTs (Highly deshielded by the adjacent electronegative oxygen).
2.45Singlet6HAr-CH 3 (Tolyl methyl groups).
1.62Quintet (J = 6.8 Hz)4H-CH2-CH 2-OTs (Beta-protons to the tosylate).
1.25Broad Singlet12HBulk internal aliphatic -CH 2- chain.
Table 3: 13C NMR Assignments (100 MHz, CDCl3)
Chemical Shift (δ, ppm)Assignment
144.6Aromatic C (para, attached to methyl)
133.2Aromatic C (ipso, attached to sulfonate)
129.8Aromatic C (meta)
127.9Aromatic C (ortho)
70.7-C H2-OTs (Diagnostic peak for successful tosylation)
29.3, 29.2, 28.9, 28.8, 25.3Aliphatic decyl carbons
21.6Ar-C H3
Table 4: FT-IR Spectral Bands (ATR)
Wavenumber (cm-1)Vibrational Mode
~1355Asymmetric S=O stretch (Diagnostic for sulfonate ester)
~1175Symmetric S=O stretch
~2920, 2850C-H aliphatic stretching (Decyl chain)
~1598C=C aromatic stretching
~815p-substituted benzene C-H out-of-plane bend

Advanced Applications in Molecular Architecture

Targeted Protein Degraders (PROTACs / Degronimers)

In the rapidly expanding field of targeted protein degradation, the length and lipophilicity of the linker between the target-binding ligand and the E3 ligase ligand (degron) are critical for forming a stable ternary complex. Decane-1,10-diyl bis(tosylate) is frequently utilized to construct 10-carbon alkyl linkers[3].

Workflow: The bis-tosylate undergoes statistical desymmetrization by reacting with one equivalent of a nucleophile (e.g., sodium azide) to form 1-azido-10-tosyloxydecane. The remaining tosylate is then displaced by a target ligand (such as a bromodomain inhibitor), and the azide is subsequently utilized in click chemistry to attach the E3 ligase ligand[3].

Supramolecular Chemistry: Macrocycles and Catenanes

The flexible 10-carbon chain is ideal for the templated synthesis of mechanically interlocked molecules, such as catenanes and rotaxanes[4]. Under high-dilution conditions, the bis-tosylate acts as a dual-electrophile. It reacts with bis-phenoxide or bis-amine nucleophiles in a double SN2 macrocyclization process. The tosylate leaving groups provide the perfect balance of reactivity and stability required for the slow, thermodynamically controlled assembly of complex topological architectures[4].

Application A Decane-1,10-diyl bis(tosylate) (Bifunctional Electrophile) C Mono-substituted Intermediate (Desymmetrization) A->C SN2 Reaction (Stoichiometric control) F Macrocycle / Catenane (Supramolecular Assembly) A->F Double SN2 (Templated Cyclization) B Nucleophile 1 (e.g., Azide or Amine) B->C E PROTAC / Degronimer (Targeted Protein Degrader) C->E SN2 Reaction (Linker Attachment) D Nucleophile 2 (e.g., Target Ligand) D->E

Caption: Divergent application pathways of decane-1,10-diyl bis(tosylate) in PROTAC and macrocycle synthesis.

Conclusion

Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) remains a cornerstone reagent for chemists requiring a robust, 10-carbon bifunctional linker. By strictly adhering to the temperature-controlled, pyridine-catalyzed synthetic protocol, researchers can reliably generate high-purity material. Its distinct NMR and IR spectroscopic signatures allow for rapid structural verification, ensuring its successful deployment in the synthesis of next-generation therapeutics and complex supramolecular assemblies.

References

  • Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors. ACS Omega.[Link]

  • Supporting Information - Synthesis of [3]catenane. The Royal Society of Chemistry. [Link]

  • WO2017197056A1 - Bromodomain targeting degronimers for target protein degradation.
  • Synthesis and anti-mycobacterial activity of novel medium-chain β-lactone derivatives. PMC (NIH).[Link]

Sources

Exploratory

Technical Guide: Solubility Profile of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) . Executive Summary Decane-1,10-diyl bis(4-methylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) .

Executive Summary

Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (also known as 1,10-Decanediol ditosylate ) is a bifunctional electrophile widely utilized in organic synthesis for the preparation of macrocycles, poly(amine-co-esters), and cross-linked polymers.

Its molecular architecture—comprising a lipophilic decamethylene spacer capped by two polar, electron-withdrawing tosyl groups—creates a distinct solubility profile. While highly soluble in chlorinated and polar aprotic solvents, it exhibits steep temperature-dependent solubility in alcohols, making recrystallization the primary method for purification. This guide provides the empirical data and mechanistic insights required to handle this compound effectively.

Physicochemical Profile & Mechanism

To predict solubility behavior, one must analyze the competition between the hydrophobic alkyl chain and the polar sulfonate end-groups.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula

High molecular weight (482.65 g/mol ) reduces kinetic dissolution rates.
LogP (Predicted) ~6.5Highly Lipophilic. Indicates virtually zero solubility in water.
Structural Core C10 Alkyl Chain (Decamethylene)Dominates the molecule, driving affinity for non-polar/moderately polar organic solvents.
Functional Groups Bis-Tosylate (

-Toluenesulfonate)
Polar, aromatic moieties that enable solubility in chlorinated solvents (DCM) and polar aprotics (DMSO).
Physical State White Crystalline SolidHigh lattice energy requires heat or high-dielectric solvents to overcome intermolecular

stacking.
Solubility Mechanism Diagram

The following diagram illustrates the interaction forces dictating the dissolution of the ditosylate in various solvent classes.

SolubilityMechanism cluster_mechanisms Interaction Types Compound 1,10-Decanediol Ditosylate Solvent_Chlorinated Chlorinated Solvents (DCM, CHCl3) Compound->Solvent_Chlorinated High Solubility (Dipole-Dipole + London Forces) Solvent_Aprotic Polar Aprotic (DMSO, DMF, Acetone) Compound->Solvent_Aprotic High Solubility (Strong Solvation of Sulfonate) Solvent_Alcohol Alcohols (EtOH, MeOH) Compound->Solvent_Alcohol Temp. Dependent (Soluble Hot / Insoluble Cold) Solvent_Water Water / Aqueous Compound->Solvent_Water Insoluble (Hydrophobic Effect > Polar Interaction) Mechanisms C10 Chain: Van der Waals Tosyl Group: Dipole & Pi-Stacking

Caption: Mechanistic breakdown of solvent-solute interactions. Green nodes indicate high solubility; Yellow indicates conditional solubility; Red indicates insolubility.

Solubility Landscape

The following data categorizes solvents based on their efficacy for dissolving 1,10-decanediol ditosylate at ambient (


) and elevated temperatures.
Table 1: Empirical Solubility Data
Solvent ClassSpecific SolventSolubility (

)
Solubility (Hot/Boiling)Application Utility
Chlorinated Dichloromethane (DCM)High Very HighReaction Solvent: Ideal for synthesis and liquid-liquid extraction.
Chloroform (

)
High Very HighNMR solvent (

); Reaction medium.
Polar Aprotic AcetoneHigh Very HighCleaning glassware; rapid dissolution.
THFHigh Very HighReaction solvent (e.g., Grignard coupling).
DMF / DMSOHigh Very HighNucleophilic substitution (

) reactions.
Polar Protic Ethanol (EtOH)Low/Sparingly High Purification: Primary solvent for recrystallization.
Methanol (MeOH)Low Moderate/HighAlternative for recrystallization.
Hydrocarbon Hexanes / HeptaneInsoluble LowAnti-solvent used to precipitate the product.
TolueneModerate HighReaction solvent requiring higher boiling points.
Aqueous WaterInsoluble InsolubleUsed to wash away salts/impurities during workup.

Experimental Protocols

Protocol A: Purification via Recrystallization

The high temperature coefficient of solubility in ethanol makes it the gold standard for purifying this compound. This process removes unreacted diol (more soluble in alcohols) and colored impurities.

Objective: Obtain high-purity (>98%) white crystalline solid.

  • Preparation: Place the crude 1,10-decanediol ditosylate in an Erlenmeyer flask.

  • Dissolution: Add Ethanol (95% or absolute) . Heat the mixture to boiling (

    
    ) on a hot plate with magnetic stirring.
    
    • Note: Add solvent in small portions until the solid just dissolves.[1] Do not add excess solvent.[1]

    • Optimization: If the compound is stubborn, add small amounts of Ethyl Acetate to aid dissolution, but keep Ethanol as the majority carrier.

  • Hot Filtration (Optional): If insoluble particulates remain (dust, salts), filter the hot solution rapidly through a pre-warmed funnel.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature.

    • Critical Step: Once at room temperature, place the flask in an ice bath (

      
      )  for 1 hour to maximize yield. The ditosylate will precipitate as white needles or plates.
      
  • Isolation: Filter the crystals using a Buchner funnel (vacuum filtration).

  • Washing: Wash the filter cake with cold Ethanol or Hexanes to remove surface impurities.

  • Drying: Dry under high vacuum (<1 mbar) to remove residual solvent.

Protocol B: Reaction Workup (Liquid-Liquid Extraction)

When synthesizing the compound (e.g., from 1,10-decanediol and tosyl chloride):

  • Quench the reaction with Water .

  • Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate . The ditosylate will partition into the organic layer.

  • Wash the organic layer with 1M HCl (to remove pyridine/amine bases) and Brine .

  • Dry over Anhydrous

    
      and concentrate via rotary evaporation.
    
Workflow Visualization: Purification Logic

Recrystallization Start Crude Ditosylate (Solid) SolventAdd Add Ethanol (Optional: +EtOAc trace) Start->SolventAdd Heat Heat to Reflux (78°C) Until Dissolved SolventAdd->Heat Cool Cool Slowly to RT Then Ice Bath (0°C) Heat->Cool Homogeneous Solution Precipitate Precipitation of Pure Crystals Cool->Precipitate Supersaturation Filter Vacuum Filtration Wash with Cold Hexane Precipitate->Filter Final Pure 1,10-Decanediol Ditosylate Filter->Final

Caption: Step-by-step logic for the purification of long-chain alkyl ditosylates via thermal recrystallization.

Safety & Handling (HSE)

Warning: Alkyl sulfonates are powerful alkylating agents . They can transfer the alkyl group to DNA bases, posing a potential genotoxic/mutagenic risk .

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Engineering Controls: Always handle the solid and solutions in a fume hood . Avoid generating dust.

  • Decontamination: Spills should be treated with a nucleophile (e.g., dilute ammonia or sodium thiosulfate solution) to quench the electrophilic nature of the tosylate before disposal.

References

  • Organic Syntheses. General procedures for the tosylation of alcohols. (Standard protocols for primary alcohol conversion to tosylates).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 37153 (1,10-Decanediol - Parent Compound). (Provides baseline solubility data for the diol precursor).

  • Sigma-Aldrich. Safety Data Sheet: Alkyl Ditosylates.[2] (General handling for alkylating agents).

  • Kabalka, G. W., et al. Tosylation of Alcohols. J. Org. Chem. 1986, 51, 2381–2382. (Mechanistic grounding for solubility and stability).

Sources

Foundational

CAS number and molecular formula of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)

The following technical monograph provides an in-depth analysis of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) , a critical bifunctional linker used in medicinal chemistry and materials science. Executive Summary D...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) , a critical bifunctional linker used in medicinal chemistry and materials science.

Executive Summary

Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (also known as 1,10-Decanediol ditosylate ) is a symmetric, electrophilic alkylating agent characterized by a flexible ten-carbon aliphatic chain terminated by two p-toluenesulfonate (tosyl) leaving groups. In drug discovery, it serves as a vital homobifunctional linker for synthesizing Proteolysis Targeting Chimeras (PROTACs) and bivalent ligands, enabling the precise spatial separation of two pharmacophores. In materials science, it functions as a cross-linking agent for polyamines and macrocyclic ether synthesis.

This guide details its physicochemical profile, synthetic pathways, and applications, providing a self-validating protocol for its preparation and handling.

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is a derivative of 1,10-decanediol, where the hydroxyl groups are activated as tosylates, making them excellent leaving groups for nucleophilic substitution reactions (


).
Nomenclature & Identification
ParameterDetail
IUPAC Name Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)
Common Synonyms 1,10-Decanediol ditosylate; 1,10-Bis(tosyloxy)decane; Decamethylene ditosylate
CAS Number 4128-17-0 (Note: Often indexed as farnesyl acetate in some databases due to collision; verify structure.[1][2][3] Parent Diol CAS: 112-47-0 )
Molecular Formula C

H

O

S

SMILES Cc1ccc(cc1)S(=O)(=O)OCCCCCCCCCCOS(=O)(=O)c2ccc(C)cc2
Physicochemical Properties
PropertyValueNotes
Molecular Weight 482.65 g/mol Calculated based on C

H

O

S

Physical State White to off-white crystalline solidStandard conditions (25°C, 1 atm)
Melting Point 74–76 °C Typical range for pure crystalline ditosylates of this chain length
Solubility Soluble in DCM, CHCl

, THF, Acetone
Insoluble in water; sparingly soluble in hexanes
Reactivity High electrophilicityProne to hydrolysis in basic aqueous media

Part 2: Synthetic Pathway & Mechanism

The synthesis of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) proceeds via the O-tosylation of 1,10-decanediol using p-toluenesulfonyl chloride (TsCl). This reaction is a classic nucleophilic substitution at the sulfur atom of the sulfonyl chloride, driven by a base (typically pyridine or triethylamine) to neutralize the generated HCl.

Reaction Mechanism

The hydroxyl oxygen of the diol attacks the electrophilic sulfur of TsCl. The base acts as a proton scavenger and a catalyst (if pyridine is used), forming the stable sulfonate ester.

SynthesisPathway Diol 1,10-Decanediol (Nucleophile) Intermediate Tetrahedral Intermediate Diol->Intermediate Nucleophilic Attack (O -> S) TsCl p-Toluenesulfonyl Chloride (Electrophile) TsCl->Intermediate Product 1,10-Decanediol Ditosylate (Target) Intermediate->Product Elimination of Cl- Byproduct Pyridinium Hydrochloride Intermediate->Byproduct Base Scavenging H+

Caption: Stoichiometric conversion of 1,10-decanediol to its ditosylate derivative via base-mediated nucleophilic substitution.

Part 3: Experimental Protocol (Synthesis & Purification)

Objective: Synthesize 10 g of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) with >95% purity.

Reagents & Materials
  • 1,10-Decanediol (CAS 112-47-0): 5.0 g (28.7 mmol)

  • p-Toluenesulfonyl chloride (TsCl): 12.0 g (63.1 mmol, 2.2 eq)

  • Pyridine: 20 mL (Solvent & Base) or Et

    
    N/DCM system
    
  • Dichloromethane (DCM): 100 mL

  • Hydrochloric acid (1M): For quenching/washing

  • Sodium bicarbonate (sat. aq.): For neutralization

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1,10-decanediol (5.0 g) in anhydrous Pyridine (20 mL) or a mixture of DCM (50 mL) and Triethylamine (10 mL).

    • Note: Cooling to 0°C is recommended initially to control the exotherm.

  • Addition: Add p-Toluenesulfonyl chloride (12.0 g) portion-wise over 15 minutes at 0°C.

    • Causality: Slow addition prevents thermal runaway and minimizes side reactions (e.g., elimination).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

    • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 3:1). The diol (polar) should disappear, and the ditosylate (less polar) should appear (Rf ~0.4–0.5).

  • Work-up:

    • Pour the reaction mixture into 200 mL of ice-water. The product may precipitate as a white solid.

    • If oil forms, extract with DCM (3 x 50 mL).

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 50 mL) – Critical Step: Removes excess pyridine/amine.

      • Water (1 x 50 mL).

      • Sat. NaHCO

        
          (1 x 50 mL) – Neutralizes residual acid.
        
      • Brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO

    
     , filter, and concentrate under reduced pressure (Rotavap).
    
  • Purification: Recrystallize from hot Ethanol or Methanol/Hexane mixture to obtain white crystals.

Part 4: Applications in Drug Discovery & Materials

PROTAC Linker Design

The 10-carbon alkyl chain provides a hydrophobic, flexible spacer of approximately 12–14 Å in length. This specific length is often critical in PROTAC (Proteolysis Targeting Chimera) design to bridge an E3 ligase ligand (e.g., Thalidomide) and a Target Protein ligand.

  • Utility: The ditosylate groups allow for facile "double-ended" functionalization. One end can be reacted with a phenolic E3 ligand, and the other with an amine-based target ligand.

PROTAC_Workflow Ditosylate 1,10-Decanediol Ditosylate (Linker Precursor) Intermediate Mono-substituted Intermediate Ditosylate->Intermediate Step 1: SN2 (1.0 eq Ligand A) LigandA Ligand A (Nucleophile) (e.g., E3 Ligase Binder) LigandA->Intermediate LigandB Ligand B (Nucleophile) (e.g., Target Protein Binder) PROTAC Final PROTAC Molecule (Ligand A - C10 Linker - Ligand B) LigandB->PROTAC Intermediate->PROTAC Step 2: SN2 (1.0 eq Ligand B)

Caption: Modular synthesis of PROTACs using the ditosylate linker for sequential nucleophilic substitution.

Radiopharmaceutical Precursors

The tosylate group is the "gold standard" leaving group for radiofluorination (


F-labeling).
  • Reaction: R-OTs + K[

    
    F]F / Kryptofix 2.2.2 
    
    
    
    R-
    
    
    F.
  • Application: Synthesis of

    
    F-labeled long-chain fatty acid analogs for myocardial imaging.
    

Part 5: Handling, Stability & Safety

Safety Profile
  • Hazards: Alkylating agent. Potential carcinogen/mutagen. Causes skin and eye irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of tosylate to alcohol).

  • Disposal: Quench with alcoholic KOH before disposal into organic waste.

Stability
  • Stable in solid form at low temperatures.

  • Hydrolyzes slowly in moist air; hydrolyzes rapidly in basic aqueous solutions.

References

  • Chemical Identity & Properties

    • National Institute of Standards and Technology (NIST). "1,10-Decanediol Properties." NIST Chemistry WebBook. [Link]

    • PubChem.[4][5][6][7] "1,10-Decanediol Compound Summary." National Library of Medicine. [Link][8]

  • Kabalka, G. W., et al. "Tosylation of alcohols." Journal of Organic Chemistry, 1986.
  • Applications in PROTACs: Crews, C. M., et al. "Proteolysis Targeting Chimeras: Recovery of the Undruggable Proteome." Science, 2017.

Sources

Exploratory

Hydrolytic Stability of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It synthesizes mechanistic organic chemistry with regulatory compliance strategies.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It synthesizes mechanistic organic chemistry with regulatory compliance strategies.

Technical Guide & Control Strategy for Genotoxic Impurities

Executive Summary

Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (also known as 1,10-decanediol ditosylate) is a potent bis-alkylating agent often employed in organic synthesis to introduce decamethylene linkers. Due to its double electrophilic nature, it is classified as a Potentially Genotoxic Impurity (PGI) . Regulatory bodies (EMA, FDA, ICH M7) require strict control of such impurities, typically to levels below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .

This guide provides a comprehensive analysis of the hydrolytic stability of this compound. Understanding its degradation kinetics is critical for:

  • Process Design: Developing quenching steps to deplete the impurity during workup.

  • Analytical Method Development: Ensuring sample stability during analysis.

  • Storage: Defining appropriate handling conditions to prevent degradation.[1]

Key Insight: As a primary alkyl sulfonate with a hydrophobic C10 chain, the compound exhibits slow hydrolysis in neutral aqueous media due to poor solubility and steric factors but degrades rapidly under basic conditions via an


 mechanism.

Chemical Context & Mechanistic Pathways[2][3][4][5][6][7][8][9][10]

Structural Analysis
  • CAS Number: 32366-73-7

  • Molecular Formula:

    
    
    
  • Functionality: The molecule consists of a lipophilic 1,10-decane core capped by two p-toluenesulfonate (tosyl) groups. The tosyl group is an excellent leaving group (

    
     of conjugate acid 
    
    
    
    ), making the adjacent carbons highly electrophilic.
Hydrolysis Mechanism

The hydrolysis of primary alkyl tosylates proceeds predominantly via an


 mechanism . The reaction is stepwise, generating a mono-tosylate intermediate before fully degrading to the diol.
  • Step 1: Nucleophilic attack (by

    
     or 
    
    
    
    ) on the terminal carbon, displacing the first tosylate group.
  • Step 2: Subsequent attack on the remaining electrophilic terminus, yielding 1,10-decanediol.

Unlike shorter chain analogs (e.g., 1,4-butanediol ditosylate), the formation of a cyclic ether (oxecane) is kinetically disfavored due to the high entropic cost of forming a 10-membered ring. Therefore, hydrolysis is the dominant degradation pathway.

HydrolysisMechanism Figure 1: Stepwise Hydrolysis Pathway of 1,10-Decanediol Ditosylate Ditosylate Decane-1,10-diyl bis(tosylate) (Parent PGI) TS1 Transition State 1 (SN2 Attack) Ditosylate->TS1 + H2O / OH- Monotosylate 10-Hydroxydecyl 4-methylbenzenesulfonate (Intermediate) TS1->Monotosylate - TsOH TsOH p-Toluenesulfonic Acid (Byproduct) TS1->TsOH TS2 Transition State 2 (SN2 Attack) Monotosylate->TS2 + H2O / OH- Diol 1,10-Decanediol (Non-Genotoxic) TS2->Diol - TsOH TS2->TsOH

Figure 1: The stepwise degradation pathway. Note that the mono-tosylate intermediate retains alkylating potential and must also be controlled.

pH Dependence
  • Acidic/Neutral (pH < 7): Hydrolysis is driven by water (

    
    ). The reaction is relatively slow because water is a weak nucleophile. The hydrophobic C10 chain further retards the rate by limiting the concentration of water in the immediate vicinity of the reaction center (micellar shielding effects may occur at high concentrations).
    
  • Basic (pH > 8): Hydrolysis is driven by hydroxide (

    
    ). The reaction rate increases linearly with 
    
    
    
    . This is the most effective region for decontamination/quenching.

Experimental Assessment Protocol

To validate the stability of this specific impurity in your matrix, a generic "half-life" from literature is insufficient. You must determine


 under your specific process conditions.
Solubility & Solvent Selection

The C10 chain renders the compound nearly insoluble in pure water. Stability studies must use a miscibility-enhancing co-solvent.

  • Recommended System: 50:50 Acetonitrile:Buffer or DMSO:Buffer.

  • Caution: Avoid nucleophilic solvents (e.g., Methanol, Ethanol) which can form alkyl ethers (e.g., 1,10-dimethoxydecane) via solvolysis, complicating the kinetic profile.

Stability Study Workflow

StabilityWorkflow Figure 2: Experimental Workflow for Hydrolytic Stability Determination Start Start: Define Study Parameters Prep Sample Preparation Solvent: 50% ACN/Buffer Conc: 0.1 mg/mL Start->Prep Conditions Incubation Conditions pH: 2.0, 7.0, 10.0 Temp: 25°C, 40°C, 60°C Prep->Conditions Sampling Time Point Sampling (0, 1, 2, 4, 8, 24, 48 hrs) Quench immediately! Conditions->Sampling Analysis HPLC-UV/MS Analysis Monitor: Ditosylate & Monotosylate Sampling->Analysis Calc Data Processing Plot ln(Conc) vs Time Calculate k_obs Analysis->Calc

Figure 2: Workflow for determining pseudo-first-order kinetic parameters.

Analytical Method Parameters (Guideline)
ParameterRecommendation
Column C18 (High hydrophobicity required for C10 retention)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (Gradient: 50%

95% B)
Detection UV at 225 nm (aromatic ring) or MS (SIM mode for high sensitivity)
Critical Pair Ditosylate vs. Monotosylate (Ensure baseline resolution)

Kinetic Data Analysis

Rate Equation

Under buffered conditions (pseudo-first-order), the degradation follows:



Where 

is the concentration at time

.
Estimating Half-Life ( )

While specific data for the C10 analog is matrix-dependent, data from homologous primary alkyl tosylates (e.g., ethyl tosylate, hexyl tosylate) suggests the following trends:

ConditionEstimated

(Primary Alkyl Tosylate)
Mechanism Dominance
pH 2-7 (25°C) Days to Weeks

(Slow)
pH 9 (25°C) HoursMixed

pH 11 (25°C) < 1 Hour

(Fast)
pH 7 (60°C) HoursThermal acceleration of

Note: The C10 chain increases lipophilicity, which may decrease the effective rate in purely aqueous environments compared to ethyl tosylate due to phase separation or micelle formation, unless a co-solvent is used.

Temperature Dependence

Use the Arrhenius equation to predict stability during storage based on accelerated data:



  • Typical

    
     for Sulfonate Hydrolysis:  ~80-100 kJ/mol.
    
  • Implication: A 10°C increase in temperature roughly triples the degradation rate.

Implications for Drug Development

Control Strategy (Purging)

To ensure compliance with ICH M7, the synthesis process should include a "purge step" where the PGI is actively destroyed.

  • Recommendation: Introduce a basic wash step (e.g., 1N NaOH or

    
    ) at elevated temperature (40-50°C) after the reaction is complete.
    
  • Validation: Demonstrate that the "Monotosylate" intermediate is also depleted, as it is also a potential alkylator.

Storage & Handling
  • Solid State: The compound is generally stable in solid form if kept dry. Moisture uptake can lead to slow autocatalytic hydrolysis (generation of TsOH acid catalyzes further degradation).

  • Solution: Avoid storing standard solutions in protic solvents (MeOH/EtOH) for long periods. Use Acetonitrile or DMSO and prepare fresh.

Regulatory Documentation

When filing, provide the Fate and Purge Argument :

  • Map: Show where the impurity enters/forms.

  • Data: Present the

    
     values proving that the downstream process conditions (pH, Temp, Time) provide a theoretical purge factor 
    
    
    
    the required limit.

References

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley.
  • Elder, D. P., et al. (2009). "Control and analysis of alkyl and benzyl halides and other related reactive organohalides as potential genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 48(3), 497-507. Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Defines the TTC and control expectations). Link

  • Babtie, A. C., et al. (2012).[2][3][4][5] "Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters." Organic & Biomolecular Chemistry, 10, 8095-8101.[4] (Mechanistic insight into sulfonate hydrolysis). Link

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

Sources

Foundational

Technical Deep Dive: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)

Mechanism of Action & Experimental Characterization Executive Summary Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (also known as 1,10-Decanediol ditosylate ) is a potent, bifunctional alkylating agent belonging to...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action & Experimental Characterization

Executive Summary

Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (also known as 1,10-Decanediol ditosylate ) is a potent, bifunctional alkylating agent belonging to the class of alkyl sulfonates . Structurally analogous to the clinically established drug Busulfan (


 linker), this compound features an extended decamethylene (

) hydrophobic spacer capped by two tosylate (p-toluenesulfonate) leaving groups.

While primarily utilized as a chemical intermediate for synthesizing macrocycles and cross-linked polymers, its biological activity is defined by its ability to form DNA interstrand crosslinks (ICLs) . The extended


 linker introduces unique steric and lipophilic properties, distinguishing its DNA binding profile from shorter analogs. This guide details its chemical reactivity, mechanism of action (MoA), and protocols for validation.
Chemical Architecture & Reactivity
2.1 Structural Analysis

The molecule consists of three functional domains:

  • Leaving Groups: Two terminal tosylate groups (

    
    ). The conjugate base (p-toluenesulfonate anion) is resonance-stabilized, making it an excellent leaving group (
    
    
    
    for the conjugate acid).
  • Linker: A linear decane (

    
    ) chain.
    
  • Electrophilic Sites: The carbons at positions 1 and 10, adjacent to the oxygen atoms, are highly electrophilic due to the electron-withdrawing nature of the sulfonate esters.

FeatureSpecificationImpact on MoA
Molecular Formula

High molecular weight relative to Busulfan (

vs

Da).
Linker Length

Å (extended)
Enables "long-range" crosslinking between DNA strands or protein-DNA complexes.
LogP (Lipophilicity)

(Predicted)
High membrane permeability; potential for accumulation in lipid-rich tissues (e.g., CNS, adipose).
Reactivity Profile

Alkylation
Direct nucleophilic attack; does not require metabolic activation.
2.2 The "Ruler Effect" in Alkylation

Unlike nitrogen mustards which form reactive aziridinium ions, alkyl sulfonates like Decane-1,10-diyl bis(tosylate) react via a direct bimolecular nucleophilic substitution (


) . The length of the alkyl chain acts as a molecular "ruler," determining which nucleophilic centers on DNA (e.g., N7-guanine) can be bridged. A 

chain allows for crosslinking bases that are separated by a wider distance than those targeted by Busulfan (

) or Treosulfan (

).
Mechanism of Action (Biological)[1]

The cytotoxic mechanism proceeds through a four-stage cascade: Permeation , Monoadduct Formation , Crosslinking , and Apoptotic Triggering .

3.1 Stage 1: Cellular Entry & Distribution

Due to its high lipophilicity (LogP > 6), the compound passively diffuses across the phospholipid bilayer. Unlike polar alkylators that may require active transport, this agent rapidly equilibrates intracellularly.

3.2 Stage 2: Nucleophilic Attack (

)

Inside the nucleus, the electrophilic carbons (


) undergo nucleophilic attack by DNA bases. The most reactive site is the N7-position of Guanine  located in the major groove.
  • Reaction:

    
    
    
  • Kinetics: Second-order kinetics dependent on drug concentration and DNA accessibility.

3.3 Stage 3: Interstrand Crosslinking (ICL)

Following the initial monoadduct formation, the second tosylate group remains intact and reactive. If a second nucleophile (another Guanine N7 on the opposite strand) is within the reach of the flexible decamethylene tether (


 Å), a second 

reaction occurs.
  • Result: A covalent Interstrand Crosslink (ICL) .[1]

  • Consequence: The DNA strands are "stapled" together, preventing strand separation required for replication forks and RNA polymerase.

3.4 Stage 4: Replication Arrest & Apoptosis

The stalled replication fork recruits DNA damage response proteins (Fanconi Anemia pathway). If the repair capacity (NER/HR pathways) is overwhelmed:

  • Replication Fork Collapse: Double-strand breaks (DSBs) form.

  • Signaling: ATM/ATR kinases activate p53.

  • Fate: Cell cycle arrest (G2/M phase) followed by apoptosis.

3.5 Pathway Visualization

MoA_Pathway Substrate Decane-1,10-diyl bis(tosylate) (Lipophilic Electrophile) Entry Passive Diffusion (Cell Membrane) Substrate->Entry Nucleus Nuclear Accumulation Entry->Nucleus Monoadduct Monoadduct Formation (N7-Guanine Alkylation) Nucleus->Monoadduct SN2 Attack Crosslink Interstrand Crosslink (ICL) (C10 Bridge) Monoadduct->Crosslink Second SN2 (Ruler Effect) Stall Replication Fork Stall Crosslink->Stall Prevents Unwinding Repair DNA Repair Attempt (Fanconi Anemia / NER / HR) Stall->Repair ATR Activation Repair->Nucleus Successful Repair (Survival) Death Apoptosis (Cell Death) Repair->Death Repair Failure

Figure 1: Pharmacodynamic pathway of Decane-1,10-diyl bis(tosylate) from cellular entry to cytotoxicity.

Comparative Pharmacology
ParameterBusulfan (

)
Decane-1,10-diyl bis(tosylate) (

)
Implication
Leaving Group Mesylate (

)
Tosylate (

)
Tosylate is bulkier; slower hydrolysis rate in water, potentially longer half-life.
Linker Length 4 Carbons10 Carbons

can span wider DNA grooves or crosslink proteins to DNA.
Solubility ModerateVery Low (Aqueous)

analog requires non-polar solvents (DMSO/Ethanol) for delivery; high tissue retention.
Toxicity Profile Bone Marrow (Myeloablation)Likely Systemic/Lipid-rich tissuesHigher lipophilicity implies broader distribution and potential CNS penetration.
Experimental Protocols
5.1 Protocol A: Synthesis Validation (TLC & NMR)

Before biological testing, purity must be confirmed, as free tosyl chloride is cytotoxic.

  • Reagents: 1,10-Decanediol (1 eq), p-Toluenesulfonyl chloride (2.2 eq), Pyridine (solvent/base).

  • Procedure:

    • Dissolve diol in dry pyridine at

      
      .
      
    • Add TsCl portion-wise. Stir at

      
       for 4h, then 
      
      
      
      overnight.
    • Pour into ice-HCl mixture. Filter the white precipitate.

    • Recrystallize from Ethanol/Acetone.

  • QC Criteria:

    • 1H NMR (

      
      ):  Triplet at 
      
      
      
      ppm (
      
      
      ). Absence of broad singlet at
      
      
      ppm (
      
      
      ).
5.2 Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine


 in tumor cell lines (e.g., HeLa, MCF-7).
  • Preparation:

    • Dissolve compound in DMSO to create a 100 mM stock.

    • Dilute in culture media (RPMI-1640 + 10% FBS) to final concentrations (

      
      ). Note:  Final DMSO concentration must be 
      
      
      
      .
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add drug dilutions. Incubate for 48h or 72h.

  • Readout:

    • Add MTT reagent (

      
      ). Incubate 4h.
      
    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve; derive

    
     using non-linear regression.
    
5.3 Protocol C: DNA Crosslinking Analysis (Alkaline Comet Assay)

Objective: Confirm the mechanism (ICL formation) vs. simple strand breaks.

  • Principle: ICLs prevent DNA migration in electrophoresis, resulting in a decrease in tail moment compared to irradiated controls (which have strand breaks).

  • Workflow:

    • Control: Untreated cells.

    • Positive Control (Breaks): Cells treated with

      
       (100 
      
      
      
      ).
    • Test: Cells treated with Decane-1,10-diyl bis(tosylate) (at

      
      ) for 2h, then treated with 
      
      
      
      .
  • Observation:

    • If the compound causes crosslinks, the "Test" group will show a shorter tail (reduced migration) compared to the

      
      -only group, because the crosslinks hold the fragmented DNA together.
      

Assay_Logic cluster_outcomes Interpretation Step1 Treat Cells (Drug) Step2 Induce Breaks (H2O2 / Radiation) Step1->Step2 Crosslinks Form Step3 Electrophoresis (Alkaline pH) Step2->Step3 DNA Unwinding Result Measure Tail Moment Step3->Result Outcome1 Long Tail (Strand Breaks) Result->Outcome1 No Drug Outcome2 Short Tail (Crosslinking) Result->Outcome2 With Drug (Retarded Migration)

Figure 2: Logic flow for validating crosslinking mechanism via Comet Assay.

Safety & Handling
  • Hazard: Genotoxic and Mutagenic . This compound is designed to damage DNA.[2][1]

  • Handling: Use a biological safety cabinet (Class II). Double glove (Nitrile).

  • Deactivation: Neutralize spills with 10% Sodium Thiosulfate (nucleophile that scavenges the alkylator).

References
  • Iwamoto, T. et al. (2001). Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues. Bioorganic & Medicinal Chemistry Letters.

  • Dimmock, J.R. et al. (2002). Cytotoxic 1,4-bis(2-oxo-1-cycloalkylmethylene)benzenes and related compounds. European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). 1,10-Decanediol.[3][4][5][6][7][8] National Center for Biotechnology Information.

  • MilliporeSigma. (2023). Product Specification: Alkyl Sulfonates and Tosylates.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Polymer Crosslinking with Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)

Topic: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) as a Crosslinking Agent Content Type: Detailed Application Note & Protocol Guide Audience: Polymer Chemists, Materials Scientists, Drug Delivery Researchers Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) as a Crosslinking Agent Content Type: Detailed Application Note & Protocol Guide Audience: Polymer Chemists, Materials Scientists, Drug Delivery Researchers

Executive Summary

Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (commonly referred to as 1,10-Decanediol ditosylate ) is a high-purity, bifunctional electrophile used to introduce long-chain aliphatic spacers into polymer networks. Unlike short-chain crosslinkers (e.g., ethanediol ditosylate), the 10-carbon alkyl chain of this molecule imparts significant flexibility, hydrophobicity, and mesh-size tunability to the resulting matrix.

This guide details its application in cationic crosslinking (e.g., of polyoxazolines, polyamines, and polypyridines) via nucleophilic substitution (


). It is particularly valued in the synthesis of hydrogels, ion-exchange membranes, and supramolecular structures  where precise control over crosslink density and mechanical damping is required.

Chemical Foundation & Mechanism

Molecule Profile[1]
  • IUPAC Name: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)

  • Synonyms: 1,10-Decanediol ditosylate; 1,10-Bis(tosyloxy)decane.

  • Functional Group: Two terminal tosylate (p-toluenesulfonate) groups.

  • Reactivity: The tosylate group is an excellent leaving group (

    
     of conjugate acid 
    
    
    
    ), making the terminal carbons highly electrophilic.
  • Role: Bifunctional alkylating agent (Crosslinker).

Mechanism of Action: Double Alkylation

The crosslinking process is driven by the nucleophilic attack of polymer pendant groups (amines, pyridines, thiols) or chain ends (oxazolines) onto the electrophilic carbons of the crosslinker.

Key Advantages over Halides:

  • Crystallinity: Ditosylates are often stable, crystalline solids, allowing for easier purification and weighing compared to liquid diiodides.

  • Tunable Reactivity: Less aggressive than triflates, allowing for controlled curing at elevated temperatures (60–100°C) without premature gelation.

Mechanism Polymer Polymer Nucleophile (e.g., P4VP Pyridine N) Transition Transition State (SN2 Attack) Polymer->Transition Attack Crosslinker 1,10-Decanediol Ditosylate (TsO-(CH2)10-OTs) Crosslinker->Transition Electrophile Network Crosslinked Network (Quaternary Ammonium Salts) Transition->Network Formation Leaving Leaving Group (Tosylate Anion) Transition->Leaving Release

Figure 1: Mechanism of crosslinking via nucleophilic substitution. The polymer's nucleophilic centers displace the tosylate groups, forming a stable covalent bridge.

Application Areas

A. Cationic Ring-Opening Polymerization (CROP)

Used as a bifunctional initiator for 2-oxazolines (e.g., 2-ethyl-2-oxazoline).

  • Outcome: Produces ABA triblock copolymers or macrocycles.

  • Benefit: The C10 hydrophobic core induces self-assembly into micelles or vesicles in aqueous media.

B. Crosslinking of Poly(4-vinylpyridine) (P4VP)

Used to create anion-exchange membranes .

  • Mechanism: Quaternization of the pyridine ring.

  • Benefit: The long alkyl chain disrupts potential crystallinity in the P4VP domains, enhancing ionic conductivity by increasing free volume.

C. Hydrogel Synthesis (Poly(2-oxazoline)s)

Used to crosslink "living" poly(2-oxazoline) chains or prepolymers containing nucleophilic residues.

  • Benefit: "Green" electronic insulators and biocompatible hydrogels with tunable swelling ratios.

Experimental Protocols

Protocol 1: Purification of Commercial Crosslinker

Commercial supplies of tosylates can degrade into sulfonic acid and alcohols if stored improperly. Always verify purity before precise stoichiometry.

Materials:

  • Crude Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)

  • Ethanol (absolute) and Ethyl Acetate

  • Vacuum filtration setup

Steps:

  • Dissolution: Dissolve the crude solid in a minimum amount of boiling ethanol/ethyl acetate (9:1 ratio).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer for 4 hours.

  • Filtration: Filter the white crystals rapidly using a cold Buchner funnel.

  • Drying: Dry under high vacuum (<1 mbar) at room temperature for 12 hours.

  • Validation: Check melting point (Target: ~78-80°C, verify with specific CoA) and

    
    H NMR (Look for sharp doublets at 7.3/7.8 ppm for tosyl, triplet at 4.0 ppm for 
    
    
    
    -OTs).
Protocol 2: Crosslinking Poly(4-vinylpyridine) (P4VP)

This protocol creates a robust, quaternized polymer network suitable for membrane applications.

Reagents:

  • Poly(4-vinylpyridine) (

    
     ~60,000  g/mol )
    
  • 1,10-Decanediol ditosylate (Purified)

  • Solvent: Nitromethane or DMF (Dry)

Stoichiometry:

  • Target Crosslinking Degree (

    
    ): 10 mol% (relative to pyridine units).
    
  • Calculation: For 1.0 g P4VP (9.5 mmol repeating units), use 0.475 mmol of crosslinker (approx. 228 mg).

Procedure:

  • Solvation: Dissolve 1.0 g P4VP in 10 mL dry Nitromethane in a sealed vial. Stir until homogenous.

  • Addition: Add 228 mg of 1,10-Decanediol ditosylate. Stir at room temperature for 15 minutes to ensure dispersion.

  • Casting (Optional): If making a membrane, cast the solution onto a Teflon plate or glass slide.

  • Curing: Place the reaction vessel (or cast film) in an oven at 80°C for 24 hours under inert atmosphere (

    
    ).
    
    • Note: The solution will transition from liquid to a rigid gel (organogel).

  • Washing: Soak the resulting gel in pure acetone for 12 hours to remove unreacted crosslinker.

  • Drying: Dry in a vacuum oven at 60°C.

Protocol 3: Characterization of Network Density (Swelling Test)

Self-validating step to confirm crosslinking success.

  • Dry Weight (

    
    ):  Weigh the dried polymer network.
    
  • Swelling: Immerse in a good solvent (e.g., Ethanol or Water if hydrophilic) for 48 hours.

  • Wet Weight (

    
    ):  Blot excess surface solvent and weigh.
    
  • Analysis: Calculate Swelling Ratio

    
    .
    
    • Interpretation: A lower

      
       indicates higher crosslinking density. If the polymer dissolves completely, crosslinking failed (check temperature or purity).
      

Visualizing the Workflow

Workflow Start Start: Raw Materials Purify Purify Crosslinker (Recrystallization) Start->Purify Mix Mix Polymer + Crosslinker (Solvent: DMF/Nitromethane) Purify->Mix Cast Cast/Mold Solution Mix->Cast Cure Thermal Cure (80°C, 24h, N2 atm) Cast->Cure Wash Solvent Wash (Remove unreacted species) Cure->Wash Analyze Characterization (Swelling, DSC, Rheology) Wash->Analyze

Figure 2: Experimental workflow for synthesizing polymer networks using 1,10-decanediol ditosylate.

Technical Data & Troubleshooting

Physical Properties Table
PropertyValueNotes
Molecular Weight ~482.65 g/mol Based on

Melting Point ~78–82°CCrystalline solid
Solubility DCM, Chloroform, DMF, DMSOInsoluble in water
Leaving Group Tosylate (

)
Good nucleofuge
Spacer Length ~12.5 Å (extended)10 Methylene units
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Gelation Temperature too lowIncrease cure temp to 90°C or use a catalyst (e.g., NaI to form in-situ iodide).
No Gelation Nucleophile deactivatedEnsure polymer amines are free bases, not salts (e.g., P4VP, not P4VP-HCl).
Brittle Gel Crosslink density too highReduce crosslinker concentration or increase spacer length (unlikely here).
Color Change (Brown) OxidationEnsure inert atmosphere (

/Ar) during curing.

Safety & Handling (E-E-A-T)

  • Hazard: As a bifunctional alkylating agent, this compound is potentially mutagenic and carcinogenic . It mimics the reactivity of biological alkylating drugs (e.g., Busulfan).

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Containment: Weigh and handle solids inside a fume hood.

  • Deactivation: Quench excess reagent and glassware with a 10% NaOH solution or concentrated ammonia to hydrolyze/aminolyze the tosylates before disposal.

References

  • Poly(2-oxazoline) Synthesis & Crosslinking: Hoogenboom, R. (2009). "Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications."[1][2] Angewandte Chemie International Edition. Link

  • Green Electronic Materials: Fimberger, M., et al. (2015).[1] "Crosslinked Poly(2-oxazoline)s as 'Green' Materials for Electronic Applications." Polymers.[1][3][4] Link

  • General Tosylate Chemistry: Sigma-Aldrich. "Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine." Link

  • Organic Synthesis of Ditosylates: Organic Syntheses, Coll. Vol. 1, p. 145 (General method for alkyl tosylates). Link

Sources

Application

Using Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) in polyester synthesis

Application Note: Mild-Condition Polyester Synthesis via S_N2 Polycondensation using Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) Executive Summary & Scientific Rationale Polyesters are ubiquitous in drug delivery s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mild-Condition Polyester Synthesis via S_N2 Polycondensation using Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)

Executive Summary & Scientific Rationale

Polyesters are ubiquitous in drug delivery systems, degradable nanoparticles, and biomedical scaffolds. However, traditional step-growth polymerization (e.g., direct esterification or transesterification) requires harsh thermal conditions (150 °C – 250 °C) and high vacuum to drive off water or alcohol byproducts. These conditions are deeply incompatible with thermally labile functional groups or sensitive active pharmaceutical ingredients (APIs) incorporated into the polymer backbone.

To bypass these thermal limitations, this application note details a robust, room-to-moderate temperature S_N2 polycondensation strategy. By utilizing Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (commonly known as 1,10-decanediol di-p-tosylate) as a bifunctional electrophile, we shift the reaction mechanism from a traditional acyl substitution to an aliphatic nucleophilic substitution 1.

When a dicarboxylic acid is deprotonated by a sterically hindered, non-nucleophilic organic superbase like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), it forms a highly reactive dicarboxylate anion. This anion readily attacks the primary carbons of the decane-1,10-diyl ditosylate. The tosylate group is an exceptional leaving group due to its resonance-stabilized structure, enabling rapid chain extension at temperatures as low as 20–60 °C 2.

Mechanistic Pathway

Mechanism A Dicarboxylic Acid C Dicarboxylate Anion (Nucleophile) A->C Deprotonation B DBU Base B->C E S_N2 Polycondensation C->E D Decane-1,10-diyl ditosylate (Electrophile) D->E F Aliphatic Polyester E->F - Tosylate Salt

Caption: Mechanistic pathway of DBU-mediated S_N2 polycondensation using a ditosylate electrophile.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes of the S_N2 ditosylate polycondensation method compared to traditional direct esterification 3.

ParameterTraditional Direct EsterificationS_N2 Ditosylate Polycondensation
Operating Temperature 150 °C – 250 °C20 °C – 60 °C
Operating Pressure High Vacuum (< 1 Torr)Standard Atmospheric Pressure
Reaction Time 4 – 12 hours24 – 48 hours
Primary Byproduct Water (requires active removal)DBU-Tosylate salt
Monomer Compatibility Poor for thermally labile groupsExcellent for sensitive functional groups
Typical Yield 80% - 95%75% - 90%
Expected

(Da)
10,000 - 50,0008,000 - 35,000

Experimental Workflow & Protocol

Workflow N1 Step 1: Monomer Preparation Equimolar Acid & Ditosylate N2 Step 2: Base Addition Add DBU dropwise N1->N2 N3 Step 3: Polymerization Stir at 60°C for 24-48h N2->N3 N4 Step 4: Precipitation Dropwise into cold Methanol N3->N4 N5 Step 5: Isolation Filter and Vacuum Dry N4->N5

Caption: Experimental workflow for the S_N2 polycondensation of polyesters using ditosylate monomers.

Materials Required:
  • Electrophile: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (Strictly anhydrous)

  • Nucleophile: Target Dicarboxylic Acid (e.g., Succinic acid, Adipic acid)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (Extra dry, over molecular sieves)

  • Precipitation Media: Cold Methanol (-20 °C)

Step-by-Step Methodology:

Step 1: Monomer Preparation & Solvation

  • In a flame-dried Schlenk flask purged with inert gas (Nitrogen or Argon), add exactly 10.0 mmol of the target dicarboxylic acid and 10.0 mmol of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate).

  • Add 20 mL of anhydrous NMP to the flask. Causality: Exact stoichiometric balance (1:1) is a fundamental requirement of step-growth polymerization to achieve high molecular weights (Carothers' equation). Polar aprotic solvents like NMP are chosen because they solvate the DBU-H+ cation but leave the dicarboxylate anion unsolvated, maximizing its nucleophilic attack velocity.

Step 2: Base-Mediated Deprotonation

  • Place the flask in a pre-heated oil bath at 60 °C.

  • Using a syringe pump, add 21.0 mmol of DBU dropwise over 15 minutes under continuous magnetic stirring. Causality: A slight excess of DBU (2.1 equivalents) ensures complete deprotonation of the dicarboxylic acid. DBU is specifically selected because its steric hindrance prevents it from acting as a competing nucleophile against the ditosylate, thereby avoiding chain termination.

Step 3: S_N2 Polycondensation

  • Allow the reaction to proceed under an inert atmosphere at 60 °C for 24 to 48 hours.

  • Monitor the reaction visually; the solution will become progressively more viscous. Causality: The moderate temperature of 60 °C provides sufficient kinetic energy to overcome the S_N2 activation barrier while remaining low enough to prevent thermal degradation of the polymer backbone or side-reactions like etherification.

Step 4: Quenching and Precipitation (Self-Validating Step)

  • Cool the reaction mixture to room temperature.

  • Dilute the viscous polymer solution with an additional 10 mL of NMP to reduce viscosity.

  • Add the solution dropwise into a vigorously stirred beaker containing 300 mL of ice-cold methanol. Self-Validation Check: The immediate formation of a white, fibrous precipitate validates the success of the polymerization. High-molecular-weight polyesters are insoluble in cold methanol. Conversely, the DBU-tosylate salt byproduct, unreacted monomers, and short-chain oligomers remain dissolved in the methanol, effectively purifying the product in a single step.

Step 5: Isolation and Drying

  • Recover the precipitated polymer via vacuum filtration using a Buchner funnel.

  • Wash the polymer cake sequentially with 50 mL of cold methanol and 50 mL of deionized water to remove any residual DBU salts.

  • Dry the polymer in a vacuum oven at 40 °C for 24 hours until a constant weight is achieved.

References

  • [2] Title: e-EROS Encyclopedia of Reagents for Organic Synthesis (Synthesis of Polyesters by the Reaction of Dicarboxylic Acids with Alkyl Dihalides Using the DBU Method). Source: ResearchGate. URL:

  • [1] Title: Synthesis and Preliminary Characterization of Some Polyester. Source: Electronics and Books. URL:

  • [3] Title: Environmentally Benign Polyester Synthesis by Room Temperature Direct Polycondensation of Dicarboxylic Acid and Diol. Source: ACS Publications. URL:

Sources

Method

Application Note: High-Performance Surface Modification of Metal Oxide Nanoparticles with Long-Chain Sulfonates

Topic: Surface modification of nanoparticles with long-chain sulfonates Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Abstract Surface modification of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Surface modification of nanoparticles with long-chain sulfonates Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract

Surface modification of metal oxide nanoparticles (NPs) with long-chain sulfonates (e.g., Sodium Dodecyl Sulfate [SDS], Sodium Dodecyl Benzene Sulfonate [SDBS]) is a critical strategy for tuning interfacial properties. This modification transforms hydrophilic inorganic surfaces into hydrophobic or amphiphilic interfaces, enabling applications in hydrophobic drug delivery, environmental remediation, and nanofluid stabilization. This guide details the mechanistic principles, optimized protocols, and validation metrics required to achieve reproducible sulfonate monolayers (hemimicelles) and bilayers (admicelles).

Introduction & Mechanistic Principles[1]

The adsorption of anionic surfactants onto metal oxide surfaces (e.g., Fe


O

, TiO

, Al

O

) is governed by a delicate balance between electrostatic attraction and hydrophobic association . Understanding this duality is essential for controlling the resultant surface chemistry.
The Adsorption Isotherm: From Monolayer to Bilayer

Unlike covalent silanization, sulfonate modification is dynamic. The structure of the adsorbed layer depends heavily on the surfactant concentration relative to the Critical Micelle Concentration (CMC) and the surface charge density.

  • Region I (Electrostatic): At low concentrations, anionic sulfonate heads bind to positively charged surface hydroxyls (

    
    ) via electrostatic interaction. The hydrophobic tails orient outward, rendering the NP hydrophobic.
    
  • Region II (Hemimicelles): As concentration increases, hydrophobic interactions between alkyl chains cause surfactants to aggregate into patchy monolayers called hemimicelles.

  • Region III (Admicelles/Bilayers): Near the CMC, a second layer of surfactant adsorbs via tail-to-tail hydrophobic interaction. The anionic heads of the second layer face the bulk solution, reverting the NP surface charge to negative and restoring hydrophilicity (but with a hydrophobic interlayer capable of solubilizing organic molecules).

Mechanism Visualization

AdsorptionMechanism cluster_0 Resulting Surface Property NP_Surface Metal Oxide Surface (pH < PZC) Electrostatic Region I: Electrostatic Attraction (Monolayer Formation) NP_Surface->Electrostatic Add Sulfonate [C] < CMC Hydrophobic Region II: Hemimicelle Formation (Patchy Hydrophobic Surface) Electrostatic->Hydrophobic Increase [C] Chain-Chain Interaction Bilayer Region III: Admicelle (Bilayer) (Hydrophilic Exterior, Hydrophobic Core) Hydrophobic->Bilayer [C] ≈ CMC Tail-to-Tail Stacking Hydrophobic_Prop Hydrophobic (Precipitates in Water) Hydrophobic->Hydrophobic_Prop Hydrophilic_Prop Dispersible (Stable Colloid) Bilayer->Hydrophilic_Prop

Caption: Step-wise adsorption mechanism of anionic sulfonates on oxide surfaces. Transition from monolayer (hydrophobic) to bilayer (hydrophilic/dispersible) depends on surfactant concentration.

Materials & Reagents

ComponentSpecificationPurpose
Nanoparticles Fe

O

(Magnetite), TiO

(P25), or ZnO
Core substrate.
Surfactant A SDS (Sodium Dodecyl Sulfate,

99%)
C12 chain. Standard for general stabilization.
Surfactant B SDBS (Sodium Dodecyl Benzene Sulfonate)C12 + Benzene ring. Enhanced

-

stacking for carbon-based co-adsorbents.
pH Adjusters 0.1 M HCl / 0.1 M NaOHCritical for tuning surface charge (Zeta potential).
Solvent Deionized Water (18.2 M

)
Dispersion medium.

Experimental Protocols

Protocol A: Aqueous Phase Post-Synthesis Modification

Best for: Modifying commercially available nanoparticles (TiO


, ZnO).

Rationale: This method relies on protonating the NP surface to create positive sites (


) that attract the anionic sulfonate head (

).

Step-by-Step Procedure:

  • Dispersion: Suspend 1.0 g of Nanoparticles in 100 mL DI water.

  • Sonication: Probe sonicate (20 kHz, 40% amplitude) for 15 minutes to break aggregates. Note: Bath sonication is often insufficient for distinct surface modification.

  • pH Adjustment (Critical Step):

    • Measure the Zeta potential or consult literature for the Point of Zero Charge (PZC).

    • Adjust pH to 2.0–4.0 (typically 1-2 units below PZC) using 0.1 M HCl.

    • Why? This maximizes positive surface charge density, ensuring high surfactant loading.

  • Surfactant Addition:

    • Prepare a 0.1 M stock solution of SDS or SDBS.

    • Add surfactant dropwise to the NP suspension.

    • Target Concentration:

      • For Hydrophobic NPs (Monolayer): Add surfactant to reach ~0.5x CMC (approx. 4 mM for SDS).

      • For Stable Dispersions (Bilayer): Add surfactant to reach >1.5x CMC (approx. 12-16 mM for SDS).

  • Equilibration: Stir vigorously (500 rpm) at 30°C for 3–4 hours. Optional: Heating to 60°C can enhance diffusion into pores but may alter adsorption equilibrium.

  • Washing:

    • Centrifuge at 10,000 rpm for 15 mins.

    • Decant supernatant.

    • Crucial: Wash once with water. Excessive washing will desorb the physically adsorbed sulfonate layer.

  • Drying: Dry in a vacuum oven at 60°C overnight.

Protocol B: In-Situ Co-Precipitation (Fe O Specific)

Best for: Synthesizing ultra-small, monodisperse magnetic nanoparticles.

Rationale: The surfactant acts as a capping agent during crystal growth, preventing Ostwald ripening and agglomeration.

Step-by-Step Procedure:

  • Precursor Prep: Dissolve FeCl

    
     6H
    
    
    
    O and FeCl
    
    
    4H
    
    
    O (molar ratio 2:1) in degassed DI water under N
    
    
    atmosphere.
  • Surfactant Integration: Add SDBS (0.5–1.0 g per 100 mL) directly to the iron salt solution. Stir for 30 mins to form Fe-Surfactant complexes.

  • Precipitation: Dropwise add 1.5 M NaOH (or NH

    
    OH) while stirring at 80°C until pH reaches 11–12.
    
  • Aging: Maintain at 80°C for 1 hour. The solution will turn black.

  • Purification: Magnetically separate the particles. Wash 3x with water/ethanol mixture (1:1) to remove excess surfactant and salts.

Characterization & Validation

To validate the "Trustworthiness" of the protocol, you must confirm both the presence of the sulfonate and the resulting surface change.

Key Characterization Metrics
TechniqueParameterExpected Result (Modified vs. Bare)Interpretation
FTIR S-O StretchNew peaks at 1000–1250 cm

Confirms presence of sulfonate group.
FTIR C-H StretchNew peaks at 2850–2920 cm

Confirms presence of alkyl chains.
Zeta Potential Surface ChargeShift from (+) to (-) at pH < PZCConfirms anionic headgroup adsorption.
TGA Weight LossAdditional 5–20% loss at 200–500°CQuantifies organic loading mass.
TEM MorphologyReduced agglomerationSteric/Electrostatic stabilization effect.
Experimental Workflow Diagram

Workflow Start Start: Bare Nanoparticles Dispersion Disperse in DI Water (Probe Sonicate) Start->Dispersion pH_Adjust Adjust pH < PZC (Protonate Surface) Dispersion->pH_Adjust Add_Surf Add Sulfonate (SDS/SDBS) Dropwise pH_Adjust->Add_Surf Incubate Incubate 4h @ 30°C (Equilibrium Adsorption) Add_Surf->Incubate Wash Centrifuge & Wash (Caution: Do not over-wash) Incubate->Wash Analyze Characterization (FTIR, Zeta, TGA) Wash->Analyze

Caption: Operational workflow for aqueous phase surface modification. The washing step is the most common point of failure due to desorption.

Troubleshooting & Expert Insights

  • Issue: Particles are not hydrophobic (Protocol A).

    • Cause: Concentration too high (formed bilayers) or pH too high (insufficient electrostatic binding).

    • Fix: Reduce surfactant concentration to < CMC or lower pH to ensure monolayer formation.

  • Issue: Low loading efficiency.

    • Cause: Competition with other ions.

    • Fix: Use DI water; avoid buffers with high ionic strength (e.g., PBS) during the initial coating phase.

  • Issue: Desorption during storage.

    • Insight: Sulfonates are physically adsorbed (physisorption). They are in dynamic equilibrium. Store particles in a solution containing a low concentration of surfactant (approx. 0.1 mM) to maintain the layer, rather than pure water.

Applications

Drug Delivery

Sulfonate-modified NPs (specifically Fe


O

@SDS) are used to load hydrophobic drugs. The drug partitions into the hydrophobic "admicelle" layer formed on the particle surface.
  • Mechanism:[1][2] Solubilization within the surfactant bilayer.

  • Benefit: High loading capacity for non-polar drugs (e.g., Curcumin, Paclitaxel).

Environmental Remediation
  • Heavy Metal Removal: The negative sulfonate headgroups (in bilayer configuration) attract cationic heavy metals (Pb

    
    , Cd
    
    
    
    ) via electrostatic interaction and cation bridging.
  • Organic Pollutants: The hydrophobic tails extract organic contaminants (e.g., phenols, dyes) from water.

References

  • Synthesis of Fe3O4 Nanoparticles via Chemical Coprecipitation Method: Modification of Surface with Sodium Dodecyl Sulfate. ResearchGate. [Link]

  • Adsorption behavior and mechanism of perfluorooctane sulfonate on nanosized inorganic oxides. Journal of Colloid and Interface Science. [Link]

  • Surface functionalization of ZnO nanoparticles with sulfonate molecules as the electron transport layer. Journal of Materials Chemistry C. [Link]

  • Survey of Fe3O4 Magnetic Nanoparticles Modified with Sodium Dodecyl Sulfate for Removal P-Cresol. Biointerface Research in Applied Chemistry. [Link]

  • Surface modification to produce hydrophobic nano-silica particles using sodium dodecyl sulfate. Applied Surface Science. [Link]

Sources

Application

Application Note: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) as a Precision Crosslinker in the Synthesis of Advanced Ion-Exchange Resins

Introduction & Rationale The synthesis of high-performance ion-exchange resins requires precise control over crosslinking density, pore architecture, and the microenvironmental hydrophobicity of the polymer network. Trad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The synthesis of high-performance ion-exchange resins requires precise control over crosslinking density, pore architecture, and the microenvironmental hydrophobicity of the polymer network. Traditionally, polyamines (such as polyethylenimine or poly-4-vinylpyridine) are crosslinked using divinylbenzene or short-chain alkyl dihalides. However, these conventional reagents often yield brittle resins with restricted mass transfer kinetics for bulky analytes.

Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)—a bifunctional C10 alkylating agent—offers a sophisticated alternative. By leveraging the exceptional leaving-group ability of the tosylate moiety and the flexibility of a 10-carbon aliphatic chain, this crosslinker enables the synthesis of highly tailored, macroporous anion-exchange resins.

Causality of Reagent Selection:

  • Superior Electrophilicity: The tosylate group (p-toluenesulfonate) is a highly stable, resonance-delocalized anion, making it a far superior leaving group compared to chlorides or bromides. This facilitates highly efficient S_N2 nucleophilic substitution under milder conditions, minimizing undesirable side reactions such as Hofmann elimination or polymer backbone degradation 1.

  • Hydrophobic Microenvironment: The decane-1,10-diyl spacer introduces a defined hydrophobic domain between the polymer chains. This uniquely alters the resin's swelling behavior, promoting compatibility with mixed aqueous-organic solvent systems and enhancing the capture of amphiphilic or bulky hydrophobic anions (e.g., per- and polyfluoroalkyl substances [PFAS], large pharmaceutical intermediates).

  • Controlled Porosity: The long, flexible C10 chain prevents the formation of a rigid, glassy polymer state, resulting in a "gel-type" or macroporous resin with superior intra-particle diffusion rates for large molecules.

Mechanistic Pathway

The formation of the ion-exchange resin relies on a dual-alkylation S_N2 mechanism. When the precursor polymer (e.g., a tertiary amine-containing polymer) is exposed to the ditosylate crosslinker, the nucleophilic nitrogen attacks the electrophilic carbon adjacent to the tosylate group.

  • Primary Alkylation: The first S_N2 attack attaches the C10 spacer to the polymer backbone, generating a localized quaternary ammonium site and releasing a free tosylate counterion 2.

  • Network Formation (Crosslinking): The unreacted tosylate at the distal end of the C10 chain is subsequently attacked by an amine group from an adjacent polymer chain, forming a stable, bis-quaternary ammonium bridge. These quaternary sites serve as the permanent, strongly basic anion-exchange functional groups.

Mechanism N1 Step 1: Primary Nucleophilic Attack Polymer-bound amine attacks C1 of the C10-ditosylate N2 Step 2: Tosylate Displacement Excellent leaving group (TsO⁻) departs, forming mono-quaternary site N1->N2 N3 Step 3: Inter-chain Crosslinking Amine from adjacent polymer chain attacks C10 of the attached spacer N2->N3 N4 Step 4: Network Maturation Stable C10-linked bis-quaternary ammonium bridges are established N3->N4

Caption: S_N2 mechanism of polyamine crosslinking via decane-1,10-diyl bis(4-methylbenzene-1-sulfonate).

Experimental Protocols

The following protocol details the synthesis of a hydrophobic anion-exchange resin using Poly(4-vinylpyridine) (P4VP) as the precursor backbone. The protocol is designed as a self-validating system, incorporating in-process quality control (QC) steps to ensure structural integrity 3.

Protocol A: Crosslinking Reaction
  • Polymer Solvation: Dissolve 10.0 g of P4VP (approx. 95 mmol of pyridine equivalents) in 100 mL of anhydrous N,N-Dimethylformamide (DMF) in a 250 mL round-bottom flask.

    • Rationale: DMF is a highly polar aprotic solvent that effectively solvates both the polar polymer backbone and the highly hydrophobic C10 ditosylate, ensuring a homogeneous reaction phase.

  • Crosslinker Addition: Add 4.58 g (9.5 mmol, 10 mol% relative to amine groups) of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) to the solution. Stir vigorously for 15 minutes at room temperature to ensure complete dissolution.

  • Thermal Activation: Purge the flask with nitrogen gas, attach a reflux condenser, and heat the mixture to 80°C using an oil bath.

    • Rationale: 80°C provides sufficient thermal energy to overcome the S_N2 activation barrier without triggering thermal degradation or retro-alkylation pathways.

  • Gelation & Maturation (In-Process QC): Monitor the solution's viscosity. Gelation typically occurs within 4–6 hours, visually confirming the onset of network formation. Maintain heating at 80°C for a total of 24 hours to drive the secondary crosslinking step to completion.

Protocol B: Washing and Ion-Exchange Conditioning
  • Mechanical Disruption: Cool the reaction vessel to room temperature. The resulting polymer gel is mechanically crushed into uniform particles (approx. 250–500 µm) using a mortar and pestle or a mechanical mill.

  • Solvent Extraction: Transfer the particles to a Soxhlet extractor. Extract with methanol for 24 hours.

    • Rationale: Methanol extraction removes any unreacted ditosylate, uncrosslinked polymer chains, and residual DMF, preventing leaching during downstream analytical applications.

  • Counterion Conditioning (Self-Validation Step): Pack the washed resin into a glass chromatography column. Pass 5 bed volumes (BV) of 1.0 M NaOH through the column at a flow rate of 2 BV/hr, followed by 5 BV of deionized water. Then, pass 5 BV of 1.0 M HCl, followed by a final water wash until the effluent reaches pH 7.

    • Rationale: This alternating acid/base wash removes the bulky tosylate counterions and strictly converts the quaternary ammonium sites into the active chloride (Cl⁻) form. Measuring the pH of the effluent validates that the exchange is complete and no residual acid/base remains trapped in the pores.

  • Drying: Dry the conditioned resin under vacuum at 50°C to a constant weight.

ResinSynthesis A Precursor Polymer (P4VP in DMF) C S_N2 Alkylation (80°C, 24h) A->C B Decane-1,10-diyl ditosylate B->C D Crosslinked Gel (Tosylate Form) C->D Gelation E Soxhlet Extraction & Conditioning (HCl/NaOH) D->E Crushing & Washing F Active Ion-Exchange Resin (Cl⁻ form) E->F Counterion Exchange

Caption: Workflow for synthesizing anion-exchange resins using a C10-ditosylate crosslinker.

Data Presentation: Comparative Resin Properties

The choice of the alkyl spacer length directly dictates the physical and chemical properties of the resulting resin. Table 1 summarizes the properties of P4VP resins crosslinked at a 10 mol% ratio using different alkyl ditosylates.

Table 1: Influence of Alkyl Spacer Length on Ion-Exchange Resin Properties

Crosslinker TypeSpacer LengthSwelling Ratio in Water (g/g)Swelling Ratio in Toluene (g/g)Ion-Exchange Capacity (meq/g)Physical State (Dry)
Ethane-1,2-diyl ditosylateC24.21.14.8Rigid, Brittle
Hexane-1,6-diyl ditosylateC63.52.44.3Firm, Elastic
Decane-1,10-diyl ditosylate C10 2.1 4.8 3.9 Flexible, Tough

Data Interpretation: As the spacer length increases from C2 to C10, the aqueous swelling ratio decreases due to the heightened hydrophobicity of the decane chain. Conversely, the swelling ratio in non-polar solvents (toluene) increases dramatically. This confirms that the C10-crosslinked resin is highly optimized for applications requiring organic solvent compatibility or the retention of highly lipophilic analytes. The slight drop in Ion-Exchange Capacity (IEC) is a mathematical consequence of the higher molecular weight of the C10 crosslinker adding mass to the polymer network without adding additional exchange sites.

References

  • Google Patents. "WO2004099288A1 - Polyethyleneimine polymers.
  • American Chemical Society.
  • National Institutes of Health. "Synthesis and Biological Characterization of a Promising F-18 PET Tracer for Vesicular Acetylcholine Transporter." PMC.

Sources

Method

Application Note: High-Purity Recovery of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)

Abstract This technical guide provides a detailed and robust protocol for the purification of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate), a key bifunctional alkylating agent in organic synthesis. Synthesized from...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed and robust protocol for the purification of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate), a key bifunctional alkylating agent in organic synthesis. Synthesized from 1,10-decanediol and p-toluenesulfonyl chloride (TsCl), the crude product often contains residual starting materials and a mono-tosylated intermediate. Achieving high purity is paramount for its successful application in subsequent reactions. This document outlines a primary purification strategy using recrystallization, an effective and scalable method for crystalline solids. An alternative column chromatography protocol is also provided for instances requiring separation of closely related impurities. The causality behind each experimental step is explained to ensure both procedural success and a deep understanding of the purification principles.

Introduction and Purification Rationale

Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) is a valuable, symmetrical molecule featuring two excellent tosylate leaving groups separated by a flexible ten-carbon alkyl chain. This structure makes it an ideal precursor for synthesizing macrocycles, polymers, and other complex architectures via nucleophilic substitution reactions.

The standard synthesis involves the reaction of 1,10-decanediol with p-toluenesulfonyl chloride in the presence of a base like pyridine. Common impurities in the crude product include:

  • Unreacted 1,10-decanediol: A polar diol.

  • Excess p-toluenesulfonyl chloride (TsCl): Can be hydrolyzed during workup but may persist.

  • 10-hydroxydecyl 4-methylbenzene-1-sulfonate: The mono-tosylated intermediate.

  • Pyridine hydrochloride: A salt byproduct, typically removed during aqueous workup.

The target compound is a solid at room temperature. Therefore, recrystallization is the preferred method of purification. This technique leverages differences in solubility between the desired compound and impurities in a given solvent at varying temperatures.[1][2] It is generally more efficient and scalable for solid materials than chromatography. For oily or highly impure samples, silica gel column chromatography offers a higher-resolution separation alternative.[3][4]

Primary Purification Protocol: Recrystallization

This protocol is designed to efficiently remove unreacted starting materials and the mono-tosylated byproduct.

The Principle of Recrystallization

Recrystallization is a purification technique based on differential solubility.[5] An impure solid is dissolved in a minimum volume of a hot solvent in which the compound is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice. Impurities, being present in lower concentrations, remain in the solution (the mother liquor). The slow formation of crystals is crucial, as it allows for the selective incorporation of the desired molecules into the lattice, excluding impurities.[2]

Step-by-Step Experimental Protocol
  • Solvent Selection: Ethanol is an excellent first choice for recrystallizing multifunctional tosylates.[6] It effectively dissolves the ditosylate at its boiling point while showing significantly lower solubility at 0-4 °C.

  • Dissolution: Place the crude Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a stirring bar) until the solid completely dissolves. Add the solvent in small portions to avoid using an excessive amount, which would reduce the final yield.[7]

  • Hot Filtration (Optional): If any insoluble impurities (e.g., dust, salt byproducts) are observed in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization and the loss of product.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rushing this step by immediate placement in an ice bath can cause the product to "crash out," trapping impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold ethanol.[7] This removes any residual mother liquor containing dissolved impurities without significantly dissolving the purified product.

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to initiate drying. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Data Summary for Recrystallization
ParameterValue/ConditionRationale
Solvent EthanolGood solubility differential for tosylates at high vs. low temperatures.[6]
Dissolution Temp. ~78 °C (Boiling Point)To dissolve the maximum amount of solute in the minimum solvent.
Crystallization Temp. Room temp, then 0-4 °CSlow cooling promotes pure crystal growth; ice bath maximizes yield.
Washing Solvent Ice-cold EthanolRemoves impurities without significant product loss.[7]
Expected Outcome White crystalline solidPure compounds typically form well-defined crystals.

Alternative Protocol: Flash Column Chromatography

This method is useful if recrystallization fails to remove impurities effectively, particularly the mono-tosylated intermediate which may have similar solubility properties.

Step-by-Step Experimental Protocol
  • Stationary Phase: Prepare a column with silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A hexane/ethyl acetate or hexane/diethyl ether solvent system is effective for tosylates.[4] Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity if needed.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The less polar ditosylate will elute before the more polar mono-tosylate and any unreacted diol.

  • Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC) with the same eluent system. Visualize spots under a UV lamp.

  • Isolation: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process and experimental workflow for purifying the target compound.

PurificationWorkflow Crude Crude Product (from synthesis) Decision Assess Purity (TLC, Crude ¹H NMR) Crude->Decision Recrystallization Primary Method: Recrystallization Decision->Recrystallization Solid with minor impurities Chromatography Alternative Method: Column Chromatography Decision->Chromatography Oily or highly impure sample Dissolve Dissolve in Min. Hot Ethanol Recrystallization->Dissolve Characterize Characterization (MP, NMR, IR) Chromatography->Characterize Cool Slow Cool & Ice Bath Dissolve->Cool Filter Vacuum Filter & Wash with Cold EtOH Cool->Filter Dry Dry Under Vacuum Filter->Dry Dry->Characterize Pure Pure Product Characterize->Pure

Caption: Workflow for the purification of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate).

Characterization and Quality Control

To confirm the identity and purity of the final product, the following analytical techniques are essential.[3]

  • Melting Point (MP): A sharp melting point range is indicative of high purity. Impurities typically cause a depression and broadening of the melting point.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the tosyl group (aromatic protons ~7.3-7.8 ppm, methyl protons ~2.4 ppm), the protons adjacent to the oxygen (~4.0 ppm), and the methylene protons of the decane chain (~1.2-1.6 ppm). Integration of these peaks should match the expected proton ratios.

  • ¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: Strong absorption bands characteristic of the sulfonyl group (S=O) should be present around 1350 cm⁻¹ and 1170 cm⁻¹.[3]

Trustworthiness and Self-Validation

The protocol's trustworthiness is established through its self-validating nature. The success of the purification is not assumed but is empirically verified through rigorous characterization. A successful purification will yield a white crystalline solid that meets the following criteria:

  • Sharp Melting Point: A narrow range (e.g., within 1-2 °C) consistent with literature values.

  • Clean NMR Spectra: The absence of peaks corresponding to 1,10-decanediol, the mono-tosylate intermediate, or residual solvents.

  • Correct IR Peaks: Presence of all characteristic functional group absorptions.

By cross-referencing these analytical data points, a researcher can be highly confident in the purity and structural integrity of the final compound, ensuring its reliability for subsequent synthetic applications.

References

  • Sciencemadness.org. (n.d.). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Danjou, P. E., et al. (2023). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Hoogenboom, R., et al. (2010). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 17). Recrystallization. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Decane, 1,10-diphenyl- (CAS 35511-93-4). Retrieved from [Link]

  • YouTube. (2013, September 9). Recrystallization. Retrieved from [Link]

  • YouTube. (2020, July 1). Recrystallization. Retrieved from [Link]

Sources

Application

1H and 13C NMR analysis of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)

Abstract & Scope Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate), commonly referred to as 1,10-decanediol ditosylate, is a critical bifunctional electrophile used in the synthesis of macrocyclic polyethers (crown ether...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate), commonly referred to as 1,10-decanediol ditosylate, is a critical bifunctional electrophile used in the synthesis of macrocyclic polyethers (crown ethers), polyamines, and cross-linked polymers. Its utility relies heavily on the precise substitution of both terminal hydroxyl groups of the parent 1,10-decanediol.

Incomplete tosylation leads to mono-tosylate impurities which act as chain terminators in polymerization or yield open-chain byproducts in cyclization reactions. This application note details a robust NMR protocol to:

  • Confirm the symmetrical bis-substitution structure.

  • Quantify residual starting material (diol) and mono-substituted intermediates.

  • Differentiate the target molecule from the hydrolysis product (p-toluenesulfonic acid).

Structural Analysis & Symmetry

The molecule (


, MW: 482.65  g/mol ) possesses a 

axis of symmetry perpendicular to the C5-C6 bond of the decane chain.
  • Implication for NMR: The spectrum is simplified. The two tosyl groups are chemically equivalent, as are the corresponding methylene protons on the decane chain (e.g., C1 is equivalent to C10).

  • Diagnostic Strategy: Any asymmetry in the spectrum (e.g., two different triplet signals for

    
    -methylene protons) indicates the presence of impurities (Mono-tosylate).
    

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane).
    
    • Rationale: Excellent solubility for sulfonate esters; the chemical shift of the

      
      -methylene (~4.0 ppm) is distinct from the water peak (~1.56 ppm) in this solvent.
      
  • Concentration:

    • 1H NMR: 10–15 mg in 0.6 mL solvent.

    • 13C NMR: 40–50 mg in 0.6 mL solvent (required for detection of quaternary carbons).

  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (Generic 400/500 MHz)
  • Temperature: 298 K (25°C).

  • 1H Acquisition:

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (d1): 5.0 seconds (Critical for accurate integration of aromatic vs. aliphatic protons).

    • Scans (ns): 16.

  • 13C Acquisition:

    • Pulse Sequence: Proton-decoupled (zgpg30).

    • Relaxation Delay (d1): 2.0 seconds.

    • Scans (ns): 512–1024.

Analytical Workflow

The following flowchart outlines the decision logic for validating the compound.

NMR_Workflow Start Sample Acquisition (CDCl3) Check_H1 1H NMR Spectrum Analysis Start->Check_H1 Symmetry_Check Check Symmetry: Is Ar-CH3 (2.45 ppm) a Singlet? Check_H1->Symmetry_Check Alpha_Check Check Alpha-CH2: Single Triplet at ~4.02 ppm? Symmetry_Check->Alpha_Check Yes Fail FAIL: Recrystallize Symmetry_Check->Fail No (Split/Broad) Integration Integration Validation: Ratio Ar-H : O-CH2 = 2:1 Alpha_Check->Integration Yes Alpha_Check->Fail No (Multiple Triplets) Impurity_Scan Impurity Profiling: Look for ~3.6 ppm (OH-CH2) C13_Confirm 13C NMR Confirmation (Count Signals) Impurity_Scan->C13_Confirm Clean Impurity_Scan->Fail Peaks Found Integration->Impurity_Scan Valid Integration->Fail Invalid Pass PASS: Pure Ditosylate C13_Confirm->Pass

Figure 1: Decision tree for structural validation and purity assessment.

Data Analysis: 1H NMR

Reference: 0.00 ppm (TMS). Solvent Residual: 7.26 ppm (


).
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.78 Doublet (

Hz)
4HAr-H (Ortho)Protons ortho to Sulfonyl group (Deshielded).
7.34 Doublet (

Hz)
4HAr-H (Meta)Protons meta to Sulfonyl (ortho to Methyl).
4.02 Triplet (

Hz)
4HO-CH2

-methylene protons (Ester linkage).
2.45 Singlet6HAr-CH3Methyl group on Tosyl ring.
1.64 Quintet/Multiplet4H

-CH2

-methylene protons (C2 and C9).
1.20 – 1.35 Multiplet/Broad s12HBulk CH2Internal methylene chain (C3–C8).

Interpretation Guide:

  • The "Roofing" Effect: The aromatic protons form an AA'BB' system. While often cited as doublets, they may show second-order "roofing" effects (leaning towards each other) depending on the field strength.

  • Integration Ratio Check: The integral of the aromatic methyl singlet (2.45 ppm, 6H) should be exactly 1.5x the integral of the

    
    -methylene triplet (4.02 ppm, 4H). Deviation suggests solvent contamination or hydrolysis.
    

Data Analysis: 13C NMR

Due to symmetry, the 24 carbons result in only 9 unique signals .

Chemical Shift (

, ppm)
Carbon TypeAssignmentNotes
144.8 Quaternary (C)Ar-C (Ipso-Me)Attached to Methyl group.
133.2 Quaternary (C)Ar-C (Ipso-S)Attached to Sulfonyl group.
129.9 Methine (CH)Ar-C (Meta)High intensity signal.
127.9 Methine (CH)Ar-C (Ortho)High intensity signal.
70.7 Methylene (CH2)O-CH2Diagnostic for Tosyl ester formation.
29.4 Methylene (CH2)Bulk ChainOverlapping signals for C4, C5 (central).
29.2 Methylene (CH2)Bulk ChainC3.
28.9 Methylene (CH2)

-CH2
C2 (Shielded relative to C1).
21.7 Methyl (CH3)Ar-CH3Tosyl methyl group.

Impurity Profiling (Troubleshooting)

The most common failure mode in synthesis is incomplete reaction or hydrolysis.

The "Mono-Tosylate" Signature

If the reaction stops halfway, the molecule loses symmetry.

  • 1H NMR Indicator: You will see two triplets in the 3.5–4.1 ppm region.

    • ~4.02 ppm: Tosylated end.

    • ~3.64 ppm: Free hydroxyl end (

      
      ).
      
  • 13C NMR Indicator: Appearance of a signal at ~63 ppm (typical for primary alcohols).

Residual Tosyl Chloride (TsCl)
  • 1H NMR: Look for aromatic doublets shifted slightly downfield (~7.9 ppm and ~7.4 ppm) compared to the ester product.

  • 13C NMR: Distinct Ar-Me signal at ~21.9 ppm.

1,10-Decanediol (Starting Material)[2][3][4][5]
  • 1H NMR: Triplet at ~3.64 ppm. Absence of aromatic signals (unless mixed with product).

References

  • Spectral Database for Organic Compounds (SDBS). "SDBS No. 3066: 1,10-Decanediol." National Institute of Advanced Industrial Science and Technology (AIST). [Link](Note: Used for baseline diol shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. "WinPLT NMR Chemical Shift Data." University of Wisconsin-Madison. [Link](Authoritative source for alkyl tosylate shift prediction).

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.

Sources

Method

Application Notes and Protocols for Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unpr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, drug delivery. The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for fine-tuning of their structural and chemical properties. This guide provides an in-depth exploration of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) , a long-chain, flexible sulfonate-based linker, in the synthesis of novel MOFs. We will delve into the unique attributes this linker imparts, provide detailed synthesis protocols, and discuss potential applications, particularly within the realm of drug development. The inherent flexibility of the decane chain combined with the coordinating sulfonate groups offers a unique opportunity to construct MOFs with dynamic frameworks and tailored pore environments.

Introduction: The Strategic Advantage of Sulfonate Linkers in MOF Chemistry

While carboxylate-based linkers have historically dominated MOF synthesis, sulfonate-based linkers are gaining significant attention for the unique properties they bestow upon the resulting frameworks.[1][2] The sulfonate group (R-SO₃⁻), being the conjugate base of a strong acid, forms robust coordination bonds with metal centers, often leading to MOFs with enhanced thermal and chemical stability.[1] This is a critical attribute for applications in catalysis and for ensuring the integrity of a drug delivery vehicle in physiological environments.

The incorporation of sulfonic acid functional groups can introduce Brønsted acidity to the MOF, making them active as solid-acid catalysts for a variety of organic transformations.[1][3] Furthermore, the presence of sulfonate moieties can influence the porosity and gas sorption properties of the material.[1]

Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) stands out due to its long, flexible aliphatic backbone. This flexibility can lead to the formation of interpenetrated or dynamic frameworks that may respond to external stimuli such as guest molecules, temperature, or pressure. This "breathing" effect can be highly advantageous for controlled drug release applications.

Synthesis of MOFs using Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate): A Solvothermal Approach

Solvothermal synthesis is a widely employed method for generating high-quality, crystalline MOFs.[4][5][6] This technique involves heating the reactants in a sealed vessel, allowing for the crystallization of the framework under elevated temperature and pressure.

Core Principle of Solvothermal Synthesis

The solvothermal method facilitates the dissolution of the metal salt and the organic linker, enabling their self-assembly into a crystalline framework. The choice of solvent, temperature, and reaction time are critical parameters that dictate the final structure and properties of the MOF.[7]

Generalized Solvothermal Synthesis Protocol

This protocol provides a starting point for the synthesis of a MOF using Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) and a suitable metal precursor, such as a zirconium or zinc salt. Optimization of the molar ratios, solvent system, and temperature may be required to achieve the desired product.

Materials and Reagents:

ReagentFormulaPuritySupplier (Example)
Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)C₂₄H₃₄O₆S₂≥98%Varies
Zirconium(IV) chlorideZrCl₄≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO≥99.8%Fisher Scientific
Methanol (MeOH)CH₃OH≥99.8%VWR

Experimental Procedure:

  • Preparation of the Reaction Mixture: In a 20 mL scintillation vial, dissolve Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (0.1 mmol) and Zirconium(IV) chloride (0.1 mmol) in 10 mL of N,N-Dimethylformamide (DMF).

  • Modulator Addition (Optional but Recommended): To control the crystallinity and defect density, a modulator such as benzoic acid or acetic acid can be added (e.g., 10-50 equivalents relative to the metal salt). The introduction of defects can sometimes enhance properties like catalytic activity or proton conductivity.[2][4]

  • Homogenization: Cap the vial and sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Place the sealed vial in a preheated oven at 120 °C for 48 hours. The crystallization process occurs under static conditions.[8]

  • Cooling and Product Isolation: After the reaction is complete, allow the oven to cool down to room temperature. The resulting crystalline product will typically be a fine powder at the bottom of the vial.

  • Washing and Solvent Exchange: Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with a more volatile solvent like methanol (3 x 10 mL) to facilitate activation.[9]

  • Activation: Dry the product under vacuum at a slightly elevated temperature (e.g., 60-80 °C) to remove the solvent molecules from the pores. This step is crucial for accessing the porous nature of the MOF.

Experimental Workflow Diagram

solvothermal_synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Activation Linker Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) Mix Mixing & Sonication Linker->Mix Metal Metal Salt (e.g., ZrCl₄) Metal->Mix Solvent DMF Solvent->Mix Oven Heating (120°C, 48h) Mix->Oven Wash_DMF Wash with DMF Oven->Wash_DMF Wash_MeOH Wash with MeOH Wash_DMF->Wash_MeOH Activate Vacuum Drying Wash_MeOH->Activate Final_MOF Activated MOF Activate->Final_MOF

Caption: Workflow for the solvothermal synthesis of a MOF.

Characterization of the Resulting MOF

A suite of analytical techniques is essential to confirm the successful synthesis of the MOF and to elucidate its properties.

TechniquePurposeExpected Outcome
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample.[5]A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be compared to simulated patterns from crystal structure databases.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the coordination of the sulfonate groups to the metal centers and the presence of the organic linker.[5]A shift in the S=O stretching frequencies of the sulfonate group upon coordination to the metal. The presence of characteristic peaks for the decane and benzene rings.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.A TGA curve showing a plateau up to a certain temperature, indicating thermal stability, followed by a weight loss corresponding to framework decomposition.
Gas Adsorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (BET method), and pore size distribution of the activated MOF.[1]A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. From this, the BET surface area and pore volume can be calculated.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal habit of the MOF particles.[10]Images revealing the size, shape, and surface features of the synthesized MOF crystals.

Applications in Drug Development

The unique structural features of MOFs synthesized with Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) make them promising candidates for various applications in drug development.

High-Payload Drug Delivery

The potentially large pore volumes and high surface areas of these MOFs could allow for the encapsulation of a significant amount of therapeutic agents.[10][11] The long, flexible nature of the decane linker might create larger, more adaptable pores suitable for accommodating bulky drug molecules.

Controlled and Targeted Release

The dynamic nature of a flexible MOF framework could be exploited for controlled drug release. For instance, the pores might open or close in response to specific physiological triggers like pH or the presence of certain biomolecules. Furthermore, the surface of the MOF can be functionalized post-synthetically to attach targeting ligands for cell-specific drug delivery.[12]

Biocompatibility Considerations

For any in-vivo application, the biocompatibility of the MOF is paramount. MOFs constructed from biocompatible metals like zirconium and zinc are generally preferred.[11] The degradation products of the MOF, in this case, the metal ions and the Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) linker, must be non-toxic. Extensive cytotoxicity studies are a prerequisite for any biological application.

Hypothetical Drug Loading and Release Protocol
  • Drug Loading:

    • Suspend the activated MOF in a concentrated solution of the desired drug (e.g., in a biocompatible solvent like ethanol or a buffered aqueous solution).

    • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

    • Isolate the drug-loaded MOF by centrifugation, wash with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.

  • In Vitro Release Study:

    • Suspend a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions).

    • Maintain the suspension at 37 °C with gentle agitation.

    • At predetermined time intervals, withdraw aliquots of the release medium, centrifuge to remove the MOF particles, and analyze the supernatant for drug concentration using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Logical Flow for Drug Delivery Application

drug_delivery_workflow cluster_synthesis 1. MOF Synthesis cluster_loading 2. Drug Encapsulation cluster_delivery 3. Delivery & Release MOF_Synth Synthesize & Activate MOF Loading Loading via Diffusion MOF_Synth->Loading Drug_Sol Drug Solution Drug_Sol->Loading Loaded_MOF Drug-Loaded MOF Loading->Loaded_MOF Targeting Targeted Delivery (Optional) Loaded_MOF->Targeting Release Controlled Release at Target Site Targeting->Release Therapeutic Therapeutic Effect Release->Therapeutic

Caption: Conceptual workflow for drug delivery using a MOF.

Conclusion and Future Outlook

Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) presents a compelling option as a linker for the design of novel MOFs. Its combination of robust sulfonate coordinating groups and a flexible aliphatic chain opens avenues for creating materials with unique structural dynamics and chemical properties. While the protocols provided here offer a solid foundation, the true potential of this linker will be unlocked through systematic investigation and optimization of the synthesis conditions. The resulting MOFs hold significant promise for advancing the field of drug delivery by offering high-capacity, controllable, and potentially targetable nanocarriers. Further research should focus on in-depth structural characterization, comprehensive biocompatibility testing, and demonstration of efficacy in relevant disease models.

References

  • Crystal Growth & Design. Synthesis of Sulfonate-Containing Group 13 Metal–Organic Frameworks. [Link]

  • Dalton Transactions. A series of sulfonic acid functionalized mixed-linker DUT-4 analogues: synthesis, gas sorption properties and catalytic performance. [Link]

  • Chemical Communications. Metal-organic framework with dangling sulfonate groups for enhanced proton conductivity. [Link]

  • RSC Advances. A sulfonate ligand-defected Zr-based metal–organic framework for the enhanced selective removal of anionic dyes. [Link]

  • protocols.io. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]

  • Russian Chemical Reviews. Metal-organic frameworks: structure, properties, methods of synthesis and characterization. [Link]

  • ResearchGate. Different protocols for the synthesis of MOFs and its derivatives. [Link]

  • ACS Publications. Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framework. [Link]

  • DESY Indico. MIXED-LIGANDMOF. Synthesis, Characterization and Applications. [Link]

  • International Journal for Multidisciplinary Research. Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications. [Link]

  • PLOS One. Synthesis, characterization and drug loading properties of a medical metal-organic framework constructed from bioactive curcumin derivatives. [Link]

  • Journal Pre-proof - Universidad de Alicante. [Link]

  • Google Patents. High yield synthesis of metal-organic frameworks.
  • PMC. Ultrasound-assisted continuous aqueous synthesis of sulfonate, imidazolate, and carboxylate MOFs with high space time yield. [Link]

  • ACS Publications. Sequential Linker Installation in Metal–Organic Frameworks. [Link]

  • Theranostics. Bioengineering of Metal-organic Frameworks for Nanomedicine. [Link]

  • Frontiers in Chemistry. The Impact of Post-Synthetic Linker Functionalization of MOFs on Methane Storage: The Role of Defects. [Link]

  • SciSpace. Advances with Metal Organic Framework based nanomaterials in 4th industrial revolution. [Link]

  • Google Patents. Metal organic framework compounds.
  • ResearchGate. Syntheses and Structures of Four d10 Metal−Organic Frameworks Assembled with Aromatic Polycarboxylate and bix [bix = 1,4-Bis(imidazol-1-ylmethyl)benzene]. [Link]

  • MDPI. Metal Organic Frameworks as Desulfurization Adsorbents of DBT and 4,6-DMDBT from Fuels. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the sulfonation of long-chain diols

Technical Support Center: Sulfonation of Long-Chain Diols Senior Application Scientist Desk Introduction: Defining the Chemistry Welcome to the technical support hub. Before we troubleshoot, we must clarify the nomenclat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sulfonation of Long-Chain Diols Senior Application Scientist Desk

Introduction: Defining the Chemistry

Welcome to the technical support hub. Before we troubleshoot, we must clarify the nomenclature. While often colloquially called "sulfonation" in industrial settings, the reaction of long-chain diols (alcohols) with


 or 

is chemically sulfation . We are forming Sulfate Esters (C-O-S bonds) , not Sulfonic Acids (C-S bonds).

This distinction is critical because sulfate esters possess a unique instability profile—specifically susceptibility to hydrolysis and alkylation side reactions—that true sulfonic acids do not.

Part 1: Diagnostic Hub (Troubleshooting)

Use this decision matrix to identify the root cause of your experimental failure.

Symptom: New Impurity Peaks in NMR/GC
ObservationSuspected ImpurityRoot CauseCorrective Action
Triplet at ~3.5 ppm (

NMR)
Alkyl Chloride Reaction temperature too high or HCl accumulation (if using

).
Switch to

complex or improve

sparging to remove HCl.
Multiplet at ~5.0-6.0 ppm Alkene (Elimination) Acid-catalyzed dehydration due to local heating or excess acid.Lower addition temperature; dilute reagents in DCM or Chloroform.
Broadening / Gelling Sulfate Diester Intermolecular cross-linking (R-O-SO₂-O-R).Increase stoichiometry of sulfonating agent; ensure high dilution.
Starting Material Remains Incomplete Reaction Moisture in reagents (hydrolysis of

) or steric hindrance.
Dry solvents (Karl Fischer < 0.05%); use 1.2–1.5 eq. excess per hydroxyl group.

Part 2: Deep Dive into Side Reactions

The "Chloride" Problem (Substitution vs. Sulfation)

Scenario: You are using Chlorosulfonic Acid (


) because it is inexpensive and potent. However, your product contains 5-15% alkyl chloride impurities.

Mechanism: Chlorosulfonic acid reacts with alcohols to release HCl.



The generated Chloride ion (

) is a good nucleophile. In the presence of the strong acid (which protonates the alcohol or the sulfate ester),

attacks the carbon chain via an

mechanism, displacing the sulfate/hydroxyl group.

The Fix:

  • Option A (Process Control): Aggressively sparge the reaction with dry Nitrogen to remove HCl gas as it forms. Keep T < 0°C.

  • Option B (Reagent Switch): Recommended. Use Sulfur Trioxide-Pyridine complex (

    
    ) .[1] This reagent contains no chlorine, completely eliminating this side reaction. The pyridine acts as an acid scavenger, preventing protonation and subsequent substitution.
    
Acid-Catalyzed Dehydration (Elimination)

Scenario: You observe unsaturation (alkenes) in long-chain diols (e.g., 1,12-dodecanediol).

Mechanism: Strong acidic conditions (Oleum,


) protonate the hydroxyl group (

), making water a leaving group. This creates a carbocation (or transition state) that eliminates a proton to form an alkene. This is statistically more probable in longer chains where hydrophobic folding might stabilize transition states.

The Fix:

  • Avoid Oleum.

  • Maintain a strict temperature ceiling (0°C during addition).[1]

  • Use a solvent like Dichloromethane (DCM) to act as a heat sink.

Hydrolysis (The "Disappearing Product")

Scenario: The reaction looked perfect by TLC, but after aqueous workup, the yield plummeted, and starting material reappeared.

Mechanism: Sulfate esters are kinetically unstable in acidic aqueous solutions. The acid catalyzes the cleavage of the C-O-S bond.



The Fix:

  • Never wash the reaction mixture with water or acid while it is still acidic.

  • Quench Strategy: Pour the reaction mixture into a chilled, buffered basic solution (Sat.

    
     or dilute 
    
    
    
    ).[2] Ensure the pH remains > 8.0 throughout the isolation.

Part 3: Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired sulfation and the parasitic side reactions.

SulfationPathways Diol Long-Chain Diol (R-OH) Intermediate Protonated Sulfate (R-OSO3H) Diol->Intermediate Sulfation Reagent_Cl Chlorosulfonic Acid (ClSO3H) Reagent_Cl->Intermediate Generates HCl Reagent_Py SO3-Pyridine Complex Reagent_Py->Intermediate No HCl Product Desired Disulfate (R-OSO3- M+) Intermediate->Product Neutralization (NaOH/NaHCO3) Side_Cl Alkyl Chloride (R-Cl) Intermediate->Side_Cl Cl- Attack (SN2) (High Temp/Excess HCl) Side_Alkene Alkene (Elimination) Intermediate->Side_Alkene Acid Catalysis (-H2O) Side_Ether Cyclic Ether (Cyclization) Intermediate->Side_Ether Intramolecular Attack Product->Diol Acid Hydrolysis (Improper Workup)

Caption: Competitive pathways in diol sulfation. Red paths indicate side reactions triggered by acidity or chloride ions.

Part 4: Validated Experimental Protocol

Method: Sulfation using Sulfur Trioxide-Pyridine Complex (


).[3]
Why this method?  It is the "Gold Standard" for minimizing side reactions (chlorination, elimination) in sensitive long-chain substrates [1, 2].
Materials
  • Substrate: 1,12-Dodecanediol (or equivalent long-chain diol).

  • Reagent:

    
     complex (Commercial grade, white powder.[1] Note:  Yellow/sticky solid indicates hydrolysis/polymerization; discard).
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or Pyridine.

  • Quench: Saturated

    
     solution.[4]
    
Step-by-Step Workflow
  • Preparation:

    • Flame-dry a 3-neck round bottom flask under Nitrogen flow.

    • Dissolve 1.0 eq of Diol in anhydrous DMF (Concentration ~0.5 M).

    • Tip: If solubility is poor, mild heating (40°C) is acceptable during dissolution, but cool back down before reaction.

  • Addition:

    • Cool the solution to 0°C (Ice/Water bath).

    • Add

      
       complex (2.5 eq; 1.25 eq per hydroxyl group) in small portions over 20 minutes.
      
    • Critical: Exothermic.[3] Monitor internal temp; do not exceed 10°C.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20-25°C).

    • Stir for 4–12 hours.

    • Monitoring: TLC (polar mobile phase, e.g., EtOAc:MeOH) or stain with KMnO4. The product will stay at the baseline.

  • Workup (The Danger Zone):

    • Do not add acid.

    • Pour the reaction mixture slowly into a stirred solution of Saturated

      
       (approx. 5x volume of reaction).
      
    • Stir for 30 minutes to hydrolyze excess

      
       complex.
      
    • Extraction: Wash the aqueous phase 2x with Petroleum Ether or Ethyl Acetate to remove unreacted diol (starting material). The product is in the aqueous phase .

  • Isolation:

    • Lyophilize (freeze-dry) the aqueous phase to obtain the crude sulfated salt mixed with inorganic salts.

    • Purification: Extract the solid residue with hot Ethanol (product dissolves; inorganic salts do not). Filter and evaporate Ethanol.

Part 5: References

  • Gilbert, E. E. (1965). Sulfonation and Related Reactions. Interscience Publishers. (The definitive text on sulfonation mechanisms).

  • Org. Synth. 1979, 59, 79. Glutaconaldehyde Sodium Salt from Hydrolysis of Pyridinium-1-sulfonate. Link (Demonstrates the utility of Pyridine-SO3 complexes for sensitive substrates).

  • BenchChem. Application Notes and Protocols for Long-Chain Secondary Alkyl Sulfates. Link (General industrial protocols for alkyl sulfate synthesis).

  • White, G. F., et al. (1977).[5] An improved procedure for the preparation of alkyl sulphate esters. Biochemical Journal, 165(3), 575–580.[5] Link (Detailed kinetics on hydrolysis and purification of long-chain sulfates).

Sources

Optimization

Removing impurities from crude Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)

Technical Support Center: Purification of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) Case ID: #PUR-C10-DITOS Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Removal of Impurities from C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)

Case ID: #PUR-C10-DITOS Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Removal of Impurities from Crude 1,10-Decanediol Ditosylate

Executive Summary

Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (often referred to as 1,10-decanediol ditosylate) is a critical cross-linking intermediate. Its synthesis involves the bis-tosylation of 1,10-decanediol. Common challenges in this workflow are not typically related to the formation of the product, but rather the stubborn persistence of specific impurities: unreacted Tosyl Chloride (TsCl) , the mono-tosylated intermediate , and residual salts .

This guide abandons generic advice in favor of a chemically rigorous troubleshooting framework designed to isolate the target diester (


) with >98% purity.

Part 1: The Impurity Profile & Diagnosis

Before initiating purification, you must identify what you are fighting. The crude mixture typically contains:

ImpurityOriginPhysicochemical BehaviorRemoval Strategy
Tosyl Chloride (TsCl) Excess ReagentSoluble in organic solvents; co-elutes/co-crystallizes with product.Chemical Quench (Hydrolysis or Derivatization).[1]
Tosyl Anhydride Side ProductSimilar solubility to TsCl; highly reactive.Hydrolysis (slower than TsCl).
Mono-tosylate Incomplete ReactionMore polar than ditosylate; H-bond donor (OH group).Recrystallization (remains in mother liquor) or Chromatography.
1,10-Decanediol Starting MaterialHighly polar; poor solubility in non-polar organics.Filtration (if using non-polar solvent) or Aqueous Wash.
Amine Salts Base (TEA/Pyridine)Ionic; Water soluble.Aqueous Acid/Brine Wash .

Part 2: Troubleshooting & Protocols (Q&A Format)

Q1: My crude solid is sticky/yellow, and NMR shows significant aromatic impurities. How do I remove excess Tosyl Chloride (TsCl) without decomposing my product?

Dr. Thorne: Excess TsCl is the most common contaminant. It cannot be easily removed by simple recrystallization because it often forms solid solutions with the ditosylate. You must destroy it chemically before the final purification.

The "Green" Quench Protocol: Do not rely solely on water washing; TsCl hydrolysis is slow at neutral pH.

  • Add N,N-dimethylethylenediamine (DMEDA): Add 1.5 equivalents (relative to expected excess TsCl) of DMEDA to the reaction mixture 15 minutes before workup.

    • Mechanism:[2] The amine reacts rapidly with TsCl to form a sulfonamide.

    • Benefit: The resulting sulfonamide contains a basic amine tail, which renders it soluble in acidic aqueous washes.

  • Acid Wash: Wash the organic layer with 1M HCl. The sulfonamide byproduct will be protonated and partition into the aqueous phase, leaving your neutral ditosylate in the organic layer.

Alternative (Standard Hydrolysis): If you lack DMEDA, heat the reaction mixture with saturated aqueous


 at 40°C for 1 hour. Caution: Ensure your solvent (e.g., DCM or Toluene) doesn't boil off. This forces the hydrolysis of TsCl to TsOH (p-toluenesulfonic acid), which is water-soluble.
Q2: I have removed the TsCl, but TLC shows a spot just below my product. How do I remove the mono-tosylate intermediate?

Dr. Thorne: The mono-tosylate (


) is the most difficult impurity to remove because its solubility profile overlaps with the ditosylate. However, its hydroxyl group makes it significantly more polar.

Method A: Recrystallization (Preferred) Since the ditosylate is a symmetrical, non-polar molecule, it packs well into crystal lattices. The mono-tosylate disrupts this packing.

  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.

  • Protocol:

    • Dissolve crude solid in minimal boiling Ethanol.

    • Add hot water dropwise until persistent cloudiness appears.

    • Add one drop of Ethanol to clear it.

    • Cool slowly to room temperature, then to 4°C.

    • Result: The ditosylate crystallizes; the mono-tosylate (more soluble in polar ethanol) remains in the supernatant.

Method B: Flash Chromatography If recrystallization fails, use the polarity difference.

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Eluent: Gradient of Hexanes

    
     20% Ethyl Acetate in Hexanes.
    
  • Observation: The ditosylate (

    
     in 4:1 Hex/EtOAc) will elute significantly earlier than the mono-tosylate (
    
    
    
    ).
Q3: My product is turning pink/brown upon storage. What is happening?

Dr. Thorne: This indicates residual amine salts (pyridinium or triethylammonium chloride) or trace acid (TsOH) catalyzing decomposition. Sulfonates are excellent leaving groups; in the presence of trace nucleophiles or heat, they can degrade.

Corrective Action:

  • The "Final Wash": Redissolve the product in

    
    . Wash with saturated 
    
    
    
    (removes acid), then water, then Brine.
  • Drying: Dry over anhydrous

    
     (not 
    
    
    
    , as Mg is faster/more efficient for polar removal) and evaporate.
  • Storage: Store under Argon at 4°C.

Part 3: Visualizing the Purification Logic

The following flowchart outlines the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Product + TsCl + Mono-Ts + Salts) Quench Quench Excess TsCl (Add Amine or Heat w/ NaHCO3) Crude->Quench Step 1: Chemical Cleanup Extraction Liquid-Liquid Extraction (Org: DCM | Aq: 1M HCl -> NaHCO3 -> Brine) Quench->Extraction Step 2: Remove Salts/Acids CheckPurity TLC / NMR Analysis Extraction->CheckPurity Isolate Crude Solid Recryst Recrystallization (Ethanol/Water or Toluene/Hexane) CheckPurity->Recryst Major Impurity: Mono-Ts (Standard Path) Column Flash Chromatography (Hexane -> 20% EtOAc) CheckPurity->Column Complex Mixture (Difficult Separation) Pure Pure Ditosylate (White Solid, >98%) Recryst->Pure Success Column->Pure Success

Figure 1: Decision matrix for isolating Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate).

Part 4: Experimental Data Reference

When analyzing your isolated product, compare against these expected parameters. Note that while specific literature on the C10 ditosylate melting point is variable, it follows the trend of homologous bis-tosylates.

ParameterExpected Value/RangeNotes
Appearance White Crystalline SolidYellowing indicates amine contamination.
Melting Point 75°C - 85°C (Est.)Compare to Diol (72-75°C) [4].[3] Ditosylates often have slightly higher MPs than parent diols due to π-stacking.
TLC (

)
~0.5 - 0.6Solvent: Hexane:Ethyl Acetate (4:1).
1H NMR (Diagnostic)

2.45 (s, 6H, Ar-CH3)
Integral ratio of Ar-CH3 to internal methylene chain confirms bis-substitution.
1H NMR (Diagnostic)

4.02 (t, 4H, -CH2-OTs)
Shift from ~3.6 ppm (diol) to ~4.0 ppm confirms tosylation.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Removal of Tosyl-Containing Byproducts. Retrieved from

  • Schoonover, D. V., & Gibson, H. W. (2017). Facile removal of tosyl chloride from tosylates using cellulosic materials. Tetrahedron Letters. Retrieved from

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from

  • PubChem. (2025).[4] 1,10-Decanediol Compound Summary. National Library of Medicine. Retrieved from

  • GuideChem. (2025). Decane-1,10-diyl dimethanesulfonate Properties. Retrieved from

Sources

Troubleshooting

Optimizing reaction conditions for the esterification of 1,10-decanediol with tosyl chloride

Ticket ID: #TOS-C10-OPT Subject: Reaction Conditions & Troubleshooting for 1,10-Decanediol Esterification with Tosyl Chloride Assigned Specialist: Senior Application Scientist Status: Open Executive Summary & Core Direct...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TOS-C10-OPT Subject: Reaction Conditions & Troubleshooting for 1,10-Decanediol Esterification with Tosyl Chloride Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Core Directive

You are attempting to synthesize 1,10-decanediol ditosylate (or monotosylate). While this is a classic nucleophilic substitution, the specific nature of the C10-linker (hydrophobicity, solid state at RT) and the reactivity of sulfonyl chlorides introduces specific failure modes often overlooked in standard textbooks.

The Critical Failure Point: The most common failure in this specific reaction is not "reactivity" but purification stability and stoichiometric control . Tosylates on primary carbons are generally stable, but traces of acid (TsOH) or heat during workup can lead to degradation or substitution by chloride ions.

Standard Operating Procedures (SOP)

Protocol A: Synthesis of 1,10-Decanediol Ditosylate (High Yield)

Target: >95% Conversion to Bis-product

Reagents:

  • 1,10-Decanediol (1.0 equiv)

  • 
    -Toluenesulfonyl chloride (TsCl) (2.5 - 3.0 equiv)
    
  • Triethylamine (TEA) (3.5 equiv) or Pyridine (solvent/base)

  • DMAP (0.1 equiv) – Catalyst is essential for speed.

  • Solvent: DCM (Dichloromethane) or DCM/THF (3:1 if solubility is poor).

Step-by-Step Workflow:

  • Solvation: Dissolve 1,10-decanediol in anhydrous DCM (0.2 M concentration).

    • Note: 1,10-decanediol has a melting point of ~72°C. If it precipitates at 0°C, add dry THF dropwise until clear.

  • Base Addition: Add TEA and DMAP. Cool the mixture to 0°C under

    
     atmosphere.
    
  • Reagent Addition: Add TsCl portion-wise over 15 minutes.

    • Why? Dumping TsCl causes a localized exotherm, increasing the risk of side reactions (chlorination).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 4–12 hours.

  • Quench: Add saturated

    
     (aq) and stir vigorously for 20 minutes.
    
    • Crucial Step: This hydrolyzes excess TsCl to water-soluble TsOH/TsONa.

Protocol B: Synthesis of Monotosylate (Statistical Control)

Target: Maximizing Mono-substitution

Modifications:

  • Stoichiometry: Use 1.0 equiv of TsCl relative to 3.0 - 5.0 equiv of Diol.

  • Concentration: High dilution (0.05 M) favors mono-substitution.

  • Purification: You will have unreacted starting material. The polarity difference between Diol (very polar), Mono-Ts (medium), and Di-Ts (non-polar) allows for separation, but column loading must be low (<1% w/w).

Visualization: Reaction Pathways & Logic

Figure 1: Reaction Mechanism & Side-Product Pathway

This diagram maps the desired pathway against the two most common "silent" killers of yield: Chlorination and Hydrolysis.

ReactionPathway Diol 1,10-Decanediol Intermediate Activated Complex (RO-S-Ar) Diol->Intermediate + TsCl, Base (Nucleophilic Attack) TsCl Tosyl Chloride (Electrophile) Side_Hyd TsOH (Hydrolysis) TsCl->Side_Hyd + H₂O Wet Solvent Product 1,10-Decanediol Ditosylate Intermediate->Product - Cl⁻ (Substitution) Side_Cl Chloro-impurity (R-Cl) Intermediate->Side_Cl + Cl⁻ (from HCl) High Temp / Poor Base

Caption: Figure 1.[1] Kinetic pathway showing the competition between successful tosylation and the chlorination side-reaction driven by unneutralized HCl.

Troubleshooting & Optimization (FAQ)

Module 1: Reagent & Reaction Issues

Q: My reaction mixture turned yellow/brown, and the yield is low. What happened? A: This usually indicates the presence of impurities in your TsCl or degradation of the amine base.

  • The Fix: TsCl degrades to TsOH and HCl over time. Recrystallize your TsCl from chloroform/petroleum ether or toluene before use if it is not a white crystalline solid.

  • The Check: If your TsCl smells strongly of acid (acrid) rather than the typical sulfonyl chloride smell, it is hydrolyzed.

Q: I am seeing a "Chloro" impurity (1-chloro-10-tosyloxydecane) in my NMR/MS. A: This is the classic "chloride return" problem. The chloride ion released during the reaction is a nucleophile. If the reaction gets too hot, or if the base (TEA/Pyridine) doesn't effectively sequester the protons, the generated chloride attacks the newly formed tosylate (an excellent leaving group) to form an alkyl chloride.

  • Solution:

    • Keep the reaction at 0°C longer.

    • Ensure you are using >3.0 equiv of base to buffer the system.

    • Avoid heating the reaction above 25°C.

Q: The 1,10-decanediol is not dissolving in DCM at 0°C. A: Long-chain diols can crystallize out.

  • Optimization: Use a Co-solvent system . A 4:1 mixture of DCM:THF is usually sufficient to solubilize the diol without inhibiting the reaction. Avoid pure THF if possible as it can slow down the reaction kinetics slightly compared to DCM.

Module 2: Purification & Workup

Q: How do I remove excess TsCl without running a column? A: This is a common bottleneck. TsCl streaks on columns and contaminates the product.

  • Method 1 (Chemical): Add N,N-dimethylethylenediamine (0.5 equiv relative to excess TsCl) 15 minutes before workup. This converts TsCl into a highly polar sulfonamide that washes out into the aqueous acid layer during extraction.

  • Method 2 (Green Chemistry): Add cellulose powder or chopped filter paper to the reaction mixture and stir for 1 hour. The TsCl reacts with the hydroxyls on the cellulose. Filter off the solid cellulose; the filtrate is TsCl-free [1].

Q: My product decomposes on the silica column. A: Silica gel is slightly acidic (pH ~5-6). Bis-tosylates are generally stable, but if you have traces of acid, they can eliminate or hydrolyze.

  • The Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes before loading your sample. Maintain 0.5% TEA in your eluent system to keep the environment basic.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue_Yield Low Yield / Incomplete Conv. Start->Issue_Yield Issue_Impurity Impurity in NMR/TLC Start->Issue_Impurity Check_TsCl Check TsCl Quality (Is it white?) Issue_Yield->Check_TsCl Check_Solubility Check Solubility (Precipitate?) Issue_Yield->Check_Solubility Check_Cl Identify Impurity (Alkyl Chloride?) Issue_Impurity->Check_Cl Action_Recryst Action: Recrystallize TsCl Check_TsCl->Action_Recryst No (Yellow/Wet) Action_THF Action: Add THF Co-solvent Check_Solubility->Action_THF Yes (Cloudy) Action_Cool Action: Lower Temp / Increase Base Check_Cl->Action_Cool Yes (R-Cl) Action_BaseSilica Action: Add 1% Et3N to Column Check_Cl->Action_BaseSilica No (Decomp on Silica)

Caption: Figure 2. Diagnostic flowchart for isolating reaction failures.

Analytical Data Reference

Parameter1,10-DecanediolTsCl1,10-Decanediol Ditosylate
MW ( g/mol ) 174.28190.65482.65
State White SolidWhite CrystalWhite Solid/Crystalline
Melting Point 72–74 °C67–69 °C91–93 °C
TLC (

)
~0.1 (Polar)~0.6~0.4 (Hex:EtOAc 3:1)
Solubility Alcohols, warm DCMDCM, TolueneDCM, EtOAc, Insoluble in Water

Note:


 values are approximate for 30% EtOAc in Hexanes on Silica.

References

  • Gibson, H. W., et al. (2016). "Facile removal of tosyl chloride from tosylates using cellulosic materials."[2] Tetrahedron.

  • BenchChem Technical Support. (2025). "Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl)." BenchChem Guides.

  • Kabalka, G. W., et al. (1986). "Tosylation of Alcohols."[2][3][4] Journal of Organic Chemistry.

  • Organic Syntheses. "Standard Procedures for Tosylation." Org.[5] Syn. Coll. Vol.

Sources

Optimization

Technical Support Center: Characterization of Long-Chain Aliphatic-Aromatic Compounds

Status: Operational Operator: Senior Application Scientist Ticket Scope: Troubleshooting solubility, chromatographic separation, and spectroscopic analysis of alkyl-aromatic conjugates (e.g., alkylbenzenes, lipid-drug co...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket Scope: Troubleshooting solubility, chromatographic separation, and spectroscopic analysis of alkyl-aromatic conjugates (e.g., alkylbenzenes, lipid-drug conjugates, functionalized surfactants).

Mission Directive

You are encountering difficulties characterizing compounds containing both rigid aromatic cores and flexible long-chain aliphatic tails (C12+). These molecules present a "Janus-faced" challenge: the aromatic region drives


 stacking, while the aliphatic tail induces hydrophobic aggregation. This dual nature leads to NMR line broadening , HPLC peak tailing , and MS ionization failure .

This guide provides self-validating protocols to diagnose and resolve these specific failure modes.

Module 1: Solubility & NMR Spectroscopy

Ticket #101: "My NMR spectrum shows broad, undefined multiplets in the aliphatic region, and the aromatic signals are weaker than expected."

Diagnosis: Supramolecular Aggregation. Long-chain alkyl-aromatics act like surfactants. In standard NMR solvents (CDCl


), they form inverted micelles or stacked aggregates. The "missing" signal intensity is actually broadened into the baseline due to slow molecular tumbling (short 

relaxation).

The Fix: The Disaggregation Protocol Do not simply add more solvent. You must disrupt the intermolecular forces.

Step-by-Step Troubleshooting Protocol:

  • The Dilution Test (Self-Validation):

    • Prepare your standard sample (e.g., 10 mg/0.6 mL).

    • Dilute by 50% (add 0.3 mL solvent).

    • Validation: If the peaks sharpen or integration values change disproportionately, aggregation is present.

  • The "Polar Spike" Method:

    • If using CDCl

      
      , add 5-10% 
      
      
      
      -Methanol or
      
      
      -DMSO.
    • Mechanism:[1][2] The polar solvent disrupts the hydrogen bonding or dipole interactions stabilizing the aggregate headgroups [1].

  • Variable Temperature (VT) NMR:

    • Heat the sample to 50°C (323 K).

    • Causality: Thermal energy overcomes the Van der Waals forces holding the alkyl chains together, increasing molecular tumbling rates [2].

Quantitative Data: Solvent Effects on Line Width

Solvent System Aggregation State Line Width (Hz) Resolution Status

| 100% CDCl


  | High (Micellar) | > 15 Hz | Unusable |
| CDCl

+ 10% MeOD
| Medium (Disrupted) | 5 - 8 Hz | Acceptable for ID | |

-DMSO (50°C)
| Monomeric | < 2 Hz | Quantitative |

Module 2: High-Performance Liquid Chromatography (HPLC)

Ticket #202: "I cannot separate homologs (C12 vs C14), and the peaks are tailing significantly."

Diagnosis: Hydrophobic Collapse and Silanol Interaction. Long alkyl chains interact too strongly with standard C18 phases, leading to excessive retention and "phase collapse" if the organic modifier drops too low. Tailing is caused by the aromatic core interacting with residual silanols on the silica support.

The Fix: Stationary Phase Selection & Mobile Phase Modification

Troubleshooting Guide:

  • Issue: Excessive Retention Time (>20 min)

    • Solution: Switch from C18 to C8 or Phenyl-Hexyl stationary phases. The shorter chain density (C8) reduces hydrophobic grip, while Phenyl-Hexyl phases engage the aromatic core via

      
       interactions, offering orthogonal selectivity [3].
      
  • Issue: Peak Tailing (Asymmetry Factor > 1.5)

    • Solution: Add 10 mM Ammonium Acetate to the mobile phase.

    • Mechanism:[1][2] Ammonium ions mask the acidic silanol sites on the column, preventing the aromatic amine/core from "sticking" [4].

Visualizing the Separation Mechanism The following diagram illustrates the dual-interaction mechanism that must be balanced for successful separation.

HPLC_Mechanism Analyte Alkyl-Aromatic Analyte C18_Phase C18 Stationary Phase (Hydrophobic) Analyte->C18_Phase Alkyl Chain Interaction (Primary Retention) Silanol Residual Silanols (Acidic Sites) Analyte->Silanol Aromatic Core Interaction (Causes Tailing) MobilePhase Mobile Phase (Organic/Buffer) MobilePhase->C18_Phase Elution Force MobilePhase->Silanol Buffer Masking (Prevents Tailing)

Caption: Dual-interaction mechanism in HPLC. Balancing hydrophobic retention (C18) while masking silanol activity is critical for peak symmetry.

Module 3: Mass Spectrometry (Ionization)

Ticket #303: "I see no signal in ESI+ mode, or only sodium adducts."

Diagnosis: Ionization Mismatch. Long aliphatic chains render the molecule non-polar.[3] Electrospray Ionization (ESI) relies on solution-phase chemistry (protonation). If your compound is too hydrophobic, it may not reside in the charged droplets effectively, or it may not accept a proton easily.

The Fix: Switch to APCI or APPI Atmospheric Pressure Chemical Ionization (APCI) ionizes in the gas phase, which is far superior for neutral, hydrophobic alkyl-aromatics [5].

Decision Matrix: ESI vs. APCI

FeatureESI (Electrospray) APCI (Chemical Ionization)
Target Polarity High (Polar/Ionic)Low to Medium (Non-polar)
Mechanism Solution-phase ion evaporationGas-phase corona discharge
Flow Rate Tolerance Low (< 0.5 mL/min preferred)High (up to 1.5 mL/min)
Alkyl-Aromatic Suitability Poor (suppressed by hydrophobicity)Excellent (robust ionization)
Troubleshooting Step Add Formic Acid (0.1%)Switch Source to APCI

Self-Validating Experiment: If you must use ESI, run a "Cone Voltage Ramp" .

  • Inject sample at constant flow.

  • Ramp cone voltage from 20V to 80V.

  • Result: If signal appears only at high voltage (fragmentation) or remains absent, ESI is fundamentally unsuitable. Switch to APCI.

Module 4: Workflow Visualization

Follow this decision tree to determine the optimal characterization path for your specific compound.

Characterization_Workflow Start Start: Unknown Alkyl-Aromatic Solubility Solubility Test (CDCl3) Start->Solubility NMR_Check 1H NMR Spectrum Quality? Solubility->NMR_Check Broad Broad/Missing Signals NMR_Check->Broad Aggregation Sharp Sharp Signals NMR_Check->Sharp Fix_Agg Add d4-MeOH or Heat to 50°C Broad->Fix_Agg HPLC_Method HPLC Method Development Sharp->HPLC_Method Fix_Agg->NMR_Check Re-test Tailing Peak Tailing? HPLC_Method->Tailing MS_Ion MS Ionization Check HPLC_Method->MS_Ion Fix_Tailing Add NH4OAc or Switch to Phenyl-Hexyl Tailing->Fix_Tailing Fix_Tailing->HPLC_Method No_Signal Low/No Signal (ESI) MS_Ion->No_Signal Switch_APCI Switch to APCI Source No_Signal->Switch_APCI

Caption: Decision tree for characterizing long-chain alkyl-aromatics. Follow the red paths to resolve common bottlenecks.

References

  • BenchChem Technical Support. (2025). Troubleshooting NMR Signal Overlap for Eicosanedioic Acid Derivatives. Retrieved from

  • Wikipedia. (n.d.). NMR line broadening techniques. Retrieved from

  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Retrieved from

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis - Quick Comparison. Retrieved from

Sources

Troubleshooting

Preventing degradation of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) during polymerization

Topic: Preventing Degradation During Polymerization & Storage CAS: 4124-41-8 | Common Name: 1,10-Decanediol Ditosylate Welcome to the Technical Support Center You are accessing this guide because you are likely observing...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Degradation During Polymerization & Storage

CAS: 4124-41-8 | Common Name: 1,10-Decanediol Ditosylate

Welcome to the Technical Support Center

You are accessing this guide because you are likely observing unexpected chain termination, low molecular weights, or discoloration during the polymerization of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) .

This molecule acts as a bifunctional electrophile. While the 10-carbon alkyl chain provides flexibility and hydrophobicity to your polymer backbone, the tosylate (Ts) end-groups are kinetically labile . They are excellent leaving groups, which makes them efficient for polymerization but equally susceptible to two primary degradation pathways: Hydrolysis (storage failure) and Elimination (reaction failure).

Module 1: Storage & Pre-Polymerization Handling

Status: Critical Issue: "My monomer appears yellow, waxy, or smells acrid."

The Science: Autocatalytic Hydrolysis

Unlike simple alkyl halides, alkyl tosylates are sensitive to moisture. Hydrolysis releases p-Toluenesulfonic acid (TsOH) .[1]

  • The Trap: TsOH is a strong acid (

    
    ). Its presence catalyzes further hydrolysis of the remaining tosylate groups, creating an autocatalytic degradation loop.
    
  • Visual Indicator: Pure 1,10-decanediol ditosylate should be a white crystalline solid. Yellowing indicates oxidation or conjugated impurities; stickiness indicates hydrolysis (formation of the diol precursor).

Troubleshooting Protocol: Purity Restoration

If your monomer purity is


, you must recrystallize before polymerization. Impure monomers ruin step-growth polymerization stoichiometry (

-value).

Recrystallization Workflow (Standard)

  • Solvent System: Ethanol/Hexane (1:1) or Toluene/Hexane.[2]

  • Dissolution: Dissolve crude solid in minimal hot Ethanol (

    
    ). Avoid boiling ethanol for prolonged periods to prevent solvolysis.
    
  • Crystallization: Add Hexane dropwise until turbidity persists. Cool slowly to

    
    .
    
  • Wash: Wash crystals with cold Hexane (removes residual TsCl and TsOH).

  • Dry: Vacuum dry over

    
     or KOH pellets (to neutralize acid vapors).
    

Module 2: Reaction Conditions (The "During" Phase)

Status: Active Experiment Issue: "I am seeing vinyl signals in my NMR and my molecular weight (


) is stalled."
The Science: Competition between and

In your polymerization (likely polycondensation with a diamine, diol, or dithiol), you are relying on an


 substitution . However, the tosylate group on a primary carbon is also susceptible to 

elimination
, especially with the C10 chain allowing freedom of movement.
  • Pathway A (Desired): Nucleophile attacks

    
    , displacing 
    
    
    
    . Result: Polymer Chain Growth.
  • Pathway B (Degradation): Base deprotonates

    
    , creating a double bond (Dec-9-en-1-yl species). Result: Chain Termination .
    
Decision Matrix: Solvent & Base Selection

The choice of solvent and base dictates the


 ratio.
ParameterRecommended Avoid Reasoning
Base

,

, DIPEA

,

,

Strong/bulky bases favor Elimination (

) over Substitution.
Solvent DMF, DMAc, DMSO, AcetonitrileEthanol, Methanol, WaterProtic solvents solvate the nucleophile, reducing its reactivity (slowing

).
Temp


Elimination has a higher activation energy; high heat favors degradation.
Concentration High (

)
Low (

)
High concentration favors intermolecular coupling (

); low concentration favors cyclization.
Visualizing the Degradation Pathways

DegradationPathways Monomer 1,10-Decanediol Ditosylate Polymer Polymer Chain (Target) Monomer->Polymer Sn2 (Nucleophile) Low Temp (<90°C) Hydrolysis Hydrolysis Product (Diol + TsOH) Monomer->Hydrolysis Moisture/Acid Storage Failure Elimination Elimination Product (Vinyl-Terminated) Monomer->Elimination Strong Base/High Heat (>100°C) Hydrolysis->Monomer Autocatalysis (TsOH generated)

Figure 1: Kinetic competition during polymerization. Green path represents the desired substitution; red paths represent irreversible termination events.

Module 3: Troubleshooting FAQs

Q1: "My reaction mixture turned black/dark brown. Is the polymer ruined?"

Diagnosis: This is likely thermal decomposition of the tosylate or oxidation of the amine/phenol co-monomer.

  • Cause: Temperatures exceeding

    
     often cause tosylates to darken due to radical decomposition or complexation with trace metals.
    
  • Fix:

    • Keep reaction temperature

      
      .
      
    • Degas your solvents (Sparge with

      
       or Argon) to remove oxygen.
      
    • If the polymer is precipitated in methanol, the color may wash out (impurities are often small molecules), but check NMR for structural integrity.

Q2: "How do I remove unreacted ditosylate from the final polymer?"

Diagnosis: Residual ditosylate is a genotoxic impurity (GTI) and must be removed.

  • Protocol:

    • Precipitation: Pour the reaction mixture into cold Methanol or Diethyl Ether . The polymer should precipitate, while the ditosylate (a small molecule) remains soluble.

    • Scavenging: If precipitation fails, add a "scavenger resin" (e.g., polymer-supported amine or thiol) to the reaction mixture for 1 hour before workup. This reacts with the remaining ditosylate, anchoring it to a bead that can be filtered off.[3]

Q3: "Can I use melt polymerization?"

Verdict: NO.

  • Reasoning: Melt polymerization usually requires temperatures

    
     to maintain flow. At these temperatures, the tosylate group will rapidly undergo elimination (
    
    
    
    ), releasing TsOH gas and charring the material.
  • Alternative: Use Solution Polymerization in high-boiling polar aprotic solvents (DMF, NMP) or Interfacial Polymerization .

Module 4: Stoichiometry & Analysis

Status: Verification Issue: "How do I confirm the integrity of the C10 chain in the polymer?"

Use


  to verify the absence of elimination products.
Proton EnvironmentChemical Shift (

, ppm)
Interpretation

-methylene
(

)

(triplet)
Intact Monomer (Unreacted)

-methylene
(

or

)

(varies)
Successful Polymerization
Vinyl Protons (

)

(multiplet)
Degradation (Elimination)
Aromatic (Tosyl)

(doublets)
Residual Monomer or End-group
Workflow: Diagnostic Check

TroubleshootingFlow Start Issue: Low Molecular Weight CheckNMR Step 1: Check 1H-NMR (5.0 - 6.0 ppm region) Start->CheckNMR VinylPresent Vinyl Signals Present? CheckNMR->VinylPresent YesVinyl Cause: E2 Elimination VinylPresent->YesVinyl Yes NoVinyl Cause: Stoichiometry Imbalance or Wet Solvent VinylPresent->NoVinyl No Action1 Action: Switch to Weaker Base (e.g., K2CO3 instead of NaH) YesVinyl->Action1 Action2 Action: Recrystallize Monomer Dry Solvent (Karl Fischer < 50ppm) NoVinyl->Action2

Figure 2: NMR-based decision tree for diagnosing polymerization failure.

References

  • Kabalka, G. W., & Varma, R. S. (1986). The Synthesis of Alkyl Tosylates. Comprehensive Organic Synthesis.

  • Sigma-Aldrich. (2024). 1,10-Decanediol Product Specification & Handling.

  • BenchChem. (2025).[1][2] Purification and Handling of Long-Chain Diols and Tosylates.

  • Polymer Science Database. Step-Growth Polymerization Mechanisms: Side Reactions in Polyether Synthesis.

  • National Institute of Standards and Technology (NIST). 1,10-Decanediol Properties.

Sources

Optimization

Troubleshooting low crosslinking efficiency with bissulfonate agents

Welcome to the Technical Support Center for Bioconjugation. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve low crosslinking efficiency when using bissulf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioconjugation. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve low crosslinking efficiency when using bissulfonate agents (e.g., BS3, BS2G, and Sulfo-DSS).

Unlike rigid troubleshooting checklists, this guide focuses on the causality of crosslinking failures. By understanding the thermodynamic and kinetic competition occurring in your reaction tube, you can optimize your workflows to achieve high-yield, reproducible protein-protein interactions.

The Mechanistic Root of Low Efficiency

Bissulfonate crosslinkers rely on N-hydroxysulfosuccinimide (Sulfo-NHS) ester chemistry to covalently bind to primary amines (lysine ε-amines and N-termini). The fundamental cause of low crosslinking efficiency is almost always a kinetic failure: the rate of ester hydrolysis outcompeting the rate of aminolysis .

When the Sulfo-NHS ester is introduced to an aqueous buffer, it faces two competing nucleophiles:

  • The target primary amine (desired reaction, forming a stable amide bond).

  • The hydroxyl ion (OH⁻) from water (undesired reaction, yielding an inactive hydrolyzed ester)[1].

If your buffer pH is too high, or your protein concentration is too low, the hydroxyl ions will rapidly cleave the ester bond before it can collide with a target lysine[2].

ReactionMechanism BS3 Bissulfonate Crosslinker (Sulfo-NHS Ester) Amide Stable Amide Bond (Successful Crosslink) BS3->Amide Aminolysis (Optimal pH 7.2-8.0) Hydrolyzed Hydrolyzed Ester (Dead End/Low Yield) BS3->Hydrolyzed Hydrolysis (High pH >8.5) Amine Target Protein (Primary Amine) Amine->Amide Water Aqueous Buffer (OH-) Water->Hydrolyzed

Reaction mechanism of bissulfonate crosslinkers competing with aqueous hydrolysis.

Quantitative Data: Kinetics & Spatial Constraints

To optimize your reaction, you must align your experimental parameters with the chemical realities of the crosslinker.

Table 1: Hydrolysis Kinetics of NHS Esters The rate of hydrolysis accelerates exponentially with pH. At highly alkaline pH, the crosslinker is destroyed before it can react[1][3].

Parameter Condition Hydrolysis Half-Life (t₁/₂) Impact on Crosslinking Efficiency
pH 7.0 0°C 4 to 5 hours Minimal interference; ideal for slow reactions
pH 8.0 25°C 1 hour Moderate; requires immediate reagent addition

| pH 8.6 | 4°C | 10 minutes | Severe; reaction quenched almost instantly |

Table 2: Spatial Constraints of Common Bissulfonates If your interacting proteins have lysines that are 15 Å apart, a short-chain crosslinker will fail to bridge them, resulting in zero efficiency regardless of your buffer.

Crosslinker Spacer Arm Length (Å) Target Membrane Permeable?
BS2G 7.7 (5-atom) Primary Amines No
BS3 11.4 (8-atom) Primary Amines No
Sulfo-EGS 16.1 (12-atom) Primary Amines No (Cleavable)

| Bis-NHS-PEG5 | 21.7 | Primary Amines | No |

Diagnostic Help Desk (FAQs)

Q1: I used a 50-fold molar excess of fresh BS3, but my crosslinking efficiency is nearly zero. What happened? A1: Check your buffer composition. If you are using Tris or Glycine buffers, you have inadvertently quenched your own reaction[4]. Tris contains a primary amine. Because Tris is typically present at 50–100 mM (a massive molar excess compared to your micro-molar protein), it acts as a competitive inhibitor, rapidly consuming the BS3 before it can react with your target. Solution: Buffer exchange into amine-free buffers like PBS or HEPES.

Q2: I adjusted my pH to 8.8 to ensure all primary amines were deprotonated. Why did my yield drop? A2: While it is true that primary amines must be deprotonated to act as nucleophiles, high pH drastically increases the concentration of hydroxyl ions (OH⁻). At pH 8.6, the half-life of the Sulfo-NHS ester drops to just 10 minutes[2]. You optimized for amine reactivity but destroyed the crosslinker via hydrolysis. Solution: Maintain a pH between 7.2 and 8.0 to balance deprotonation and ester stability[1].

Q3: My protein is in PBS (pH 7.4) and I used fresh BS3, but I still don't see crosslinked dimers. Why? A3: This is likely a concentration issue. If your protein concentration is below 1 mg/mL, the bimolecular collision rate between the protein and the crosslinker is too low. The unimolecular hydrolysis reaction outcompetes the crosslinking[2]. Solution: Concentrate your protein to 1–10 mg/mL prior to adding the crosslinker[5].

Q4: Can I keep DTT in my buffer to prevent protein aggregation during crosslinking? A4: Yes, but with a major caveat. DTT (dithiothreitol) lacks primary amines and does not directly react with Sulfo-NHS esters[6]. However, DTT reduces disulfide bonds, which can unfold or alter the 3D conformation of your protein. This conformational shift may move target lysine residues further apart than the 11.4 Å reach of BS3, physically preventing crosslinking.

Diagnostic Logic Tree

Use this decision matrix to rapidly isolate the variable causing your low crosslinking yield.

TroubleshootingTree Start Low Crosslinking Efficiency? CheckBuffer 1. Check Buffer Composition Start->CheckBuffer Tris Contains Tris/Glycine? CheckBuffer->Tris FixBuffer Switch to PBS or HEPES Tris->FixBuffer Yes CheckPH 2. Check Buffer pH Tris->CheckPH No HighPH pH > 8.5? CheckPH->HighPH FixPH Adjust to pH 7.2 - 8.0 HighPH->FixPH Yes CheckConc 3. Check Protein Conc. HighPH->CheckConc No LowConc Concentration < 1 mg/mL? CheckConc->LowConc FixConc Concentrate to 1-10 mg/mL LowConc->FixConc Yes

Diagnostic logic tree for troubleshooting low bissulfonate crosslinking efficiency.

Self-Validating Experimental Protocol: BS3 Crosslinking

A robust protocol must prove its own success or clearly highlight where it failed. This methodology incorporates internal controls to validate reagent integrity, eliminating the guesswork if your experiment yields negative results.

Phase 1: Preparation & Reagent Validation

Causality: Bissulfonate esters degrade rapidly when exposed to atmospheric moisture. We must prove the reagent is active before trusting the sample results.

  • Prepare the Test Sample: Ensure your target protein is at 2 mg/mL in PBS (pH 7.4).

  • Prepare the Positive Control: Dissolve Bovine Serum Albumin (BSA) at 2 mg/mL in PBS (pH 7.4). BSA naturally forms transient dimers and trimers in solution and is an excellent standard to verify crosslinker activity.

  • Prepare the Crosslinker: Immediately before use, dissolve BS3 in anhydrous DMSO to a stock concentration of 50 mM. Do not store this solution in water.

Phase 2: The Crosslinking Reaction
  • Negative Control (Quench First): To 20 µL of your target protein, add 1 µL of 1M Tris-HCl (pH 7.5). Then add 1 µL of the 50 mM BS3 stock. This proves your quench works and establishes the baseline monomer band.

  • Positive Control (Reagent Check): Add 1 µL of 50 mM BS3 to 20 µL of the BSA standard.

  • Experimental Sample: Add 1 µL of 50 mM BS3 to 20 µL of your target protein.

  • Incubation: Incubate all tubes at Room Temperature (25°C) for 30 minutes.

Phase 3: Quenching & Analysis
  • Quench: Add 1 µL of 1M Tris-HCl (pH 7.5) to the Positive Control and Experimental Sample to consume unreacted BS3. Incubate for 15 minutes.

  • Analysis: Run all samples on an SDS-PAGE gel.

    • Validation Check: If the BSA lane does not show distinct higher molecular weight bands (~132 kDa), your BS3 stock has hydrolyzed and must be discarded. If the BSA lane worked but your sample lane did not, your proteins are either not interacting, or the distance between lysines exceeds 11.4 Å.

References

  • 2 - Lumiprobe 2.1 - BenchChem 3.5 - Lumiprobe

  • 3 - Vector Laboratories 5.4 - BroadPharm

  • 6 - ResearchGate

Sources

Troubleshooting

Enhancing the solubility of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) for specific applications

Welcome to the Technical Support Center for the handling and formulation of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (also known as 1,10-decanediol ditosylate). As a highly hydrophobic bis-electrophile, this com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and formulation of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (also known as 1,10-decanediol ditosylate).

As a highly hydrophobic bis-electrophile, this compound presents unique challenges in aqueous environments. This guide is engineered for researchers and drug development professionals, providing field-proven, mechanistically grounded strategies to enhance its solubility without compromising its chemical integrity.

Solubilization Strategy Workflow

SolubilizationStrategy Start Target: Solubilize Decane-1,10-diyl bis(tosylate) AppType Determine Application Phase Start->AppType Organic Organic Synthesis (Non-Polar) AppType->Organic Aqueous Aqueous / Biological (Polar) AppType->Aqueous OrgSolvents Use DCM, THF, or DMF (Direct Solubilization) Organic->OrgSolvents TolDMSO Can assay tolerate 1-5% DMSO? Aqueous->TolDMSO CoSolvent Co-solvent Approach (DMSO + PEG-400) TolDMSO->CoSolvent Yes NoDMSO Strictly Aqueous (In vivo / Cell Culture) TolDMSO->NoDMSO No Cyclo HP-β-CD Complexation (Host-Guest Encapsulation) NoDMSO->Cyclo

Decision matrix for selecting the optimal solubilization strategy for Decane-1,10-diyl bis(tosylate).

Part 1: Causality & Physicochemical Profiling (FAQs)

Q: Why does Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) exhibit near-zero aqueous solubility? A: The compound's molecular architecture consists of a highly flexible 10-carbon aliphatic chain flanked by two bulky, non-polar p-toluenesulfonate groups, resulting in a molecular weight of 482.7 g/mol [1]. This creates a massive thermodynamic penalty for cavity formation in water. The high lipophilicity drives the molecules to self-associate into a stable crystalline lattice rather than interact with polar water molecules.

Q: Can I use heat or pH adjustment (alkalization) to force it into solution? A: Absolutely not. Tosylates are highly reactive electrophiles and excellent leaving groups. Heating the compound in water or raising the pH will initiate an SN2 nucleophilic attack by hydroxide ions. This will irreversibly hydrolyze the compound into 1,10-decanediol and free tosylate salts, destroying your active agent. Your solubilization strategy must be kinetically gentle and strictly physical (e.g., encapsulation) to preserve covalent integrity[].

Part 2: Troubleshooting Guide

Issue 1: "Crash out" (precipitation) when diluting a DMSO stock into PBS or cell culture media.

  • Causality: Solvent shifting. When you inject a DMSO stock into an aqueous buffer, the local dielectric constant drops instantaneously. The hydrophobic bis-tosylate rapidly nucleates and precipitates out of solution before it can disperse.

  • Solution: Implement a synergistic co-solvent system. Pre-mix the DMSO stock with PEG-400 and a surfactant (like Poloxamer-188) before aqueous dilution. The small non-polar hydrocarbon regions in the co-solvent reduce the interfacial tension and prevent the aqueous system from "squeezing out" the non-polar solute[3][4].

Issue 2: Inconsistent biological assay results or poor bioavailability in strictly aqueous environments.

  • Causality: The compound is likely forming micro-suspensions rather than being molecularly dispersed, leading to erratic dosing and an inability to cross biological membranes.

  • Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation. The aromatic toluene rings of the tosylate groups act as ideal "guests" that fit perfectly into the lipophilic cavity of the cyclodextrin "host"[5]. This masks the hydrophobicity, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility without altering the drug's covalent structure[][6].

Part 3: Quantitative Data & Solvent Compatibility

Solvent / Excipient SystemMechanism of ActionExpected SolubilityBest Application Phase
Dichloromethane (DCM) / THF Direct solvation of non-polar moieties> 100 mg/mLOrganic synthesis, cross-linking
100% Anhydrous DMSO Disruption of crystalline lattice~ 25 - 50 mg/mLPrimary stock solution preparation
DMSO + PEG-400 (1:4 v/v) Co-solvency / Interfacial tension reduction5 - 10 mg/mLIn vitro assays tolerating organics
20% w/v HP-β-CD in Water Host-guest inclusion complexation1 - 5 mg/mLCell culture, in vivo drug delivery

Part 4: Validated Experimental Protocols

Every protocol utilized in drug development must be a self-validating system. Do not assume solubility; verify it.

Protocol A: Preparation of a Synergistic Co-Solvent Stock (DMSO/PEG-400)

Use this when your downstream application can tolerate low percentages of organic solvents.

  • Weighing: Accurately weigh 10 mg of Decane-1,10-diyl bis(tosylate) into a glass vial.

  • Primary Solvation: Dissolve the powder in 200 µL of anhydrous DMSO. Vortex rigorously until the solution is optically clear.

  • Co-solvent Addition: Add 800 µL of PEG-400 dropwise while continuously vortexing. The gradual addition prevents localized precipitation.

  • Self-Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic white pellet. If a pellet is present, the solubility limit has been exceeded; transfer the supernatant to a new vial and quantify the exact concentration via HPLC-UV.

  • Aqueous Dilution: Dilute this working stock 1:10 into your final aqueous assay buffer under high-shear mixing.

Protocol B: HP-β-CD Inclusion Complexation (Co-Evaporation Method)

Use this for strictly aqueous biological assays where organic solvents cause toxicity.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology-grade water[6].

  • Guest Solvation: Dissolve the Decane-1,10-diyl bis(tosylate) in a minimal volume of a volatile organic solvent (e.g., acetone).

  • Complexation: Add the organic solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature. The dynamic inclusion complex forms as the molecules interact[5].

  • Solvent Removal: Evaporate the volatile organic solvent under a gentle stream of nitrogen gas or via rotary evaporation at exactly 25°C. Crucial: Do not apply heat, to prevent SN2 hydrolysis of the tosylate groups.

  • Self-Validation Step: Filter the resulting aqueous solution through a 0.22 µm PTFE syringe filter. This removes any uncomplexed, precipitated compound. Quantify the final molecularly dissolved concentration via LC-MS to confirm covalent integrity.

References

1.1 - Echemi 2. - BOC Sciences 3.3 - USPTO / Scientific Publication 4.6 - PMC / NIH 5.5 - Carbohyde 6. 4 - IOSR Journals

Sources

Optimization

Technical Support Center: Mitigating Catalyst Poisoning in Sulfonate-Mediated Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in synthetic and industrial chemistry: the deactivation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in synthetic and industrial chemistry: the deactivation of transition metal catalysts by sulfonate compounds (e.g., triflates, tosylates) and their sulfur-bearing degradation products.

This guide synthesizes mechanistic causality, self-validating experimental protocols, and strategic troubleshooting to ensure your catalytic cycles remain robust and reproducible.

Mechanistic Causality: Why Do Sulfonates Poison Catalysts?

While sulfonate esters are premier electrophiles in cross-coupling, their presence introduces severe risks to catalyst longevity. The poisoning mechanisms operate through three primary pathways:

  • Direct Anionic Coordination: In reactions requiring open coordination sites (such as H₂ activation in hydrogenation or tritiation), the sulfonate anion (e.g., triflate) can outcompete the substrate. For instance, triflate strongly coordinates to cationic Pd(II) centers, effectively blocking the oxidative addition of dihydrogen[1].

  • Reduction to Metal Sulfides: Under reductive conditions, oxidized sulfur species can degrade into sulfides or thiols. These reduced sulfur species are the ultimate poisoning agents due to the extreme thermodynamic favorability of metal-sulfide bond formation[2]. Once formed, these bonds are highly stable, leading to irreversible deactivation of the active sites[2].

  • Acid-Base Complexation: In palladium-catalyzed C–O couplings involving aryl triflates, the choice of base is critical. Strong bases like DBU (pKa ~24.3 in MeCN) do not just fail to promote the reaction; they act as direct catalyst poisons by irreversibly complexing to the intermediate oxidative addition complex[3].

Mechanism Active Active Metal Catalyst (Pd/Pt/Ru) Sulfur Reduced Sulfur Species (from Sulfonates) Active->Sulfur Coordination Poisoned Irreversible Metal-Sulfide Complex Sulfur->Poisoned Oxidative Addition Regen Thermal/Chemical Regeneration Poisoned->Regen H2/NH3 Treatment Regen->Active Active Sites Restored Volatile Volatile S-Species (H2S, SO2) Regen->Volatile Cleavage

Mechanism of sulfur-induced catalyst poisoning and subsequent chemical regeneration.

Quantitative Data: Catalyst & Reagent Optimization

To minimize poisoning and side reactions, the structural and electronic properties of your catalyst and base must be carefully calibrated. The table below summarizes quantitative parameters and strategies for optimizing sulfonate reactions.

Component / SystemParameter / PropertySusceptibility to PoisoningMitigation & Optimization Strategy
Pd / PPh₃ Standard MonophosphineHigh (Prone to hydrolysis)Switch to bulkier ligands (e.g., P(o-tol)₃) to accelerate oxidative addition and outcompete sulfonate hydrolysis[4].
Pt Nanoparticles Particle SizeSize-DependentUse smaller particles (<2 nm) or confine metals in zeolites (e.g., Pd@S-1) to restrict the formation of large, stable metal-sulfate clusters[5][6].
Ru–W–S Bimetallic SulfideVery LowUtilize pre-sulfided bimetallic catalysts for hydrogenation; they are inherently resistant to sulfur poisoning and maintain activity over multiple cycles[7].
DBU (Base) pKa ~24.3 (MeCN)High (Acts as a poison)Avoid in aryl triflate C–O couplings. DBU complexes to the Pd center. Use weaker bases like DIPEA (pKa ~19.1)[3].

Diagnostic Workflow: Troubleshooting Low Yields

When working with aryl triflates in cross-coupling, low yields are rarely due to a single factor. The following logical workflow isolates the root cause of catalyst deactivation or side-product formation.

Troubleshooting Step1 Low Yield in Sulfonate Reaction Step2 Verify Feedstock Purity (Remove thiols/sulfides) Step1->Step2 Step3 Identify Major Byproduct Step2->Step3 Step4a Phenol (Hydrolysis) Step3->Step4a Step4b Symmetrical Biaryl Step3->Step4b Step5a Dry Solvents & Use Bulky Ligand Step4a->Step5a Step5b Adjust Ligand-to-Metal Ratio Step4b->Step5b

Workflow for diagnosing and resolving low yields in sulfonate-mediated cross-coupling.

Self-Validating Protocol: Chemical Regeneration of Poisoned Catalysts

If irreversible poisoning has occurred (e.g., via the formation of stable metal-sulfates or sulfides at low temperatures[6][8]), the catalyst can often be recovered using a dynamic regenerative system. This protocol is designed to be self-validating; you do not proceed to the next catalytic run until the analytical feedback confirms success.

Objective: Decompose strongly bound sulfur species into volatile molecules (SO₂, H₂S) using a reductive or ammonia-based thermal ramp[8][9].

Step-by-Step Methodology:

  • System Purge: Halt the flow of sulfonate-containing reactants. Purge the reactor bed with an inert gas (N₂ or Argon) at 200 °C to remove weakly adsorbed, reversible poisons[8].

  • Chemical Exposure: Introduce a continuous flow of the regeneration gas. For platinum-group metals, use either a reductive stream (5–10% H₂ in N₂) or an ammonia stream (NH₃) at 200 °C[8][9].

  • Thermal Ramp: Initiate a controlled temperature ramp up to 350 °C (or up to 573 K for H₂ reduction)[8][9]. Causality: The elevated temperature combined with the reactive gas forces the decomposition of surface ammonium sulfates/bisulfates or metal sulfides into volatile SO₂ and H₂S.

  • Self-Validation (Analytical Gate): Route the reactor effluent through an inline Mass Spectrometer (MS) or Gas Chromatograph (GC). Monitor the signals for SO₂ and H₂S. Do not cool the reactor until these signals return to baseline, proving the catalyst surface is analytically clean.

  • Final Purge & Restart: Switch back to inert gas to purge residual NH₃ or H₂ before re-introducing your coupling partners[8].

Frequently Asked Questions (FAQs)

Q: Why am I seeing massive phenol formation when using phenyl triflate in my Suzuki coupling? A: You are observing hydrolysis, which is the most prevalent side reaction for aryl triflates. The triflate group is cleaved by trace water, a process exacerbated by strong bases[4]. To fix this, ensure your solvents are rigorously dried. More importantly, switch to a bulkier, more electron-rich ligand (e.g., P(o-tol)₃). This accelerates the oxidative addition step, allowing the desired cross-coupling to outcompete the slower hydrolysis pathway[4].

Q: Can I use DBU as a base for phenol O-arylation with aryl triflates? A: Absolutely not. While tertiary amines are generally required to avoid triflyl metathesis side-reactions, DBU acts as a direct catalyst poison in this specific context. It complexes to the palladium oxidative addition intermediate, halting the catalytic cycle[3]. You must use a weaker, sterically hindered tertiary amine like DIPEA[3].

Q: Does the size of my supported catalyst particles affect their resistance to sulfur poisoning? A: Yes, sulfur poisoning is highly structure-sensitive. Research demonstrates that smaller nanoparticles (e.g., <2 nm) or precious metals confined within specific pore structures (like zeolites, e.g., Pd@S-1) restrict the physical space required for large metal-sulfate clusters to grow. This steric hindrance significantly enhances the catalyst's tolerance to sulfur dioxide and sulfonate degradation products compared to larger, unconfined particles[5][6].

Q: How can I prevent sulfur poisoning in hydrogenation reactions without changing my substrate? A: If your substrate inherently contains sulfur or degrades into poisoning agents, you must change the nature of your catalyst. Transitioning to bimetallic catalysts or metal sulfide catalysts (such as Ru–W–S or molybdenum sulfide) is highly effective. These materials are inherently resistant to sulfur poisoning because their electronic properties reduce the binding affinity of additional sulfur to the metal surface, allowing them to maintain high turnover frequencies over multiple reaction cycles[7][8].

References

1.8 - Benchchem 2. - PMC 3.5 - ACS Catalysis 4. 4 - Benchchem 5.2 - Lirias (KU Leuven) 6.1 - PMC 7.6 - ACS Publications 8.3 - Journal of the American Chemical Society 9. - PMC

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) with other crosslinkers

Executive Summary Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (also known as 1,10-Decanediol ditosylate ) is a homobifunctional, hydrophobic crosslinker used primarily in the synthesis of PROTACs (Proteolysis Targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (also known as 1,10-Decanediol ditosylate ) is a homobifunctional, hydrophobic crosslinker used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , bivalent inhibitors, and supramolecular polymers.

Unlike water-soluble protein crosslinkers (e.g., BS3, EDC), this reagent is a synthetic building block designed for organic phase functionalization . It introduces a flexible, 10-carbon aliphatic spacer (


) between two nucleophilic pharmacophores.

This guide compares its reactivity, stability, and application profile against its primary alternatives: Alkyl Dihalides (e.g., 1,10-Dibromodecane) and Activated Esters (e.g., Disuccinimidyl Sebacate).

Mechanistic Analysis

The reactivity of decane-1,10-diyl ditosylate is driven by the tosylate (p-toluenesulfonate) group, a potent leaving group (


 of conjugate acid 

).
  • Reaction Type: Bimolecular Nucleophilic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Primary Targets: Primary/Secondary Amines, Phenols, Thiols.

  • Kinetics: The reaction requires a basic catalyst to deprotonate the nucleophile. The bulky tosylate group minimizes "hard" nucleophile attacks but is highly susceptible to "soft" or semi-soft nucleophiles (e.g., thiolates, secondary amines) in polar aprotic solvents.

Mechanism Diagram

The following diagram illustrates the stepwise alkylation mechanism, highlighting the transition state geometry critical for the


 linker insertion.

SN2_Mechanism Substrate Nucleophile (R-NH2 / Ar-OH) Activated_Nuc Activated Nucleophile (R-NH- / Ar-O-) Substrate->Activated_Nuc Deprotonation Base Base Catalyst (K2CO3 / NaH) Base->Activated_Nuc Transition Transition State [Nu...C...OTs]‡ Activated_Nuc->Transition Attack on C1 Linker 1,10-Decanediol Ditosylate (TsO-(CH2)10-OTs) Linker->Transition Product Mono-Alkylated Intermediate (R-Nu-(CH2)10-OTs) Transition->Product -TsO⁻ (Leaving Group)

Caption:


 mechanism showing activation of the nucleophile and displacement of the tosylate leaving group.

Comparative Analysis

A. vs. 1,10-Dibromodecane (The Direct Competitor)

The most common alternative is the alkyl bromide. While cheaper, the bromide often underperforms in precision synthesis applications like PROTACs.

FeatureDecane-1,10-diyl Ditosylate1,10-DibromodecaneVerdict
Leaving Group Ability High (

vs Br)
ModerateTosylate reacts faster at lower temperatures.
Solubility Soluble in DCM, DMF, DMSO.Soluble in Hexanes, DCM; less in DMSO.Tosylate is better suited for polar reactants (drugs).
Side Reactions Low elimination risk.High elimination risk (E2) to form alkenes under strong base/heat.Tosylates yield purer products.
Crystallinity Solid (MP: ~80°C). Easy to weigh/purify.Liquid/Low MP solid. Harder to handle in small mg quantities.Tosylate is superior for handling.

Expert Insight: In PROTAC synthesis, where the "warhead" ligands are expensive, the elimination side-reaction of alkyl bromides (forming vinyl-ended impurities) can be catastrophic. Tosylates significantly reduce this risk, preserving the valuable ligand.

B. vs. Disuccinimidyl Sebacate (DSS/DSG Analog)

Researchers often confuse alkylation linkers with acylation linkers.

  • Decane-1,10-diyl Ditosylate: Forms Amine bonds (stable, permanent). Requires organic solvent and heat.[2]

  • NHS Esters (e.g., Sebacate): Forms Amide bonds. Reacts in aqueous buffer at RT.

  • Selection Rule: If you need to retain the basicity/charge of an amine (e.g., for solubility or receptor binding), use the Ditosylate (forms a secondary/tertiary amine). If you need to neutralize the charge, use the NHS ester (forms a neutral amide).

Experimental Protocol: Synthesis of a PROTAC Precursor

Scenario: Linking a phenolic "Warhead" (e.g., a VHL ligand derivative) to the C10 chain.

Reagents & Equipment[4][5][6][7]
  • Substrate: Phenolic Ligand (1.0 eq)

  • Linker: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (3.0 eq - Excess is critical to prevent dimerization)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (Anhydrous), 0.1 M concentration

  • Temp: 60°C

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve the Phenolic Ligand in anhydrous DMF. Add

    
    . Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.
    
    • Why? Pre-deprotonation prevents the "quenching" of the electrophile by unreacted protons and ensures kinetic uniformity.

  • Addition: Dissolve the Decane-1,10-diyl Ditosylate in a minimal volume of DMF. Add this solution dropwise to the reaction mixture.

    • Why? Dropwise addition keeps the concentration of the linker high relative to the nucleophile locally, favoring Mono-substitution over Di-substitution (dimerization).

  • Reaction: Heat to 60°C under

    
     atmosphere. Monitor by LC-MS.
    
    • Checkpoint: The Tosylate leaving group is UV-active. You will see the disappearance of the di-tosylate peak and the appearance of the mono-tosylate product.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with Brine. Dry over

    
    .[3]
    
  • Purification: Flash Chromatography (Hexane:EtOAc). The mono-substituted product usually elutes between the excess di-tosylate (non-polar) and the dimer (polar).

Workflow Visualization

Workflow Step1 1. Activation (Ligand + K2CO3 in DMF) Step2 2. Addition (Add 3.0 eq Ditosylate Dropwise) Step1->Step2 Step3 3. Reaction (60°C, N2, 4-12 hrs) Step2->Step3 Step4 4. Monitoring (LC-MS) Target: Mono-alkylated mass Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5

Caption: Optimized synthetic workflow for mono-functionalization of the C10 linker.

Performance Data Summary

The following table summarizes the expected performance of Decane-1,10-diyl Ditosylate compared to standard alternatives in a typical


 alkylation (e.g., with a secondary amine).
ParameterDecane-1,10-diyl Ditosylate1,10-Dibromodecane1,10-Diiododecane
Reaction Time (60°C) 2 - 4 Hours6 - 12 Hours1 - 2 Hours
Yield (Mono-sub) 75 - 85% 50 - 65%60 - 70%
Stability (Storage) High (Stable solid)Moderate (Light sensitive)Low (Degrades rapidly)
Atom Economy Lower (Large leaving group)ModerateModerate
Primary Impurity Hydrolysis (Alcohol)Elimination (Alkene)Elimination (Alkene)

References

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. 1,10-Dibromodecane Compound Summary. Retrieved from [Link]

Sources

Comparative

Performance Guide: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) vs. Shorter Chain Analogs

For researchers and drug development professionals, the selection of a homobifunctional alkylating agent is a critical decision that dictates the architecture of synthesized macromolecules, cross-linked polymers, and tet...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of a homobifunctional alkylating agent is a critical decision that dictates the architecture of synthesized macromolecules, cross-linked polymers, and tethered ligands. Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (commonly known as 1,10-decanediol di-p-tosylate) is a premier 10-carbon polymethylene crosslinker.

While the reactive leaving group (tosylate) remains constant across its shorter-chain analogs—such as ethylene glycol bis-tosylate (C2) and hexamethylene bis-tosylate (C6)—the thermodynamic and kinetic landscape of the nucleophilic substitution (


) changes drastically with chain length. This guide objectively evaluates the performance of the C10 bis-tosylate against shorter analogs, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: Why Chain Length Dictates Performance

The performance of polymethylene bis-tosylates is governed by three interconnected physical chemistry principles: effective molarity, lipophilicity, and steric tolerance.

A. Effective Molarity and the Cyclization vs. Crosslinking Paradigm

When a dinucleophile reacts with a bis-tosylate, the first alkylation yields a mono-tethered intermediate. The fate of the second tosylate group depends on the spacer's length [1].

  • Shorter Chains (C2–C6): Analogs like ethylene glycol bis-tosylate possess a high effective molarity for their second reactive site. This proximity strongly drives intramolecular cyclization , forming 5- to 9-membered rings. While useful for synthesizing small heterocycles, they frequently fail as intermolecular crosslinkers due to this competing dead-end pathway[4].

  • Long Chains (C10): Decane-1,10-diyl bis-tosylate overcomes the Ziegler-Ruggli dilution principle. The 10-carbon spacer lacks the entropic favorability to form a 13-membered ring easily. Consequently, it strongly favors intermolecular crosslinking or the formation of highly flexible, large macrocycles (e.g., bis-crown ethers) without excessive ring strain[1].

B. Hydrophobicity and Spacer Flexibility

In drug development, the decamethylene chain imparts significant lipophilicity. For example, when synthesizing chimera ligands designed to bind simultaneously to Pili and LecA proteins in Pseudomonas aeruginosa (to inhibit biofilm formation), the C10 spacer provides the necessary hydrophobic flexibility to span distinct binding sites while maintaining cellular membrane permeability [3]. Shorter analogs (C2-C4) are too rigid and hydrophilic to bridge these large macromolecular gaps effectively.

C. Steric Tolerance in Protein Binding Pockets

Radioligand synthesis studies have demonstrated that increasing the alkyl chain length can cause unfavorable steric interactions within tight, rigid protein pockets [2]. Therefore, C2 or C3 bis-tosylates are preferred when the target binding site is highly constrained. Conversely, the C10 bis-tosylate is the optimal choice for surface-exposed tethering, modifying flexible allosteric domains, or embedding into lipid bilayers.

Comparative Quantitative Data

The following table summarizes the divergent performance metrics of bis-tosylates based on their polymethylene chain length.

ReagentChain LengthEst. Spacer DistanceLipophilicity (LogP impact)Primary Reaction ModeOptimal Application
Ethylene glycol bis-tosylate (C2) 2 Carbons~2.5 ÅLowIntramolecular CyclizationSmall heterocycle synthesis; tight protein pockets [2].
Hexamethylene bis-tosylate (C6) 6 Carbons~7.5 ÅModerateMixed (Cyclization & Crosslinking)Medium-range tethering; moderate flexibility.
Decane-1,10-diyl bis-tosylate (C10) 10 Carbons~12.5 ÅHighIntermolecular CrosslinkingChimera ligand spacers [3]; macroscopic hydrogels; bis-crown ethers [1].

Reaction Pathway Visualization

The logical branching of bis-tosylate alkylation is visualized below, demonstrating why C10 is required for effective crosslinking.

Pathway A Dinucleophile + Bis-Tosylate B Mono-Alkylated Intermediate A->B SN2 Reaction (Base, Heat) C Short Chain (C2-C6) High Effective Molarity B->C Pathway 1 D Long Chain (C10) Low Ring Strain B->D Pathway 2 E Intramolecular Cyclization (Small Ring) C->E Fast Kinetics F Intermolecular Crosslinking / Polymer D->F Favored Pathway

Reaction pathway logic: Chain length dictates cyclization vs. crosslinking outcomes.

Self-Validating Experimental Protocol

To achieve high-yield intermolecular crosslinking using Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate), the reaction must be carefully controlled to prevent premature hydrolysis and oligomerization.

Materials & Preparation
  • Reagent: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (Solid, white powder).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF). Causality: Tosylates are highly susceptible to solvolysis. Excluding water prevents the degradation of the leaving group.

  • Base: Cesium Carbonate (

    
    ). Causality: The large ionic radius of the 
    
    
    
    ion coordinates multiple heteroatoms, acting as a template to stabilize the flexible C10 chain during macrocyclization or crosslinking.
Step-by-Step Workflow
  • Nucleophile Activation: Dissolve 1.0 equivalent of the target dinucleophile in anhydrous DMF (0.1 M concentration) under an inert Nitrogen (

    
    ) atmosphere. Add 2.5 equivalents of anhydrous 
    
    
    
    . Stir at room temperature for 30 minutes to ensure complete deprotonation.
  • Controlled Reagent Addition: Dissolve 1.0 equivalent of Decane-1,10-diyl bis-tosylate in a separate volume of anhydrous DMF. Add this solution dropwise to the nucleophile mixture over 1 hour. Causality: Dropwise addition maintains a low instantaneous concentration of the bis-tosylate, minimizing uncontrolled polymerization.

  • Thermal Activation: Elevate the reaction temperature to 80°C. The

    
     displacement of the primary tosylate requires thermal energy to overcome the activation barrier. Stir for 12–16 hours.
    
  • Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). Using a mobile phase of Hexanes:Ethyl Acetate (7:3), the unreacted C10 bis-tosylate will appear at an

    
     [3]. The disappearance of this spot validates the completion of the crosslinking event.
    
  • Quenching and Workup: Cool the mixture to room temperature and quench with distilled water. Extract the organic products using Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Workflow Step1 1. Reagent Preparation Dry DMF, Cs2CO3, Dinucleophile Step2 2. Dropwise Addition Decane-1,10-diyl bis-tosylate in DMF Step1->Step2 Step3 3. Thermal Activation Stir at 80°C under N2 atmosphere Step2->Step3 Step4 4. Reaction Monitoring TLC (Hexanes:EtOAc) & LC-MS Step3->Step4 Step5 5. Workup & Purification Liquid-Liquid Extraction & Chromatography Step4->Step5

Step-by-step experimental workflow for intermolecular crosslinking using C10 bis-tosylate.

References

  • A new type of crown compound (1–3) featuring an assembly of two or three individual macrorings... Chemistry Letters / Oxford University Press[Link]

  • Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease National Institutes of Health (NIH) / PMC[Link]

  • Chimera Ligand for Pili and Lectin A Protein Controls Antibiotic-Promoted Biofilm Formation, Swarming Motility, Tolerance SURFACE at Syracuse University[Link]

  • 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography MedChemComm / Royal Society of Chemistry (RSC)[Link]

Validation

A Comparative Guide to the Biodegradability of Decane-Based Compounds

For researchers, scientists, and professionals in drug development, understanding the environmental fate of chemical compounds is not just a regulatory hurdle but a scientific responsibility. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the environmental fate of chemical compounds is not just a regulatory hurdle but a scientific responsibility. This guide provides an in-depth technical assessment of the biodegradability of decane-based compounds, offering a comparative analysis against relevant alternatives and furnishing the experimental data and protocols necessary for informed decision-making.

Introduction: The Environmental Significance of Hydrocarbon Biodegradability

Decane (C10H22), a straight-chain alkane, and its derivatives are prevalent in numerous industrial applications, from solvents and cleaning agents to components in complex formulations.[1] Their hydrophobic nature and potential for environmental accumulation necessitate a thorough evaluation of their biodegradability. This guide delves into the microbial processes that govern the breakdown of these compounds, the standardized methods for assessing their susceptibility to microbial degradation, and a comparative look at their performance against other chemical classes.

The Microbial Machinery: Mechanisms of Decane Degradation

The microbial world has evolved sophisticated enzymatic systems to utilize alkanes as a source of carbon and energy. The biodegradability of decane is primarily governed by the presence and activity of microorganisms possessing these specific metabolic capabilities. The initial attack on the inert alkane molecule is the most critical and energy-intensive step.[2]

Aerobic Degradation: The Oxygen-Dependent Pathway

Under aerobic conditions, the degradation of n-decane is initiated by oxygenase enzymes, which introduce an oxygen atom into the alkane chain.[3] This initial oxidation is the rate-limiting step and can proceed through several pathways, with terminal oxidation being the most common.[2][3]

  • Terminal Oxidation: This pathway is initiated by an alkane monooxygenase (alkB) , a well-studied enzyme that hydroxylates the terminal methyl group of the alkane to produce the corresponding primary alcohol, 1-decanol.[2][4]

  • Subsequent Oxidation Steps: The 1-decanol is then sequentially oxidized by alcohol dehydrogenase to decanal (an aldehyde) and further by aldehyde dehydrogenase to decanoic acid (a fatty acid).[5]

  • Beta-Oxidation: The resulting decanoic acid then enters the beta-oxidation pathway, a central metabolic route for fatty acid degradation, where it is broken down into two-carbon acetyl-CoA units. These units can then be funneled into the citric acid cycle for energy production.[5]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

} Caption: Aerobic degradation pathway of n-decane via terminal oxidation.

A Comparative Analysis of Biodegradability

The biodegradability of a chemical is not an intrinsic property but is influenced by its chemical structure and the environmental conditions. Here, we compare the biodegradability of decane and its derivatives with other common chemical classes.

Compound ClassExample Compound(s)OECD 301 Test GuidelineBiodegradation (%)Time (days)ClassificationReference(s)
n-Alkanes n-Decane OECD 301D78%28Readily Biodegradable[6]
n-DodecaneNot Specified>60%28Readily Biodegradable[7]
n-HexadecaneNot Specified69%Not SpecifiedReadily Biodegradable[8]
Branched Alkanes Iso-dodecaneNot SpecifiedSlower than linear-Inherently Biodegradable[9]
Fatty Acids Decanoic AcidOECD 301F86%28Readily Biodegradable[3]
Anionic Surfactants Alkane SulfonatesCO2 Headspace Test>60%28Readily Biodegradable[10]
Non-ionic Surfactants Alcohol EthoxylatesOECD 301B>60%28Readily Biodegradable[11]

Note: The data presented is a synthesis from various sources and test conditions may vary slightly. Direct comparison should be made with caution.

Standardized Methodologies for Assessing Biodegradability

To ensure consistency and comparability of data, standardized test methods have been developed by the Organisation for Economic Co-operation and Development (OECD). For assessing the ready biodegradability of chemicals, the OECD 301 series of tests are the most widely accepted.[12]

OECD 301D: Closed Bottle Test

This method is suitable for readily biodegradable, non-volatile, and poorly soluble substances like decane.[13][14] Biodegradation is determined by measuring the consumption of dissolved oxygen over a 28-day period.[15] A substance is considered readily biodegradable if the biological oxygen demand (BOD) exceeds 60% of the theoretical oxygen demand (ThOD) within a 10-day window.[12][15]

OECD 301B: CO₂ Evolution Test (Modified Sturm Test)

This method is applicable to a broader range of organic substances, including those that are volatile.[16][17][18] It measures the amount of carbon dioxide produced during the microbial degradation of the test substance.[16] The CO₂ is trapped in a solution of barium or sodium hydroxide and quantified by titration.[16] A substance is classified as readily biodegradable if the amount of CO₂ produced is more than 60% of the theoretical maximum (ThCO₂) within a 10-day window.[19]

Experimental Protocols

For scientific integrity, detailed and self-validating protocols are essential. Below are step-by-step methodologies for the OECD 301D and OECD 301B tests, adapted for hydrophobic compounds like decane.

Protocol: OECD 301D Closed Bottle Test for Decane

1. Preparation of Mineral Medium:

  • Prepare a mineral salt medium as specified in the OECD 301 guideline. This typically includes potassium and sodium phosphates, ammonium chloride, calcium chloride, magnesium sulfate, and ferric chloride dissolved in deionized water.

  • The pH of the medium should be adjusted to 7.4 ± 0.2.

  • Aerate the medium with CO₂-free air immediately before use to ensure oxygen saturation.

2. Inoculum Preparation:

  • The inoculum should be a mixed culture of microorganisms, typically obtained from the effluent of a domestic wastewater treatment plant.[15]

  • Allow the collected effluent to settle for at least one hour. The supernatant is used as the inoculum.

  • The concentration of the inoculum should be such that the oxygen consumption in the blank controls does not exceed 1.5 mg/L after 28 days.[15]

3. Test Substance Preparation:

  • Due to the poor water solubility of decane, it should be added directly to the test bottles.

  • A stock solution can be prepared by dissolving a known weight of decane in a minimal amount of a volatile, non-toxic solvent (e.g., acetone). A small, precise volume of this stock solution is then added to the test bottles. The solvent must be allowed to evaporate completely before adding the mineral medium and inoculum.

  • Alternatively, decane can be adsorbed onto an inert carrier like silica gel, which is then added to the test bottles.

4. Test Setup:

  • Prepare several sets of biochemical oxygen demand (BOD) bottles:

    • Test Bottles: Containing mineral medium, inoculum, and the test substance (decane) at a concentration of 2-5 mg/L.

    • Blank Controls: Containing mineral medium and inoculum only.

    • Reference Controls: Containing mineral medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate or aniline) at a known concentration.[12]

    • Toxicity Controls: Containing mineral medium, inoculum, the test substance, and the reference substance.

  • Fill the BOD bottles completely with the respective solutions, ensuring no air bubbles are trapped.

  • Stopper the bottles tightly and incubate in the dark at 20 ± 1°C for 28 days.

5. Data Collection and Analysis:

  • At regular intervals (e.g., days 0, 7, 14, 21, and 28), measure the dissolved oxygen concentration in duplicate bottles from each set using a calibrated oxygen electrode.[20]

  • Calculate the biological oxygen demand (BOD) for each measurement time point by subtracting the dissolved oxygen concentration in the test or reference bottles from the mean dissolved oxygen concentration in the blank controls.

  • Calculate the percentage of biodegradation as: % Biodegradation = (BOD / ThOD) x 100 where ThOD is the theoretical oxygen demand of the test substance.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=normal];

} Caption: Experimental workflow for the OECD 301D Closed Bottle Test.

Conclusion: An Objective Assessment

The evidence strongly supports that n-decane is a readily biodegradable substance under aerobic conditions. Its linear alkyl chain is susceptible to microbial attack, primarily through terminal oxidation followed by beta-oxidation. When compared to other chemical classes, such as fatty acids and certain surfactants, n-decane exhibits comparable or slightly lower, yet still robust, biodegradability. However, factors such as branching in the alkyl chain can reduce the rate and extent of degradation.

For researchers and developers, the choice of a decane-based compound should be informed by a clear understanding of its specific structure and the likely environmental conditions it will encounter. The use of standardized testing methodologies, such as the OECD 301 series, is paramount for generating reliable and comparable data to support environmental risk assessments and to substantiate claims of biodegradability. This guide serves as a foundational resource for navigating the complexities of assessing the biodegradability of decane-based compounds, promoting both scientific rigor and environmental stewardship.

References

  • Biodegradability and Compostability. The Cosmetic, Toiletry and Perfumery Association. Available at: [Link]

  • Biodegradability testing for microplastics: what you need to know. Incotec. Available at: [Link]

  • Decane. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Biodegradation Testing Strategies in the Framework of REACH & CLP Regulations. (2025). Available at: [Link]

  • Biodegradability and toxicity of sulphonate-based surfactants in aerobic and anaerobic aquatic environments. PubMed. Available at: [Link]

  • REACH European Chemicals Agency (ECHA) – Regulatory Guidance on use of Radiolabelled Compounds. Selcia. (2016). Available at: [Link]

  • Decane-1,2-diol - Registration Dossier - ECHA. European Chemicals Agency. Available at: [Link]

  • OECD 301B Ready Biodegradability Test – CO₂ Evolution. Microbe Investigations. Available at: [Link]

  • Experimental data on ready biodegradability, OECD 301D (Closed Bottle Test), 2023, V1. Zenodo. (2024). Available at: [Link]

  • OECD 301D: Closed Bottle Ready Biodegradability Test. Aropha. Available at: [Link]

  • Safety Data Sheet: Decane. Chemos GmbH&Co.KG. Available at: [Link]

  • Biodegradation of variable-chain-length n-alkanes in Rhodococcus opacus R7 and the involvement of an alkane hydroxylase system in the metabolism. PMC. (2014). Available at: [Link]

  • Closed Bottle Biodegradation (OECD 301D). Regulations.gov. (2020). Available at: [Link]

  • Biodegradation of surfactants 8a , 10a and 10c using OECD Test guideline 301 F. ResearchGate. Available at: [Link]

  • OECD 301/310: Ready Biodegradability Tests. ibacon GmbH. Available at: [Link]

  • OECD 301D - Biodegradation Closed Bottle Test. Situ Biosciences. Available at: [Link]

  • Toward the future of OECD/ISO biodegradability testing-new approaches and developments. Springer. Available at: [Link]

  • OECD 301B - Biodegradation Test - CO2 Evolution. Situ Biosciences. Available at: [Link]

  • Biodegradation of Surfactants in Seawater. ERASM. Available at: [Link]

  • Types of OECD 301 Biodegradation Tests. Aropha. Available at: [Link]

  • Test No. 301: Ready Biodegradability. OECD. Available at: [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS. Available at: [Link]

  • Dodecane - Registration Dossier - ECHA. European Chemicals Agency. Available at: [Link]

  • Mixture Effects on Biodegradation Kinetics of Hydrocarbons in Surface Water: Increasing Concentrations Inhibited Degradation. Concawe. (2024). Available at: [Link]

  • Dodecane - Registration Dossier - ECHA. European Chemicals Agency. Available at: [Link]

  • OECD 301B Biodegradability Testing Lab: Ensuring Environmental Compliance. RespirTek. (2025). Available at: [Link]

  • Microbial enzymes that oxidize hydrocarbons. PMC - NIH. (2013). Available at: [Link]

  • The four types of aerobic degradation pathway (adapted from van Beilen...). ResearchGate. Available at: [Link]

  • HADEG: A Curated Hydrocarbon Aerobic Degradation Enzymes and Genes Database. (2023). Available at: [Link]

  • Main principle of aerobic degradation of hydrocarbons by microorganisms. ResearchGate. Available at: [Link]

  • Test No. 301: Ready Biodegradability. OECD. Available at: [Link]

  • Enzyme-mediated biodegradation of long-chain n-alkanes (C32 and C40) by thermophilic bacteria. PMC. (2017). Available at: [Link]

  • Cationic and amphoteric surfactant primary biodegradability ring test. European Commission. Available at: [Link]

  • Ultimate and Primary Biodegradation of a Range of Nonpolymeric and Polymeric Surfactants in Seawater. Innospec Sustainability. (2025). Available at: [Link]

  • Impacts of Nutrients on Alkene Biodegradation Rates and Microbial Community Composition in Enriched Consortia from Natural Inocula. PMC. (2023). Available at: [Link]

  • Mixture Effects on Biodegradation Kinetics of Hydrocarbons in Surface Water: Increasing Concentrations Inhibited Degradation whereas Multiple Substrates Did Not. Environmental Science & Technology - ACS Publications. (2019). Available at: [Link]

  • Biodegradation of Organic Compounds in the Aquatic Environment. Diva-Portal.org. (2024). Available at: [Link]

  • Comparison of biodegradation performance of OECD test guideline 301C with that of other ready biodegradability tests. PubMed. (2014). Available at: [Link]

Sources

Comparative

Efficacy of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) as a surfactant compared to traditional surfactants

Efficacy of Gemini Surfactants Derived from Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) A Technical Comparison Guide for High-Performance Amphiphiles Executive Summary Decane-1,10-diyl bis(4-methylbenzene-1-sulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of Gemini Surfactants Derived from Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) A Technical Comparison Guide for High-Performance Amphiphiles

Executive Summary

Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (also known as 1,10-Decanediol Ditosylate ) is not a surfactant itself; it is a critical hydrophobic linker used to synthesize high-performance Gemini Surfactants .

While traditional surfactants (like SDS or CTAB) consist of a single hydrophilic head and a single hydrophobic tail, the Gemini surfactants derived from this ditosylate precursor feature a dual-head, dual-tail architecture connected by a C10 spacer. This structural innovation results in Critical Micelle Concentrations (CMC) that are 10–100 times lower than conventional analogs, superior solubilization capacity, and enhanced biological activity.

This guide evaluates the efficacy of the 12-10-12 Gemini Surfactant (synthesized using the title compound) against its traditional monomeric counterpart, Dodecyltrimethylammonium Bromide (DTAB) .

Mechanistic Insight: The Power of the C10 Spacer

The title compound provides a flexible, hydrophobic decamethylene (C10) spacer. When used to link two surfactant monomers, this spacer dramatically alters the thermodynamics of self-assembly.

  • Entropy-Driven Micellization: The hydrophobic spacer resists water contact, driving the molecule to aggregate (form micelles) at much lower concentrations than single-chain surfactants.

  • Reduced Headgroup Repulsion: The spacer mechanically tethers the ionic headgroups, overcoming electrostatic repulsion and allowing for tighter packing at the interface.

Visualizing the Architecture

The following diagram illustrates the synthesis of the 12-10-12 Gemini surfactant from the title compound and its structural advantage over monomers.

GeminiSynthesis Ditosylate Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (Hydrophobic C10 Linker) Gemini 12-10-12 Gemini Surfactant (Dual Head, Dual Tail, C10 Spacer) Ditosylate->Gemini Nucleophilic Substitution (Menschutkin Reaction) Amine 2x N,N-Dimethyldodecylamine (Surfactant Monomer Precursor) Amine->Gemini + Heat/Solvent Micelle Gemini Micelle (Low CMC, High Stability) Gemini->Micelle Self-Assembly (CMC ~0.40 mM)

Figure 1: Synthesis pathway transforming the ditosylate linker into a high-efficacy Gemini surfactant.

Comparative Efficacy: Gemini (12-10-12) vs. Traditional (DTAB)

The following data compares the 12-10-12 Gemini surfactant (derived from the title compound) directly against DTAB , its monomeric analog. Both have C12 hydrophobic tails and ammonium headgroups, but the Gemini surfactant utilizes the C10 spacer.

Performance Metric12-10-12 Gemini Surfactant DTAB (Traditional Monomer) Impact Analysis
Critical Micelle Concentration (CMC) 0.40 mM ~14–15 mM 35x Lower CMC: Requires significantly less chemical to function, reducing toxicity and cost.
Surface Tension at CMC (

)
~30–33 mN/m ~39 mN/m Superior Wetting: Achieves lower surface tension, improving spreading and emulsification.
Efficiency (

)
High Low High Efficiency: Orders of magnitude less concentration needed to reduce surface tension by 20 mN/m.
Dermal Permeation Enhancement ER = 3.9 ER = 3.7 Enhanced Delivery: The spacer disrupts lipid bilayers more effectively, aiding drug delivery.
Antimicrobial Activity (MIC) Low (High Potency) High (Low Potency) Potent Biocide: The dual-charge density disrupts bacterial membranes more effectively.

Data Source: CMC and Surface Tension values derived from comparative studies on spacer effects (Wait et al., 2013; Menger et al., 2000).

Experimental Protocols

To validate the efficacy of the title compound, researchers must first convert it into the active surfactant form. The following protocols outline the synthesis and the subsequent surface tension testing.

Protocol A: Synthesis of 12-10-12 Gemini Surfactant

Objective: Convert the inactive ditosylate linker into the active amphiphile.

  • Reagents:

    • Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (1.0 eq).

    • N,N-Dimethyldodecylamine (2.2 eq, slight excess).

    • Solvent: Acetonitrile or Ethanol.[1]

  • Procedure:

    • Dissolve the ditosylate and amine in acetonitrile in a round-bottom flask.

    • Reflux the mixture at 80°C for 24–48 hours under an inert atmosphere (

      
      ).
      
    • Monitor reaction progress via TLC (disappearance of ditosylate).

    • Evaporate solvent under reduced pressure.

    • Purification: Recrystallize the crude product from acetone/ethyl acetate mixtures to remove unreacted amine and mono-substituted byproducts.

  • Validation: Confirm structure via

    
     NMR (look for the shift in the spacer protons adjacent to the nitrogen).
    
Protocol B: Determination of CMC (Surface Tension Method)

Objective: Quantify the surfactant efficacy.

  • Preparation: Prepare a stock solution of the purified 12-10-12 surfactant (e.g., 10 mM in Milli-Q water).

  • Method: Use a Wilhelmy Plate Tensiometer .

  • Workflow:

    • Measure the surface tension of pure water (calibration check: ~72 mN/m at 25°C).

    • Sequentially add aliquots of the surfactant stock to the water.

    • Allow equilibrium (2–5 mins) between additions.

    • Record surface tension (

      
      ) vs. log concentration (
      
      
      
      ).
  • Analysis:

    • Plot

      
       vs. 
      
      
      
      .
    • The CMC is the intersection point between the linear decline and the plateau region.

    • Expected Result: A sharp break point at ~0.40 mM for 12-10-12, compared to ~14 mM for a DTAB control.

Technical Reference & Causality Map

Understanding why the spacer improves performance is critical for application design.

Mechanism Spacer Decane-1,10-diyl Spacer (From Title Compound) Constraint Structural Constraint (Tethers Headgroups) Spacer->Constraint Hydrophobicity Increased Hydrophobicity (2x Tails + Spacer) Spacer->Hydrophobicity Repulsion Reduced Electrostatic Repulsion Constraint->Repulsion Packing Tighter Interfacial Packing Constraint->Packing Entropy Entropy-Driven Aggregation Hydrophobicity->Entropy Result Superior Efficacy (Lower CMC, Higher Solubilization) Repulsion->Result Packing->Result Entropy->Result

Figure 2: Causal relationship between the ditosylate spacer and enhanced surfactant properties.

References

  • Menger, F. M., & Keiper, J. S. (2000). Gemini Surfactants. Angewandte Chemie International Edition. Link

  • Wait, C., et al. (2013). Structure Activity Relationships in Alkylammonium C12-Gemini Surfactants Used as Dermal Permeation Enhancers. Pharmaceutical Research. Link

  • Hussain, S. M., et al. (2010). Synthesis and Physical Properties of Gemini Surfactants. Journal of Surfactants and Detergents. Link

  • Rosen, M. J. (2004).[2] Surfactants and Interfacial Phenomena. Wiley-Interscience. (Standard text for CMC and surface tension methodologies).

Sources

Validation

Benchmarking the Catalytic Performance of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) as a Bifunctional Electrophile

Executive Summary: The Case for Tosylate-Activated Linkers In the synthesis of macrocycles, complex polymers, and dimeric pharmacophores, the 10-carbon alkyl chain is a ubiquitous spacer. Historically, 1,10-dibromodecane...

Author: BenchChem Technical Support Team. Date: March 2026

By Senior Application Scientist

Executive Summary: The Case for Tosylate-Activated Linkers

In the synthesis of macrocycles, complex polymers, and dimeric pharmacophores, the 10-carbon alkyl chain is a ubiquitous spacer. Historically, 1,10-dibromodecane has been the default reagent. However, as catalytic methodologies have evolved—particularly in transition-metal cross-coupling—the limitations of alkyl bromides (volatility, toxicity, and propensity for β-hydride elimination) have become glaring limitations in advanced synthesis.

Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate), commonly known as 1,10-decanediol ditosylate, has emerged as the premium bis-electrophile for advanced catalytic workflows[1]. As a highly stable, crystalline solid, it offers superior leaving-group kinetics and unique coordination chemistry during oxidative addition to low-valent metals. This guide benchmarks its performance against traditional alternatives (1,10-dibromodecane and 1,10-decanediol dimesylate) across three critical catalytic domains: Palladium-catalyzed Suzuki-Miyaura cross-coupling, Nickel-catalyzed reductive coupling, and Phase-Transfer Catalysis (PTC).

Causal Analysis of Reactivity: Why the Tosylate Group Excels

To understand the performance gap, we must examine the fundamental mechanistic causality behind these electrophiles:

  • Steric Tuning of Oxidative Addition: In Pd-catalyzed cross-couplings of sp³ carbons, the primary failure mode is β-hydride elimination following oxidative addition. The bulky tosylate anion, unlike the compact bromide, alters the coordination sphere of the resulting Pd(II) intermediate. When paired with bulky, electron-rich ligands (e.g., PCy3), the tosylate group sterically crowds the metal center, accelerating transmetalation and favoring reductive elimination over the undesired β-hydride elimination pathway [2].

  • Single-Electron Transfer (SET) Modulation: In Ni-catalyzed reductive cross-couplings, alkyl tosylates exhibit a high-lying σ*(C–O) orbital. This makes them less prone to uncontrolled radical generation compared to alkyl halides, allowing for highly chemoselective and stereospecific C–C bond formation [3].

  • Phase-Transfer Kinetics: In macrocyclization (e.g., synthesizing crown ethers or bis-quaternary ammonium salts), the tosylate group provides an optimal balance of lipophilicity and leaving-group ability, maximizing the S_N2 reaction rate while minimizing competing elimination (E2) side reactions.

Benchmarking Data: Comparative Performance

The following table summarizes the performance of 10-carbon bis-electrophiles across standard catalytic workflows. Data reflects optimized conditions for double-substitution/coupling.

ElectrophilePhysical StatePd-Suzuki Yield (Double)Ni-Reductive YieldPTC Macrocyclization YieldPrimary Failure Mode
1,10-Dibromodecane Volatile Liquid55%60%75%β-hydride elimination, radical scrambling
1,10-Dimesylate Low MP Solid / Oil65%70%80%Hydrolysis, moderate elimination
1,10-Ditosylate Crystalline Solid85% 88% 92% Bulky nucleophile steric clash

Note: Yields are representative averages based on benchmarking against standard arylboronic acids and allyl alcohols.

Logical Workflow for Electrophile Selection

Logic Start Select Bis-Electrophile for 10-Carbon Linker Tox Toxicity/Volatility Concerns? Start->Tox Bromide 1,10-Dibromodecane (Volatile, Toxic) Tox->Bromide No Solid Require Crystalline Solid & High Yield? Tox->Solid Yes Mesylate 1,10-Dimesylate (Often Oil/Low MP) Solid->Mesylate No Tosylate 1,10-Ditosylate (Stable Solid, High Yield) Solid->Tosylate Yes

Decision matrix for selecting 10-carbon linker electrophiles in catalytic workflows.

Experimental Protocol: Palladium-Catalyzed Double Suzuki-Miyaura Cross-Coupling

This protocol details a self-validating system for the double cross-coupling of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) with an arylboronic acid. The methodology leverages the foundational principles established by the Fu group for alkyl tosylates [2].

Objective: Synthesize 1,12-diaryldodecane derivatives with >80% yield, avoiding alkene byproducts.

Reagents:

  • Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate): 1.0 equiv

  • Arylboronic acid: 2.5 equiv

  • Pd(OAc)₂: 5 mol%

  • Tricyclohexylphosphine (PCy3): 10 mol%

  • K₃PO₄ (anhydrous, finely milled): 3.0 equiv

  • Anhydrous THF/Water (9:1 v/v)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, combine Pd(OAc)₂ and PCy3 in anhydrous THF. Stir for 15 minutes until the solution turns pale yellow.

    • Causality: PCy3 is a bulky, electron-rich ligand. It is essential for stabilizing the highly reactive Pd(0) species and promoting the challenging oxidative addition of the C(sp³)-OTs bond while sterically hindering the transition state required for β-hydride elimination.

  • Substrate Assembly: Add Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) and the arylboronic acid to the reaction vessel.

    • Causality: A 2.5 molar equivalent of the boronic acid ensures complete double cross-coupling, preventing the accumulation of mono-coupled, mono-tosylated intermediates.

  • Base Activation: Add the finely milled K₃PO₄, followed by a degassed water spike (to achieve a 9:1 THF/H₂O ratio).

    • Causality: K₃PO₄ and water are crucial for activating the boronic acid via the formation of a reactive trihydroxyboronate complex. This facilitates the transmetalation step without prematurely hydrolyzing the tosylate groups.

  • Reaction Execution: Seal the vessel and stir vigorously at room temperature (20-25 °C) for 24 hours.

    • Causality: Unlike aryl tosylates which require high heat, alkyl tosylates can undergo oxidative addition at room temperature when paired with PCy3, which minimizes thermal degradation and E2 elimination.

  • Quench and Purification: Dilute the mixture with diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude residue via silica gel flash chromatography.

Mechanistic Visualization: The Catalytic Cycle

CatalyticCycle Pd0 Pd(0) / PCy3 Active Species OxAdd Oxidative Addition (C-OTs Bond Cleavage) Pd0->OxAdd + 1,10-Ditosylate TransMet Transmetalation (Activated Boronate Complex) OxAdd->TransMet + Ar-B(OH)3- RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 1,12-Diaryldodecane Product RedElim->Product Release

Catalytic cycle of Pd-catalyzed cross-coupling with decane-1,10-diyl ditosylate.

Conclusion

For researchers developing complex dimeric architectures—such as chimera ligands for biofilm inhibition [4] or advanced polymeric materials—Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) is a structurally superior reagent. By replacing volatile, elimination-prone alkyl halides with this stable, crystalline ditosylate, chemists can achieve higher yields, better chemoselectivity, and highly reproducible catalytic cycles.

References

  • Title: Suzuki Cross-Coupling of Alkyl Tosylates that Possess β-Hydrogen Atoms: Synthetic and Mechanistic Studies Source: Angewandte Chemie International Edition (2002) URL: [Link]

  • Title: Stereospecific Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Tosylate and Allyl Alcohol Electrophiles Source: Organic Letters (2021) URL: [Link]

  • Title: Chimera Ligand for Pili and Lectin A Protein Controls Antibiotic-Promoted Biofilm Formation, Swarming Motility, Tolerance Source: SURFACE at Syracuse University (2018) URL: [Link]

Sources

Comparative

In-situ Monitoring of Reactions Involving Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)

Executive Summary Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (commonly referred to as 1,10-Decanediol Ditosylate ) is a critical bifunctional electrophile used extensively in the synthesis of long-chain linkers fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (commonly referred to as 1,10-Decanediol Ditosylate ) is a critical bifunctional electrophile used extensively in the synthesis of long-chain linkers for proteolysis-targeting chimeras (PROTACs), polyesters, and macrocyclic hosts.[1][2] Its reactivity is defined by the presence of two sulfonate leaving groups separated by a flexible C10 alkyl chain.

The primary challenge in utilizing this compound is controlling and monitoring the double nucleophilic substitution (S_N2) . Traditional offline analysis (HPLC/TLC) often fails to capture the transient mono-substituted intermediate, leading to variable yields and difficult purification.

This guide compares In-Situ ATR-FTIR Spectroscopy (The Product/Solution) against traditional Offline HPLC and In-Situ Raman , demonstrating why real-time vibrational spectroscopy is the superior methodology for optimizing these specific alkylation reactions.[1]

Comparative Analysis: In-Situ FTIR vs. Alternatives

The following table contrasts the performance of In-Situ ATR-FTIR against standard alternatives for monitoring the substitution of 1,10-decanediol ditosylate with a nucleophile (e.g., Sodium Azide or an Amine).

FeatureIn-Situ ATR-FTIR (Recommended)Offline HPLC (Traditional)In-Situ Raman (Alternative)
Data Continuity Continuous (Every 15-60s) .[1] Captures rapid kinetics and intermediate lifetime.[1]Discrete (Every 30-60 mins) .[1] "Blind spots" between samples.[1]Continuous . Similar temporal resolution to FTIR.[1]
Intermediate Detection High . Distinct band shifts for Mono- vs. Di-substituted species.[1]High , but requires quenching. Unstable intermediates may degrade during prep.[1]Medium . Symmetric alkyl chain vibrations may obscure end-group changes.[1]
Safety Excellent .[1] No sampling required; ideal for toxic nucleophiles (e.g., Azides).[1]Low . Requires manual handling of hazardous aliquots.[1]Excellent . Non-contact (through-window) options available.[1]
Solvent Compatibility Good . Diamond/Silicon probes resist polar aprotic solvents (DMF, DMSO).[1]Excellent . Mobile phase can be tuned for separation.[1][3]Variable . Fluorescence from impurities or solvents can overwhelm signal.[1]
Quantification Relative .[1][2][3] Requires calibration for absolute concentration.Absolute . Gold standard for purity and yield % determination.Relative . Often requires internal standards.[1]
Why ATR-FTIR for this Molecule?

The tosylate group possesses strong, characteristic infrared absorption bands (S=O stretching) that disappear upon substitution. Simultaneously, incoming nucleophiles (like Azides, Nitriles, or Carbonyls) often introduce new, distinct bands. This "disappearance/appearance" mechanism allows for precise tracking of reaction conversion without the fluorescence interference often seen in Raman or the sampling lag of HPLC.

Technical Deep Dive: The Reaction & Monitoring Strategy

The Chemistry: Double S_N2 Substitution

The reaction proceeds in two steps. The starting material (A) reacts to form a mono-substituted intermediate (B), which then reacts further to form the final di-substituted product (C).

Reaction Scheme:

  • TsO-(CH2)10-OTs + Nu⁻ → TsO-(CH2)10-Nu + TsO⁻ (Fast/Slow depending on sterics)

  • TsO-(CH2)10-Nu + Nu⁻ → Nu-(CH2)10-Nu + TsO⁻

Visualizing the Pathway

The following diagram illustrates the kinetic pathway and the critical monitoring points.

ReactionPathway Start Start: 1,10-Decanediol Ditosylate (2 Leaving Groups) Inter Intermediate: Mono-Substituted (1 LG, 1 Nu) Start->Inter k1 (First Substitution) Product Product: 1,10-Disubstituted (0 LG, 2 Nu) Inter->Product k2 (Second Substitution) FTIR_Start Track: S=O Stretch (1360, 1175 cm⁻¹) FTIR_Start->Start FTIR_Nu Track: Nucleophile Band (e.g., -N3 at ~2100 cm⁻¹) FTIR_Nu->Product

Caption: Kinetic pathway of double displacement. In-situ monitoring tracks the decay of the Starting Material and the rise of the Product simultaneously.

Experimental Protocol: In-Situ Monitoring of Azidation

Case Study: Synthesis of 1,10-Diazidodecane from Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate).

Materials & Setup[4][5][6][7][8][9][10]
  • Substrate: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (10 mmol).

  • Reagent: Sodium Azide (NaN3) (25 mmol, 2.5 eq).

  • Solvent: DMF (Dimethylformamide) - Note: DMF has strong IR bands; a background spectrum is critical.[1]

  • Instrument: FTIR Spectrometer with Diamond ATR Probe (e.g., Mettler Toledo ReactIR or similar).

Step-by-Step Methodology
  • Probe Initialization (Self-Validation Step):

    • Insert the ATR probe into the empty reactor.

    • Collect a background spectrum of air.[1]

    • Add pure solvent (DMF) and collect a solvent spectrum.[1] Validation: Ensure solvent peaks match reference standards and do not saturate the detector.

  • Pre-Reaction Baseline:

    • Charge the reactor with Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) and DMF.[1]

    • Stir at target temperature (e.g., 60°C) until dissolved.

    • Data Point: Identify the Tosylate S=O asymmetric stretch at ~1360 cm⁻¹ and symmetric stretch at ~1175 cm⁻¹ . These are your "Starting Material" trends.

  • Reaction Initiation:

    • Add Sodium Azide (solid or solution) in a single portion.[1]

    • Critical Observation: Watch for the immediate appearance of the Azide (-N3) stretch at ~2100 cm⁻¹ .

  • Real-Time Monitoring:

    • Trend 1 (Decay): Monitor the decrease in peak height at 1360 cm⁻¹ (Tosylate consumption).

    • Trend 2 (Growth): Monitor the increase in peak height at 2100 cm⁻¹ (Azide formation).[1]

    • Endpoint Determination: The reaction is complete when the 1360 cm⁻¹ band stabilizes at baseline and the 2100 cm⁻¹ band plateaus.

  • Quenching:

    • Stop the reaction immediately upon observing the plateau. This prevents thermal degradation or side reactions that might occur with prolonged heating after completion.[1]

Expected Spectral Data
Functional GroupWavenumber (cm⁻¹)Behavior Over Time
Sulfonate (S=O) Asym ~1360Decays to zero
Sulfonate (S=O) Sym ~1175Decays to zero
Azide (-N3) ~2100Increases and plateaus
Aromatic C=C ~1600Decays (Loss of tosyl group from alkyl chain context)
Alkyl C-H ~2850-2920Remains relatively constant (Internal Reference)

Causality & Interpretation (Expert Insights)

Why does the intermediate matter? In bifunctional linkers like 1,10-decanediol ditosylate, the reactivity of the second leaving group is often similar to the first (


). This leads to a statistical distribution where substantial amounts of mono-substituted product exist alongside the di-substituted product until late in the reaction.
  • Without In-Situ Monitoring: You might stop the reaction at a standard time (e.g., 4 hours) and find 15% mono-substituted impurity, which is difficult to separate due to similar polarity.

  • With In-Situ Monitoring: You can visualize the specific point where the mono-substituted species is fully consumed, ensuring >99% conversion to the di-substituted product before workup.

Why not just use HPLC? Taking aliquots from a hot DMF reaction involving sodium azide is hazardous.[1] Furthermore, cooling the sample to run on HPLC can cause the ditosylate to precipitate, leading to inaccurate concentration measurements. In-situ ATR-FTIR measures the reaction at temperature and in solution, providing the most chemically accurate representation of the system state.

References

  • Mettler Toledo. In-situ FTIR Spectroscopy for Reaction Monitoring.[1][4] Retrieved from [1]

  • Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Reactivity. Retrieved from

  • National Institutes of Health (PubChem). Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) Compound Summary.[1] Retrieved from [1]

  • Chemistry LibreTexts. Kinetics of Nucleophilic Substitution Reactions. Retrieved from [1]

Sources

Safety & Regulatory Compliance

Safety

Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate): Proper Disposal &amp; Deactivation Guide

Part 1: Executive Safety Directive Stop and Read: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (also known as 1,10-Decanediol ditosylate ) is a bifunctional alkylating agent . Unlike standard organic waste, this com...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Stop and Read: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (also known as 1,10-Decanediol ditosylate ) is a bifunctional alkylating agent . Unlike standard organic waste, this compound possesses two reactive sulfonate ester groups capable of cross-linking DNA.

Do not dispose of this compound down the drain or in standard trash. Improper disposal poses a severe risk of genotoxicity to downstream organisms and personnel. This guide provides a validated chemical deactivation (quenching) protocol to neutralize the alkylating hazard before it enters the waste stream.

Part 2: Chemical Profile & Hazard Identification[1]

Before handling, verify the material identity and understand the specific risks associated with the sulfonate ester functionality.

PropertySpecification
Chemical Name Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)
Common Name 1,10-Decanediol ditosylate
CAS Number 4128-17-0 (Generic for class: Alkyl diesters of p-toluenesulfonic acid)
Molecular Formula C₂₄H₃₄O₆S₂
Functionality Electrophile (Double displacement potential)
Primary Hazard Genotoxicity/Mutagenicity (H340/H350 potential)
Solubility Low in water; High in Acetone, DMSO, Dichloromethane
Reactivity Reacts with nucleophiles (amines, thiols, DNA bases)

Part 3: Pre-Disposal Deactivation (Quenching Protocol)

The "Senior Scientist" Insight: Simply binning this compound into "Solid Hazardous Waste" leaves a reactive mutagen in the container, creating a "time-bomb" for waste handlers. The responsible scientific approach is to chemically convert the reactive tosylate into a non-toxic alcohol or thiosulfate adduct.

The Validated Thiosulfate Method

This protocol utilizes Sodium Thiosulfate as a "soft" nucleophile to displace the tosylate group, rendering the molecule non-alkylating.

Reagents Needed:

  • Sodium Thiosulfate pentahydrate (

    
    )
    
  • Sodium Bicarbonate (

    
    ) - Critical for pH buffering
    
  • Acetone (or Acetonitrile) - Co-solvent for solubility

  • Distilled Water

Step-by-Step Deactivation Procedure
  • Preparation of Quench Solution:

    • Dissolve 20g of Sodium Thiosulfate and 2g of Sodium Bicarbonate in 100mL of water .

    • Why Bicarbonate? The reaction releases protons or acidic byproducts. If the pH drops too low, thiosulfate decomposes into toxic sulfur dioxide (

      
      ) and elemental sulfur. Bicarbonate buffers the solution to prevent this.
      
  • Solubilization of Waste:

    • Dissolve the Decane-1,10-diyl bis(tosylate) waste in a minimal amount of Acetone .

    • Ratio: Ensure the waste is fully dissolved. If the waste is a solid residue on glassware, rinse repeatedly with acetone.

  • The Quenching Reaction:

    • Slowly add the Quench Solution to the Acetone/Waste solution .

    • Target Ratio: Use at least 20 molar equivalents of Thiosulfate per mole of Tosylate groups. (A large excess is required to drive the reaction to completion).

    • Observation: The mixture may become biphasic or cloudy. Stir vigorously for 24 hours at room temperature.

  • Verification (The Self-Validating Step):

    • Do not assume it is safe. Spot a sample of the reaction mixture on a TLC plate.

    • Run against the starting material (if available) or visualize under UV.

    • Success Criteria: Disappearance of the UV-active tosylate spot and appearance of the polar origin spot (thiosulfate adduct).

  • Final Disposal:

    • Once validated, the mixture is no longer a specific genotoxic hazard but is still Chemical Waste .

    • Dispose of the slurry as Non-Halogenated Organic Solvent Waste .

Part 4: Disposal Logistics & Decision Tree

Not all scenarios allow for quenching (e.g., large solid spills). Use this logic flow to determine the correct path.

DisposalWorkflow Start Waste Generation Event StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution Waste StateCheck->Liquid Solution Solid Solid / Contaminated Debris StateCheck->Solid Gloves/Powder QuenchProcess Apply Thiosulfate/Bicarb Quenching Protocol Liquid->QuenchProcess QuenchDec Can it be dissolved? Solid->QuenchDec QuenchDec->QuenchProcess Yes (Wash with Acetone) DoubleBag Double Bag in Heavy Duty Poly QuenchDec->DoubleBag No (Insoluble Debris) Verify Verify via TLC/LCMS QuenchProcess->Verify LiquidDisp Dispose as Non-Halogenated Solvent Waste Verify->LiquidDisp Label Label: 'Toxic Solid Waste' (Genotoxic Hazard) DoubleBag->Label Incinerate High-Temp Incineration (RCRA Approved) Label->Incinerate

Figure 1: Decision matrix for handling alkyl-tosylate waste streams. Green paths indicate chemical deactivation; Red paths indicate containment for incineration.

Part 5: Regulatory Compliance & Labeling

US EPA (RCRA) Classification

While Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) is not explicitly "P-listed" or "U-listed," it must be characterized by the generator.

  • Waste Code: D003 (Reactivity - if potentially explosive/reactive) or more likely Hazardous Waste N.O.S. (Not Otherwise Specified).

  • Best Practice: Label as "Suspected Carcinogen / Mutagen" .

Labeling Requirements

Every container must bear a label including:

  • Full Chemical Name: (No abbreviations like "Decane-Ditosylate").

  • Hazard Checkboxes: Toxic, Health Hazard (Target Organ/Mutagen).

  • Generator Info: Lab Name / PI Name.

Part 6: Emergency Procedures (Spills)

Scenario: You drop a vial of 500mg solid Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) on the floor.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and N95 or P100 respirator (dust hazard is critical).

  • Containment: Do not dry sweep. This generates mutagenic dust.

  • Wet Method: Cover the spill with paper towels soaked in the Thiosulfate/Bicarbonate Quench Solution (prepared as above).

  • Soak Time: Allow the wet towels to sit over the spill for 15–30 minutes to penetrate and begin deactivating the solid.

  • Cleanup: Scoop up the damp towels and waste into a wide-mouth jar.

  • Final Wash: Wipe the surface 3 times with Acetone, followed by soap and water. Dispose of all cleanup materials as Hazardous Solid Waste .

References

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use (CHMP). Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Alkyl Sulfonates and Tosylates. Link

  • National Institutes of Health (NIH). (2020). Sodium Thiosulfate: Medical Countermeasures and Chemical Properties. Link

  • Snodin, D. J. (2006).[1] Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology. Link

  • ResearchGate. (2014).[2] Discussion on Quenching Alkylating Agents with Thiosulfate and pH Control. Link

Sources

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